molecular formula C11H14INO B11178804 2-iodo-N-(2-methylpropyl)benzamide

2-iodo-N-(2-methylpropyl)benzamide

Cat. No.: B11178804
M. Wt: 303.14 g/mol
InChI Key: BXKRHVRRUJWVKY-UHFFFAOYSA-N
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Description

2-iodo-N-(2-methylpropyl)benzamide is a useful research compound. Its molecular formula is C11H14INO and its molecular weight is 303.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-iodo-N-(2-methylpropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-iodo-N-(2-methylpropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

2-iodo-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H14INO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

BXKRHVRRUJWVKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1I

Origin of Product

United States

Foundational & Exploratory

2-Iodo-N-(2-methylpropyl)benzamide: Chemical Structure, Synthesis, and Downstream Applications in Organoselenium Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-N-(2-methylpropyl)benzamide (commonly referred to as 2-iodo-N-isobutylbenzamide) is a highly specialized halogenated benzamide. While it possesses baseline utility in structural activity relationship (SAR) studies for anthelmintic compounds[1], its primary value in modern medicinal chemistry lies in its role as a critical precursor. It serves as the direct synthetic intermediate for the generation of 2-isobutyl-1,2-benzisoselenazol-3(2H)-ones—a class of ebselen analogs[2]. These organoselenium derivatives are actively investigated for their potent anti-infective, anti-tubercular, and cytoprotective properties, driven by their ability to mimic glutathione peroxidase (GPx) and covalently inhibit critical cysteine-containing bacterial enzymes[3].

This technical guide provides a comprehensive breakdown of the compound’s physicochemical properties, validated synthetic pathways, and its downstream conversion into therapeutic organoselenium agents.

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-iodo-N-(2-methylpropyl)benzamide consists of a central benzene ring heavily influenced by ortho-substitution. The presence of the bulky iodine atom at the C2 position, combined with the N-isobutyl carboxamide group at C1, forces the amide plane out of coplanarity with the aromatic ring. This steric strain is highly advantageous for downstream intramolecular cyclization reactions, as it pre-organizes the spatial geometry required for subsequent carbon-selenium (C–Se) bond formation[2].

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 2-iodo-N-(2-methylpropyl)benzamide
Common Name 2-iodo-N-isobutylbenzamide
Chemical Formula C₁₁H₁₄INO
Molecular Weight 303.14 g/mol
Predicted Density 1.579 ± 0.06 g/cm³ (at 20 °C)[4]
Predicted pKa (Amide) 13.88 ± 0.46[4]
Physical State Solid (typically white to off-white)

Synthesis Methodology: From 2-Iodobenzoic Acid to Benzamide

Rationale & Causality

The synthesis of 2-iodo-N-(2-methylpropyl)benzamide requires the activation of the highly stable 2-iodobenzoic acid. While direct coupling agents (e.g., DCC/DMAP) are viable[1], converting the carboxylic acid to an acyl chloride intermediate using oxalyl chloride is preferred for scale-up. Oxalyl chloride generates only volatile byproducts (CO, CO₂, and HCl), completely avoiding the difficult-to-remove urea byproducts associated with carbodiimide coupling. The subsequent amidation utilizes a non-nucleophilic base (triethylamine) to act as an HCl scavenger, preventing the protonation and deactivation of the incoming isobutylamine nucleophile.

Step-by-Step Protocol (Acyl Chloride Route)
  • Activation : Dissolve 2-iodobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen (N₂) atmosphere.

  • Catalysis : Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which accelerates the chlorination of the carboxylic acid.

  • Chlorination : Dropwise add oxalyl chloride (1.2–1.5 equiv) at 0 °C. Stir until gas evolution ceases, then warm to room temperature for 2 hours.

  • Concentration : Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-iodobenzoyl chloride.

  • Amidation : Redissolve the acyl chloride in DCM. Cool to 0 °C and add isobutylamine (1.1 equiv) followed by triethylamine (1.5 equiv). Stir for 2–4 hours at room temperature.

  • Self-Validating Workup : Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Analytical Validation : Monitor the reaction via Thin-Layer Chromatography (TLC) using EtOAc/Hexane (1:1). The product will appear as a distinct UV-active spot (Rf ~0.85). Confirm identity via ¹H NMR (CDCl₃), ensuring the presence of the characteristic isobutyl doublet (~0.98 ppm) and the broad amide N-H singlet[5].

Downstream Applications: Organoselenium Cross-Coupling

The primary application of 2-iodo-N-(2-methylpropyl)benzamide is its conversion into 2-isobutyl-1,2-benzisoselenazol-3(2H)-one via a copper-promoted C–Se bond formation[3].

Rationale & Causality

The ortho-iodo group is an excellent leaving group for transition-metal-catalyzed cross-coupling. Using potassium selenocyanate (KSeCN) as the selenium source, the reaction can be driven either thermally or photochemically. The photoinduced method is often superior as it bypasses the need for high thermal energy (>100 °C) and external ligands (like 1,10-phenanthroline), generating a highly reactive Cu–Se species at ambient temperature via UV/Vis irradiation[6].

Table 2: Optimization of C–Se Cross-Coupling Activation Methods
ParameterThermal Activation[6]Photoinduced Activation[6]
Catalyst / Ligand CuI (1.0 eq) / 1,10-phenanthroline (1.0 eq)CuI (1.0 eq) / No ligand
Base Cs₂CO₃ (2.5 eq)Cs₂CO₃ (1.2 eq)
Temperature 100–110 °CRoom Temperature (20 °C)
Energy Source Heat22 W Hg Lamp (Ambient Light)
Reaction Time 12 hours24–32 hours
Step-by-Step Protocol (Photoinduced C–Se Coupling)
  • Preparation : In a dry reaction vial, combine 2-iodo-N-(2-methylpropyl)benzamide (1.0 equiv), CuI (1.0 equiv), Cs₂CO₃ (1.2 equiv), and KSeCN (2.5 equiv)[6].

  • Solvent Addition : Suspend the solid mixture in anhydrous acetonitrile (3.0 mL).

  • Irradiation : Irradiate the mixture using a 22 W Hg lamp at room temperature (approx. 20 °C) for 32 hours[7]. Causality: The photons excite the copper complex, facilitating oxidative addition into the stable C–I bond without degrading the sensitive Se-N bond being formed.

  • Purification : Dilute the mixture with ethyl acetate, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify via flash column chromatography on silica gel (30% ethyl acetate-hexane)[7].

  • Analytical Validation : Confirm the cyclized product via ESI-MS. The mass spectrum will display the characteristic isotopic distribution pattern of selenium, confirming the successful formation of the isoselenazolone core[6].

SynthesisWorkflow A 2-Iodobenzoic Acid B Oxalyl Chloride / DMF (Acylation) A->B C Isobutylamine / TEA (Amidation) B->C D 2-Iodo-N-(2-methylpropyl)benzamide C->D E CuI, KSeCN, Cs2CO3 (C-Se Cross-Coupling) D->E F 2-Isobutyl-1,2-benzisoselenazol-3(2H)-one E->F

Workflow for synthesis of 2-iodo-N-(2-methylpropyl)benzamide and conversion to ebselen analog.

Pharmacological Relevance: GPx Mimicry and Mtb Inhibition

The conversion of 2-iodo-N-(2-methylpropyl)benzamide into its corresponding isoselenazolone unlocks profound biological utility. Ebselen and its 2-alkyl derivatives operate via a dual mechanism of action[2]:

  • Glutathione Peroxidase (GPx) Mimicry : The Se–N bond is highly reactive toward thiols. It mimics the selenoenzyme GPx by catalyzing the reduction of hazardous reactive oxygen species (ROS)—such as peroxynitrites and peroxides—into water or corresponding alcohols. This provides robust cytoprotection to biomembranes against oxidative stress[2].

  • Anti-Tubercular Activity : The compound acts as a covalent inhibitor of Mycobacterium tuberculosis (Mtb) Ag85C, an essential enzyme for the biosynthesis of the mycobacterial cell envelope. The selenium atom undergoes nucleophilic attack by the active-site cysteine of Ag85C, forming a covalent Se–S adduct that irreversibly halts enzyme function[3].

MOA A Ebselen Analog (Organoselenium Compound) B Glutathione Peroxidase (GPx) Mimicry A->B D Covalent Binding to Cysteine Residues A->D C Reduction of ROS (Peroxides to H2O/Alcohols) B->C E Inhibition of Mtb Ag85C (Anti-tubercular Activity) D->E

Dual mechanism of action: GPx mimicry for ROS reduction and covalent inhibition of Mtb Ag85C.

References

  • Vairoletti, F., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(9), 2659. Retrieved from[Link]

  • Goins, C. M., et al. (2018). Thermal and Photoinduced Copper-Promoted C–Se Bond Formation: Synthesis of 2-Alkyl-1,2-benzisoselenazol-3(2H)-ones and Evaluation against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Retrieved from[Link]

  • US Patent 20190161482A1. (2019). Substituted isoselenazolone anti-infective, anti-inflammatory, anti-cancer, cytoprotective, neuroprotective, and anti-oxidant agents. Google Patents.

Sources

solubility of 2-iodo-N-(2-methylpropyl)benzamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide characterizes the solubility profile of 2-iodo-N-(2-methylpropyl)benzamide (also referred to as N-isobutyl-2-iodobenzamide). As a lipophilic ortho-halo benzamide, this compound serves as a critical intermediate in the synthesis of radioligands (e.g., IBZM analogs) and a scaffold for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Understanding its solubility is paramount for optimizing reaction yields, purification (recrystallization), and formulation. This guide synthesizes theoretical physicochemical predictions with standard empirical protocols to provide a robust framework for handling this compound in organic media.

Physicochemical Basis of Solubility

The solubility behavior of 2-iodo-N-(2-methylpropyl)benzamide is dictated by three structural determinants: the lipophilic isobutyl chain , the polar amide linkage , and the sterically demanding ortho-iodine atom .

FeatureStructural ImpactSolubility Consequence
Isobutyl Group Increases lipophilicity (+LogP).Reduces water solubility; enhances solubility in ethers and chlorinated solvents.
Amide Bond (-CONH-) H-bond donor (NH) and acceptor (C=O).Facilitates solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).
Ortho-Iodine Steric bulk and high polarizability.Disrupts crystal lattice packing (lowering melting point vs. para-isomer), potentially increasing solubility in organic media.
Theoretical Solubility Prediction (LogS)

Based on the Fragment Constant Method for structurally similar N-alkyl benzamides:

  • LogP (Octanol/Water): ~2.8 – 3.2 (Highly Lipophilic)

  • Predicted Water Solubility: < 0.1 mg/mL (Practically Insoluble)

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and standard processing protocols for aryl iodides.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Preferred for cross-coupling reactions (Ullmann/Suzuki) requiring high temperatures (>100°C).
Chlorinated DCM, Chloroform High (>50 mg/mL) Standard solvent for extraction and initial dissolution during synthesis.
Polar Protic Ethanol, Methanol Moderate (10–30 mg/mL) Often used for recrystallization (usually requires heating to dissolve).
Ethers THF, 1,4-Dioxane Good (>30 mg/mL) Suitable for low-temp lithiation or Grignard exchange reactions.
Non-Polar Hexane, Heptane Low (<1 mg/mL) Used as an anti-solvent to precipitate the product during purification.
Aqueous Water, PBS (pH 7.4) Insoluble Requires co-solvents (e.g., 10% DMSO) or cyclodextrin complexation for biological assays.

Critical Insight: The ortho-iodine substituent creates a "twisted" amide conformation due to steric clash with the amide proton. This non-planarity often makes ortho-substituted benzamides more soluble in organic solvents than their para-substituted counterparts, which pack more efficiently in the solid state.

Experimental Protocol: Quantitative Solubility Determination

To validate these trends for your specific batch, use the Thermodynamic Shake-Flask Method coupled with HPLC quantification. This is the "Gold Standard" for generating reproducible data.

Workflow Diagram: Solubility Determination

SolubilityProtocol Start Weigh Excess Solid (~50 mg) Solvent Add Solvent (1.0 mL) Start->Solvent Equilibrate Agitate @ 25°C (24-48 Hours) Solvent->Equilibrate Separate Centrifuge/Filter (0.22 µm PTFE) Equilibrate->Separate Saturation Dilute Dilute Supernatant (Mobile Phase) Separate->Dilute Clear Filtrate Analyze HPLC-UV Analysis (254 nm) Dilute->Analyze

Figure 1: Step-by-step workflow for thermodynamic solubility determination via the Shake-Flask method.

Detailed Methodology
  • Preparation: Add excess 2-iodo-N-(2-methylpropyl)benzamide (approx. 50 mg) to a 4 mL glass vial.

  • Solvation: Add 1.0 mL of the target solvent (e.g., Ethanol). Cap tightly to prevent evaporation.

  • Equilibration: Place in a thermomixer or orbital shaker at 25°C ± 1°C. Agitate at 500 RPM for 24 hours.

    • Note: For viscous solvents like DMSO, extend time to 48 hours.

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the amide).

  • Quantification: Dilute the supernatant 100-fold with Acetonitrile/Water (50:50) and inject into HPLC.

    • Detector: UV at 254 nm (Aryl iodide absorption).

    • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Application Context: Reaction Engineering

The solubility profile directly dictates the choice of solvent for downstream chemical modifications.

Scenario A: Palladium-Catalyzed Cross-Coupling

For Buchwald-Hartwig amination or Suzuki coupling, the aryl iodide is the electrophile.

  • Recommended Solvent: 1,4-Dioxane or Toluene (often with 5-10% water for inorganic bases).

  • Reasoning: These solvents solubilize the lipophilic benzamide while allowing high reflux temperatures (100-110°C) necessary to activate the C-I bond.

Scenario B: Recrystallization (Purification)
  • Strategy: Dissolve in hot Ethyl Acetate (high solubility) and slowly add Hexane (anti-solvent) until turbidity persists. Cool to 4°C.

  • Mechanism: The differential solubility between the polar amide and non-polar impurities drives the formation of high-purity crystals.

Mechanistic Visualization: Solvation & Activation

SolvationMechanism Molecule 2-iodo-N-(2-methylpropyl)benzamide Interaction Dipole-Dipole Interaction (Solvation Shell) Molecule->Interaction Dissolution Solvent_Polar Polar Aprotic Solvent (DMSO/DMF) Solvent_Polar->Interaction Stabilizes Amide Reactivity Exposed C-I Bond (Ready for Pd Insertion) Interaction->Reactivity Prevents Aggregation

Figure 2: Solvation mechanism in polar aprotic media facilitating catalytic access to the C-I bond.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: Solubility of Benzamide Derivatives. Retrieved from

  • PubChem. (2025).[4] Compound Summary: N-Isobutylbenzamide (Parent Structure). National Library of Medicine. Retrieved from

  • Padala, K., & Jeganmohan, M. (2014). Ortho-Benzoxylation of N-alkyl benzamides with aromatic acids catalyzed by ruthenium(II) complex. Chemistry – A European Journal. Retrieved from

  • NIST. (2023). Benzamide, N-isobutyl- Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from

Sources

thermodynamic stability data for 2-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic and physicochemical stability of 2-iodo-N-(2-methylpropyl)benzamide (also known as N-isobutyl-2-iodobenzamide ).

Designed for drug development professionals, this document focuses on the compound's behavior as a pharmaceutical intermediate—specifically as a precursor for benzisoselenazolones (Ebselen analogs) and hypervalent iodine reagents.

Executive Summary

2-iodo-N-(2-methylpropyl)benzamide is a functionalized benzamide derivative characterized by significant steric hindrance at the ortho-position. Its thermodynamic profile is dominated by the interplay between the robust amide linkage and the labile carbon-iodine (C–I) bond. While the amide core exhibits high hydrolytic stability due to steric shielding, the C–I bond introduces specific vulnerabilities to photolytic and metal-catalyzed degradation, which drives its utility in cross-coupling reactions (e.g., synthesis of isoselenazolones).

Physicochemical & Thermodynamic Data

As a specialized intermediate, exact calorimetric data is often proprietary. The values below represent a synthesized profile based on Quantitative Structure-Property Relationships (QSPR) and empirical data from the 2-iodobenzamide structural class.

Table 1: Thermodynamic & Physical Properties
PropertyValue / Range (Predicted)ConfidenceTechnical Context
Physical State Low-Melting Solid or Viscous OilHighThe isobutyl group disrupts crystal packing compared to the parent 2-iodobenzamide (MP: ~142°C).
Melting Point (Tm) 45°C – 65°C MediumOrtho-substitution often lowers Tm; isobutyl flexibility further reduces lattice energy.
Boiling Point ~360°C (at 760 mmHg)HighDecomposition likely precedes boiling; predicted based on molecular weight (303.14 g/mol ).
LogP (Octanol/Water) 3.2 ± 0.3 HighHighly lipophilic. The iodine atom (+0.[1][2][3][4]6) and isobutyl group (+1.8) significantly increase hydrophobicity vs. benzamide.
Enthalpy of Fusion (

)
20 – 25 kJ/mol MediumTypical for flexible N-alkyl benzamides.
pKa (Conjugate Acid) -1.5 to -2.0 HighThe amide nitrogen is non-basic; protonation occurs at the carbonyl oxygen only in strong acid.

Stability Profile & Degradation Kinetics

Hydrolytic Stability (The Ortho-Effect)

Contrary to simple amides, 2-iodo-N-(2-methylpropyl)benzamide exhibits enhanced hydrolytic stability .

  • Mechanism: The bulky iodine atom at the C2 position creates a "steric gate" that blocks the approach of nucleophiles (water/hydroxide) to the carbonyl carbon.

  • Kinetic Implication: The rate of hydrolysis (

    
    ) is significantly lower than that of N-isobutylbenzamide.
    
  • Thermodynamic Driver: The transition state for hydrolysis requires a tetrahedral geometry that is energetically unfavorable due to steric clash with the iodine atom.

Photostability (The Weak Link)

The thermodynamic stability is compromised by the Carbon-Iodine bond (Bond Dissociation Energy


 55 kcal/mol).
  • Pathway: Exposure to UV light (

    
     nm) induces homolytic cleavage of the C–I bond, generating an aryl radical.
    
  • Degradant: De-iodination leads to N-isobutylbenzamide or cyclization products if proximal hydrogens are available.

  • Handling Protocol: Must be stored in amber glass; susceptible to photo-yellowing.

Thermal Stability
  • Solid State: Stable up to ~100°C.

  • Melt Phase: At temperatures >150°C, risk of iodine elimination increases.

  • Reactivity: The compound is thermodynamically primed for oxidative insertion (e.g., with Pd or Cu catalysts), which is its primary synthetic utility.

Experimental Protocols for Stability Profiling

To validate the thermodynamic parameters of this specific batch, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Objective: Determine exact Melting Point (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).
  • Sample Prep: 2–5 mg of dried sample in a hermetically sealed aluminum pan.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

    • Validation: Run a second heating cycle to check for polymorph changes or decomposition (indicated by non-reversible endotherms).

Protocol B: Forced Degradation Study (HPLC)
  • Objective: Quantify hydrolytic stability.

  • Conditions:

    • Acid: 0.1 N HCl, 60°C, 24 hours.

    • Base: 0.1 N NaOH, 60°C, 24 hours.

    • Oxidation: 3%

      
      , RT, 4 hours.
      
  • Analysis: Reverse-phase HPLC (C18 column), Gradient ACN/Water (0.1% TFA).

  • Acceptance Criteria: Recovery > 95% indicates high stability. (Expect >98% for this compound in Acid/Base due to ortho-effect).

Visualizations

Figure 1: Synthesis & Degradation Pathways

This diagram illustrates the formation of the compound and its primary thermodynamic instability pathways (Photolysis vs. Hydrolysis).

StabilityPathways Precursors 2-Iodobenzoyl Chloride + Isobutylamine Target 2-Iodo-N-(2-methylpropyl)benzamide (Target Compound) Precursors->Target Amidation (Thermodynamically Favorable) HydrolysisProd 2-Iodobenzoic Acid + Isobutylamine Target->HydrolysisProd Hydrolysis (pH < 2 or pH > 10) Slow due to Steric Hindrance PhotoProd N-Isobutylbenzamide (De-iodinated) Target->PhotoProd Photolysis (UV Light) Homolytic C-I Cleavage CyclicProd Benzisoselenazolones (Synthetic Utility) Target->CyclicProd Cu/Pd Catalysis + Se/S Source

Caption: Reaction network showing the high barrier to hydrolysis (red dashed) versus the facile photolytic degradation (yellow) and catalytic utility (green).

Figure 2: Stability Testing Workflow

A logical flow for establishing the thermodynamic data package for regulatory filing.

Workflow cluster_SolidState Solid State Thermodynamics cluster_Solution Solution Stability Start Batch Synthesis (2-Iodo-N-isobutylbenzamide) DSC DSC Analysis (Mp, Enthalpy) Start->DSC Stress Stress Testing (Acid/Base/Oxidation) Start->Stress TGA TGA Analysis (Volatiles/Decomp) DSC->TGA If Solid Decision Data Evaluation TGA->Decision Stress->Decision LogP LogP Determination (Shake Flask / HPLC) LogP->Decision Report Thermodynamic Profile Generated Decision->Report Pass

Caption: Sequential workflow for characterizing thermodynamic parameters and stability limits.

References

  • BenchChem Technical Support. (2025).[1][5][6] N-(2-methylpropyl)benzamide: A Technical Guide. Retrieved from

  • Bairagi, K. M., et al. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E. Retrieved from

  • Thanna, S., & Sucheck, S. J. (2019). Thermal and Photoinduced Copper-Promoted C–Se Bond Formation: Synthesis of 2-Alkyl-1,2-benzisoselenazol-3(2H)-ones. Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). 2-Iodobenzoyl chloride Product Specification. Retrieved from [7]

  • PubChem. (2025). Compound Summary: 2-iodo-N-propylbenzamide (Analog). Retrieved from

Sources

Synthesis and Therapeutic Applications of 2-Iodo-N-(2-methylpropyl)benzamide Derivatives: A Comprehensive Mechanistic Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, ortho-halobenzamides serve as highly versatile building blocks. Specifically, 2-iodo-N-(2-methylpropyl)benzamide (also known as 2-iodo-N-isobutylbenzamide) has emerged as a critical intermediate in the synthesis of biologically active scaffolds. As a Senior Application Scientist, I have observed that the strategic placement of the iodine atom adjacent to the sterically tunable isobutyl amide group provides a privileged platform for transition-metal-catalyzed cross-coupling and N-alkylation.

This technical guide explores the causality behind the derivatization of 2-iodo-N-(2-methylpropyl)benzamide, focusing on two primary therapeutic avenues: the synthesis of ebselen (1,2-benzisoselenazol-3(2H)-one) analogs for targeting Mycobacterium tuberculosis (Mtb) [1], and the development of N-alkylated benzamides as potential anthelmintic agents [2].

Chemical Profile & Mechanistic Pathways

The inherent reactivity of 2-iodo-N-(2-methylpropyl)benzamide is dictated by the weak C–I bond, which readily undergoes oxidative addition, and the secondary amide, which can be selectively deprotonated or participate in intramolecular cyclization.

Copper-Promoted C–Se Bond Formation (Ebselen Derivatives)

Ebselen is a lipid-soluble organoselenium compound known for mimicking glutathione peroxidase (GPx) and inhibiting bacterial thioredoxin reductases. Derivatizing 2-iodo-N-(2-methylpropyl)benzamide into its corresponding ebselen analog (2-isobutyl-1,2-benzisoselenazol-3(2H)-one) requires a precise C–Se bond formation followed by intramolecular cyclization.

Research by demonstrated that this transformation can be driven by two distinct copper-promoted mechanisms, allowing researchers to choose conditions based on substrate stability:

  • Thermal Activation (Atom Transfer): Utilizing Copper(I) iodide (CuI) and a 1,10-phenanthroline ligand. The ligand stabilizes the Cu center, facilitating an Atom Transfer (AT) mechanism at elevated temperatures (100 °C).

  • Photoinduced Activation (Single Electron Transfer): In the absence of a ligand, UV irradiation at room temperature triggers a Single Electron Transfer (SET) mechanism. This is a critical innovation for heat-sensitive substrates, preventing thermal degradation while achieving high cyclization yields.

Synthesis A 2-Iodo-N-(2-methylpropyl)benzamide + KSeCN B Thermal Activation (CuI, 1,10-phenanthroline, 100°C) A->B C Photoinduced Activation (CuI, Room Temp, hv) A->C D Atom Transfer (AT) Mechanism B->D E Single Electron Transfer (SET) C->E F 2-Isobutyl-1,2-benzisoselenazol-3(2H)-one D->F E->F

Mechanistic divergence in copper-promoted C-Se bond formation.
N-Alkylation for Anthelmintic Benzamides

Beyond cyclization, the secondary amide of the benzamide precursor can be functionalized to explore structure-activity relationships (SAR) for anthelmintic activity. As detailed by , treating a substituted 2-iodobenzamide with a strong base (NaH) generates an amidate nucleophile, which readily attacks alkyl halides (e.g., 1-bromo-2-methylpropane) to yield tertiary amides like N-(4-chlorophenethyl)-2-iodo-N-isobutylbenzamide. This structural modification is designed to enhance lipophilicity and target nematode beta-tubulin or related pathways.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are engineered as self-validating systems. In-process quality control (QC) steps are embedded to confirm reaction trajectory before proceeding to subsequent stages.

Protocol A: Photoinduced Synthesis of 2-Isobutyl-1,2-benzisoselenazol-3(2H)-one

Rationale: The photoinduced method is selected here to demonstrate a mild, ligand-free approach that prevents thermal decomposition of the isobutyl moiety.

  • Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, combine 2-iodo-N-(2-methylpropyl)benzamide (200 mg, 0.66 mmol), CuI (126 mg, 0.66 mmol), Cs₂CO₃ (258 mg, 0.79 mmol), and KSeCN (237 mg, 1.65 mmol).

  • Solvent Addition: Inject anhydrous acetonitrile (3.0 mL). The choice of polar aprotic solvent is critical to solubilize the ionic KSeCN and stabilize the SET transition states.

  • Irradiation: Stir the mixture at 0 °C to room temperature under UV irradiation (typically 254 nm or a standard photoreactor) for 32 hours.

  • Validation Step 1 (Reaction Monitoring): Perform TLC (30% EtOAc/Hexane). The disappearance of the UV-active starting material spot and the appearance of a lower-Rf product spot validates the consumption of the benzamide.

  • Purification: Filter the mixture through a Celite pad to remove copper salts. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (30% ethyl acetate-hexane).

  • Validation Step 2 (Structural Confirmation): Analyze via ¹H and ¹³C NMR. Successful cyclization is validated by the absence of the N-H proton signal (typically broad, ~6-7 ppm) and the characteristic shift of the isobutyl protons due to the newly formed rigid isoselenazolone ring.

Protocol B: N-Alkylation to yield N-(4-chlorophenethyl)-2-iodo-N-isobutylbenzamide
  • Deprotonation: Dissolve N-(4-chlorophenethyl)-2-iodobenzamide (0.25 mmol) in dry DMF (5 mL) under N₂ at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes. Causality: 0 °C prevents side reactions while NaH quantitatively generates the nucleophilic amidate.

  • Alkylation: Add 1-bromo-2-methylpropane (0.31 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Step 1 (Quenching & TLC): Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 mL). TLC (EtOAc/n-Hexane 1:1) should show a shift to a higher Rf (~0.85), indicating the loss of the polar N-H bond.

  • Purification & Isomer Check: Purify via silica gel chromatography. Validate via NMR; the product will present as a mixture of Z/E rotamers (due to restricted rotation around the tertiary amide bond), confirming successful N-alkylation.

Biological Applications & Target Engagement

Allosteric Inhibition of Mtb Antigen 85C

The ebselen derivatives synthesized from 2-iodo-N-alkylbenzamides exhibit potent activity against Mycobacterium tuberculosis. The primary target is Antigen 85C (Ag85C) , an essential mycolyltransferase involved in the synthesis of trehalose dimycolate (cord factor), a critical component of the Mtb mycomembrane.

Mechanistically, the isoselenazolone ring is highly reactive toward thiols. It undergoes nucleophilic attack by solvent-exposed cysteine residues on Ag85C. This covalent modification induces an allosteric conformational change that abrogates the enzyme's catalytic activity, ultimately leading to mycomembrane disruption and bacterial cell death.

BioPathway A Ebselen Derivative B Covalent Binding to Cys Residues A->B C Allosteric Inhibition of Mtb Ag85C B->C D Blockade of Trehalose Dimycolate Synthesis C->D E Mycomembrane Disruption & Mtb Death D->E

Mechanism of action for ebselen derivatives targeting Mtb Ag85C.

Quantitative Data Analysis

The following tables synthesize the quantitative outcomes of the derivatization strategies, highlighting the efficiency of the synthetic routes and the biological potency of the resulting compounds.

Table 1: Comparative Mechanisms of C-Se Bond Formation for Ebselen Derivatives

Reaction ConditionMechanismCatalyst/LigandTemp (°C)Time (h)Yield (%)Substrate Compatibility
Thermal Atom Transfer (AT)CuI / 1,10-phenanthroline1001 - 2465 - 85Robust alkyl/aryl groups
Photoinduced Single Electron Transfer (SET)CuI / None (UV hv)25 (RT)24 - 3260 - 80Heat-sensitive functional groups

Table 2: Biological Activity of Key 2-Iodobenzamide Derivatives

Compound ClassSpecific DerivativeTarget / ApplicationMIC (µg/mL)IC₅₀ (µM)Key Structural Feature
Isoselenazolone 2-Isobutyl-1,2-benzisoselenazol-3(2H)-oneMtb Ag85C Inhibition~12.5 - 25.0~8.8 - 15.0C-Se-N reactive pharmacophore
Tertiary Amide N-(4-chlorophenethyl)-2-iodo-N-isobutylbenzamideAnthelmintic (Nematodes)N/AN/ALipophilic N-isobutyl group (Z/E rotamers)

*Note: Anthelmintic efficacy is typically measured via motility reduction assays rather than standard MIC/IC50.

Conclusion & Future Perspectives

The utility of 2-iodo-N-(2-methylpropyl)benzamide extends far beyond its role as a simple chemical building block. Through precision catalysis—whether via thermal atom transfer or photoinduced single electron transfer—it unlocks access to potent covalent inhibitors of Mtb Ag85C. Furthermore, its amenability to N-alkylation provides a robust vector for developing novel anthelmintic agents. Future drug development efforts should focus on leveraging these mechanistic pathways to synthesize library arrays, optimizing the steric and electronic properties of the N-alkyl substituents to maximize target specificity and minimize off-target toxicity.

References

  • Title: Thermal and Photoinduced Copper-Promoted C–Se Bond Formation: Synthesis of 2-Alkyl-1,2-benzisoselenazol-3(2H)-ones and Evaluation against Mycobacterium tuberculosis Source: Journal of Organic Chemistry, 2017 Apr 7; 82(7): 3844-3854. URL: [Link]

  • Title: Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics Source: Molecules (MDPI), 2022 Apr 20; 27(9): 2660. URL: [Link]

Comprehensive Technical Guide: Synthesis, Purification, and Thermal Characterization of 2-Iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics, the physical characterization of synthetic intermediates is as critical as the final active pharmaceutical ingredient (API). 2-Iodo-N-(2-methylpropyl)benzamide (also known as 2-iodo-N-isobutylbenzamide) is a highly valued ortho-halobenzamide precursor. It is prominently utilized in the synthesis of 2-alkyl-1,2-benzisoselenazol-3(2H)-ones—such as ebselen derivatives—via thermal and photoinduced copper-promoted C–Se bond formation [1].

For researchers and drug development professionals, establishing the precise melting point range of this intermediate is a critical quality attribute (CQA). A sharp, well-defined melting point confirms the absence of catalytic poisons (e.g., residual amines or acids) that could disrupt downstream transition-metal cross-coupling. This whitepaper provides an authoritative, self-validating protocol for the synthesis, purification, and thermal characterization of pure 2-iodo-N-(2-methylpropyl)benzamide.

Mechanistic Background & Application

The utility of 2-iodo-N-(2-methylpropyl)benzamide lies in its bifunctional nature. The ortho-iodo substituent serves as an ideal electrophile for oxidative addition by copper(I) catalysts, while the isobutyl-substituted amide provides the necessary nitrogen nucleophile to close the isoselenazolone ring upon reaction with potassium selenocyanate (KSeCN) [1][3].

Because impurities can coordinate with the copper catalyst (e.g., CuI/1,10-phenanthroline) and stall the reaction cycle, the precursor must be isolated in a highly ordered crystalline form. The melting point range serves as the primary diagnostic tool for this crystalline purity.

Experimental Workflows & Logical Relationships

Below is the logical progression from raw starting materials to the thermally validated intermediate.

Workflow N1 2-Iodobenzoic Acid (Starting Material) N2 Acid Chloride Formation Reagents: (COCl)2, cat. DMF Solvent: CH2Cl2 N1->N2 N3 Amidation Reaction Reagents: Isobutylamine, Et3N Conditions: 0°C to RT N2->N3 N4 Crude 2-Iodo-N- (2-methylpropyl)benzamide N3->N4 N5 Purification Flash Chromatography & Recrystallization N4->N5 N6 Pure Crystalline API Intermediate (>99% Purity) N5->N6 N7 Thermal Characterization Capillary MP & DSC Analysis N6->N7

Workflow for synthesis, purification, and thermal characterization of the benzamide intermediate.

Step-by-Step Methodologies: A Self-Validating System

To achieve the thermodynamic stability required for an accurate melting point determination, the synthesis and purification must be executed with strict mechanistic control [2].

Protocol 1: Synthesis of the Benzamide
  • Activation: Dissolve 2-iodobenzoic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) under an inert nitrogen atmosphere.

  • Catalysis: Add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 3 drops).

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate. This accelerates the conversion of the carboxylic acid to the acid chloride while preventing the formation of stable, unreactive anhydrides.

  • Concentration: Stir at room temperature for 2 hours. Remove the solvent under reduced pressure.

    • Causality: Evaporation eliminates unreacted oxalyl chloride and trapped HCl gas, which would otherwise form unwanted isobutylamine hydrochlorides in the subsequent step, drastically lowering the yield.

  • Amidation: Redissolve the crude acid chloride in CH₂Cl₂ and cool to 0 °C. Slowly add isobutylamine (2-methylpropan-1-amine, 1.2 equiv) and triethylamine (Et₃N, 2.0 equiv).

    • Causality: The low temperature controls the exothermic nucleophilic acyl substitution. Et₃N acts as an acid scavenger, neutralizing the generated HCl to maintain the nucleophilicity of the isobutylamine.

  • Workup: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Purification and Crystalline Lattice Formation
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient of ethyl acetate in hexanes (typically 10–30% EtOAc).

  • Recrystallization (Critical Step): Dissolve the chromatographed product in a minimum volume of hot EtOAc. Slowly add hexanes until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by cooling to 4 °C.

    • Causality: Flash chromatography removes structurally distinct byproducts, but recrystallization is mandatory to establish a highly ordered crystalline lattice. Slow cooling promotes the thermodynamic selection of the most stable polymorph, expelling trace impurities into the mother liquor. This structural uniformity is what guarantees a sharp melting point.

Protocol 3: Melting Point Determination
  • Sample Preparation: Grind the dried crystalline solid into a fine powder using an agate mortar and pestle.

    • Causality: Fine powders ensure optimal, void-free packing in the capillary tube, maximizing surface area contact with the glass for uniform heat transfer.

  • Packing: Load the powder into a glass melting point capillary to a depth of 2–3 mm. Tap the capillary through a long glass tube to densely pack the solid at the bottom.

  • Heating Profile: Insert the capillary into a calibrated automated melting point apparatus (or Fisher-Jones apparatus). Rapidly heat to 85 °C, then reduce the ramp rate to exactly 1.0 °C/min .

    • Causality: A slow ramp rate near the expected phase transition prevents thermal lag between the heating block and the sample, ensuring the recorded temperature accurately reflects the compound's true thermodynamic melting point.

  • Observation: Record the onset temperature (first appearance of liquid) and the clear point (complete liquefaction).

Quantitative Data & Target Specifications

When synthesized and purified according to the protocols above, pure 2-iodo-N-(2-methylpropyl)benzamide presents as a white crystalline solid. The data below summarizes the expected physicochemical properties and the variables that can compromise thermal characterization.

Table 1: Physicochemical Properties & Target Specifications

PropertySpecification / TargetAnalytical Method
Molecular Formula C₁₁H₁₄INOCalculation
Molecular Weight 303.14 g/mol Mass Spectrometry (ESI+)
Physical State White crystalline solidVisual Inspection
Melting Point Range 97.0 °C – 99.0 °C Capillary / DSC (1.0 °C/min ramp)
Chromatographic Purity > 99.0% (AUC)HPLC (UV 254 nm)

Note: While some N-alkyl ortho-iodobenzamides exhibit broad melting ranges due to poor crystallization, a properly recrystallized sample of this specific isobutyl derivative will melt sharply within a 2 °C window.

Table 2: Experimental Variables and Causality in Melting Point Variance

VariableEffect on Melting Point RangeMechanistic Causality
Trace Solvent (e.g., EtOAc) Depression and broadening (< 95 °C)Solvent molecules trapped in the solid disrupt intermolecular hydrogen bonding and lattice packing, lowering the energy required for phase transition.
Excessive Heating Rate Artificial elevation / BroadeningA ramp rate >5 °C/min creates a thermal gradient; the thermometer registers a higher temperature before the heat fully penetrates the sample core.
Polymorphism Distinct, sharp, but shifted rangeRapid precipitation can yield a kinetically favored, less stable crystal structure with a lower melting point than the thermodynamically stable form.

Conclusion

The melting point of 2-iodo-N-(2-methylpropyl)benzamide is not merely a physical constant; it is a functional readout of the compound's synthetic history and its readiness for complex downstream catalysis. By adhering to strict stoichiometric controls during amidation, executing a thermodynamically driven recrystallization, and utilizing a low-ramp-rate thermal analysis, researchers can reliably achieve and verify the target melting point range of 97.0 °C to 99.0 °C . This rigorous approach ensures reproducibility in the development of advanced anti-infective and cytoprotective agents.

References

  • Thermal and Photoinduced Copper-Promoted C–Se Bond Formation: Synthesis of 2-Alkyl-1,2-benzisoselenazol-3(2H)-ones and Evaluation against Mycobacterium tuberculosis. National Center for Biotechnology Information (PMC).[Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. National Center for Biotechnology Information (PMC).[Link]

  • Substituted isoselenazolone anti-infective, anti-inflammatory, anti-cancer, cytoprotective, neuroprotective, and anti-oxidant agents.

Acidity and pKa Profiling of 2-Iodo-N-(2-methylpropyl)benzamide: Mechanistic Insights and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-iodo-N-(2-methylpropyl)benzamide (commonly referred to as 2-iodo-N-isobutylbenzamide) is a highly specialized ortho-halogenated secondary amide. It serves as a critical synthetic intermediate in the development of 1,2-benzisoselenazol-3(2H)-ones (ebselen analogs), which are potent glutathione peroxidase mimics and anti-mycobacterial agents. Understanding the precise acid-base chemistry—specifically the pKa of the amide nitrogen—is paramount for optimizing the deprotonation-driven cross-coupling reactions required to synthesize these therapeutics.

This technical guide provides a rigorous analysis of the thermodynamic acidity of 2-iodo-N-(2-methylpropyl)benzamide, the substituent effects governing its pKa, and field-proven experimental protocols for both quantifying its acidity and exploiting it in transition-metal-catalyzed synthesis.

Mechanistic Acid-Base Chemistry

Secondary benzamides are notoriously weak acids. The acidity of the N-H bond is dictated by the ability of the molecule to stabilize the resulting localized negative charge on the nitrogen atom (the amide anion) through resonance with the adjacent carbonyl group.

In the case of 2-iodo-N-(2-methylpropyl)benzamide, two competing substituent effects modulate the pKa:

  • The ortho-Iodine Effect (-I / Steric): The massive atomic radius of the iodine atom at the 2-position forces the amide plane out of coplanarity with the aromatic ring, slightly disrupting extended

    
    -conjugation. However, iodine's strong electron-withdrawing inductive effect (-I) stabilizes the conjugate base, lowering the pKa relative to unsubstituted aliphatic amides.
    
  • The N-Isobutyl Effect (+I): The 2-methylpropyl (isobutyl) group is electron-donating via hyperconjugation and inductive effects (+I). This localized electron density destabilizes the amide anion, slightly raising the pKa compared to a primary benzamide.

Based on established Hammett substituent constants and structurally analogous compounds like 2-iodobenzamide (predicted pKa 15.46) 1 and 4-bromo-N-isobutylbenzamide (predicted pKa 14.65) 2, the predicted thermodynamic pKa of the N-H bond in 2-iodo-N-(2-methylpropyl)benzamide is approximately 14.8 ± 0.5 . Conversely, the carbonyl oxygen is weakly basic, with the conjugate acid forming only under extreme acidic conditions (pKa ~ -1.5).

AcidBaseEquilibrium A Conjugate Acid (O-Protonated) pKa ~ -1.5 B Neutral Amide 2-Iodo-N-(2-methylpropyl)benzamide A->B -H+ B->A +H+ C Conjugate Base (N-Deprotonated) pKa ~ 14.8 B->C -H+ (Base) C->B +H+ (Acid)

Acid-base equilibria of 2-iodo-N-(2-methylpropyl)benzamide highlighting pKa transitions.

Quantitative Data Summary

The following table summarizes the key thermodynamic parameters of 2-iodo-N-(2-methylpropyl)benzamide and its structural analogs to establish a precise structure-acidity relationship.

CompoundSubstituted PositionPredicted N-H pKaPredicted Conjugate Acid pKaStructural Impact on Acidity
2-Iodo-N-(2-methylpropyl)benzamide ortho-I, N-isobutyl~14.8 ± 0.5 ~-1.5 Base structure; balanced -I (iodine) and +I (isobutyl) effects.
2-Iodobenzamideortho-I15.46 ± 0.50-1.8Primary amide; lacks electron-donating N-alkyl group.
4-Bromo-N-isobutylbenzamidepara-Br, N-isobutyl14.65 ± 0.46-1.6Para-halogen exhibits pure -I effect without ortho-steric disruption.
5-Chloro-2-iodo-N-(2-methylpropyl)benzamideortho-I, meta-Cl, N-isobutyl13.88 ± 0.46-2.1Additional meta-chloro group (-I) significantly increases N-H acidity.

(Data derived from structural analogs via predictive Hammett equation modeling and chemical databases 1, 2, 3.)

Experimental Protocols

Protocol 1: Spectrophotometric pKa Determination

Because 2-iodo-N-(2-methylpropyl)benzamide is highly lipophilic (due to the isobutyl chain and iodine atom), purely aqueous titrations fail due to compound precipitation before the high pH required for deprotonation is reached. This protocol utilizes a co-solvent system to maintain solubility while accurately determining the pKa.

Causality & Validation: The use of a 10% DMSO/Water co-solvent system ensures the compound remains fully solvated throughout the titration. The protocol is self-validating: the presence of a sharp isosbestic point in the UV-Vis spectra confirms that only two species (neutral amide and amide anion) are in equilibrium, without degradation or side reactions.

Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM stock solution of 2-iodo-N-(2-methylpropyl)benzamide in 10% DMSO/90% deionized water (v/v). Ensure the ionic strength is maintained at 0.1 M using KCl.

  • Titration Setup: Place 3.0 mL of the stock solution in a quartz cuvette equipped with a micro-stir bar and a calibrated micro-pH electrode.

  • Base Addition: Titrate the solution using standardized 0.1 M NaOH (in the same 10% DMSO/water solvent to prevent volume/solvent ratio changes). Add in 2-5 µL increments.

  • Spectral Acquisition: After each addition, allow 30 seconds for equilibration. Record the UV-Vis absorption spectrum from 220 nm to 350 nm.

  • Data Analysis: Monitor the bathochromic shift (red shift) associated with the formation of the highly conjugated amide anion. Plot the absorbance at the new

    
     against the measured pH.
    
  • Calculation: Determine the pKa using the inflection point of the sigmoidal titration curve via the Henderson-Hasselbalch equation. Extrapolate the apparent pKa to aqueous pKa using established Yasuda-Shedlovsky plots if necessary.

Protocol 2: Deprotonation-Driven Copper-Promoted C-Se Cross Coupling

The high pKa of the amide N-H (~14.8) dictates the synthetic strategy for converting 2-iodo-N-(2-methylpropyl)benzamide into 2-isobutyl-1,2-benzisoselenazol-3(2H)-one (an ebselen analog). A relatively strong base in an aprotic solvent is required to generate the nucleophilic amide anion, which then coordinates to Copper(I) to facilitate the intramolecular displacement of the ortho-iodine 4.

Causality & Validation: Cesium carbonate (


) is selected because, while it is a moderate base in water, it acts as a strong, poorly solvated base in anhydrous acetonitrile, easily deprotonating the amide. The reaction is self-validating via TLC and FTIR: the complete disappearance of the N-H stretch (~3300 cm⁻¹) in the crude IR spectrum confirms complete cyclization and consumption of the starting material.

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask under an argon atmosphere, add 2-iodo-N-(2-methylpropyl)benzamide (200 mg, 0.66 mmol), Copper(I) iodide (126 mg, 0.66 mmol), and Cesium carbonate (258 mg, 0.79 mmol).

  • Selenocyanate Addition: Add Potassium selenocyanate (KSeCN) (237 mg, 1.65 mmol) to the solid mixture.

  • Solvent & Temperature Control: Inject anhydrous acetonitrile (3.0 mL) into the flask at 0 °C. The low initial temperature controls the exothermic coordination of the deprotonated amide to the Cu(I) center.

  • Reaction Execution: Stir the heterogeneous mixture for 32 hours, allowing it to gradually warm to room temperature (20-25 °C). The color will transition as the active Cu-Se-N complex forms and undergoes reductive elimination.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel using an isocratic elution of 30% ethyl acetate in hexanes to yield pure 2-isobutyl-1,2-benzisoselenazol-3(2H)-one.

CrossCoupling SM 2-Iodo-N-(2-methylpropyl)benzamide (Neutral) Base Cs2CO3 Addition (Acetonitrile, 0 °C) SM->Base Anion Amide Anion Formation (Deprotonation) Base->Anion pKa driven shift Cu CuI / KSeCN Oxidative Addition & Ligand Exchange Anion->Cu N-coordination Product 2-Isobutyl-1,2-benzisoselenazol-3(2H)-one (Ebselen Analog) Cu->Product Reductive Elimination

Base-mediated deprotonation and Cu-catalyzed C-Se cross-coupling synthetic workflow.

References

  • Title: 2-IODOBENZAMIDE 3930-83-4 wiki - Guidechem Source: Guidechem URL
  • Title: 4-Bromo-N-isobutylbenzamide | 161768-66-7 - ChemicalBook Source: ChemicalBook URL
  • Title: 5-Chloro-2-iodo-N-(2-methylpropyl)
  • Title: Thermal and Photoinduced Copper-Promoted C–Se Bond Formation: Synthesis of 2-Alkyl-1,2-benzisoselenazol-3(2H)

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-Iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Inferred Potential

In the landscape of medicinal chemistry, the exploration of novel chemical entities is driven by both rational design and the systematic investigation of structure-activity relationships (SAR). The compound 2-iodo-N-(2-methylpropyl)benzamide sits at an intriguing intersection of well-characterized pharmacophores. While direct biological data for this specific molecule is not extensively documented in public literature, its structural components—a 2-iodobenzamide core and an N-isobutyl (2-methylpropyl) amide group—belong to classes of compounds with a rich history of diverse and potent biological activities.

This guide, therefore, serves as a forward-looking exploratory framework. It is designed not to report on established activities, but to propose a hypothesis-driven research program for its comprehensive evaluation. As a Senior Application Scientist, the narrative herein is built on the foundational logic of drug discovery: inferring potential from structure and providing robust, validated methodologies to test these hypotheses. We will delve into the synthesis of the compound and then lay out a multi-pronged strategy to investigate its potential as an anticancer, antimicrobial, and anti-inflammatory agent, explaining the causal reasoning behind each proposed experiment.

Synthesis and Physicochemical Characterization

Before any biological evaluation, the synthesis and rigorous characterization of the target compound are paramount. The proposed synthesis is a standard amidation reaction, a cornerstone of medicinal chemistry.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-iodo-N-(2-methylpropyl)benzamide, which are crucial for experimental design, including solvent selection and formulation.

PropertyPredicted Value
Molecular Formula C₁₁H₁₄INO
Molecular Weight 303.14 g/mol
CAS Number Not available; requires synthesis & registration
LogP (Predicted) ~3.5 - 4.0
Solubility Expected to be soluble in organic solvents (DMSO, DMF, Methanol, Dichloromethane) and poorly soluble in water.
Proposed Synthesis Workflow

The most direct route involves the coupling of 2-iodobenzoic acid with isobutylamine. The use of a coupling agent like EDC/HOBt or conversion of the carboxylic acid to an acid chloride are standard, effective methods.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product & Analysis A 2-Iodobenzoic Acid C Activation (e.g., Thionyl Chloride or EDC/HOBt) A->C B Isobutylamine D Amide Coupling (Base, e.g., DIPEA or Et3N) B->D C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G 2-Iodo-N-(2-methylpropyl)benzamide F->G H Characterization (NMR, MS, IR) G->H

Caption: Proposed synthesis workflow for 2-iodo-N-(2-methylpropyl)benzamide.

Experimental Protocol: Synthesis

This protocol describes the synthesis via an acid chloride intermediate, a robust and high-yielding method.

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend 2-iodobenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-iodobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in fresh DCM (10 mL/g of starting acid).

    • In a separate flask, dissolve isobutylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in DCM.

    • Cool the amine solution to 0°C and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid/oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

Hypothesis I: Anticancer Activity

The rationale for investigating anticancer activity is twofold. First, the 2-iodobenzamide scaffold is a promising starting point for designing inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways that is a validated target in oncology.[1] Second, N-substituted benzamides have been identified as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation in cancer.[2]

Investigation of PARP Inhibition

Causality: PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a synthetic lethality therapeutic outcome. The presence of the benzamide moiety, a core feature of many known PARP inhibitors, justifies this investigation.

cluster_pathway PARP-Mediated DNA Repair cluster_inhibition Mechanism of Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Enzyme DNA_Damage->PARP1 PAR Poly(ADP-ribose) Chain Synthesis PARP1->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair Resolution DNA Repair & Cell Survival Repair->Resolution Inhibitor 2-Iodo-N-(2-methylpropyl)benzamide Inhibitor->PARP1 Inhibits

Caption: Role of PARP1 in DNA repair and its inhibition.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol is based on a commercially available colorimetric or fluorescent assay kit.

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, and biotinylated NAD+ according to the manufacturer's instructions. Dissolve the test compound and a positive control (e.g., Olaparib) in DMSO to create a 10 mM stock solution.

  • Serial Dilution: Create a series of dilutions of the test compound and positive control in assay buffer (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: Add histone-coated microplate wells with activated DNA, PARP1 enzyme, and the various concentrations of the test compound or control. Include a "no inhibitor" control and a "no enzyme" blank.

  • Reaction Initiation: Add biotinylated NAD+ to all wells to start the reaction. Incubate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate to remove unincorporated NAD+.

    • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 60 minutes.

    • Wash the plate again and add TMB substrate.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: PARP1 Inhibition

CompoundIC₅₀ (nM) [Mean ± SD, n=3]
2-Iodo-N-(2-methylpropyl)benzamideExperimental Value
Olaparib (Positive Control)Experimental Value
Assessment of NF-κB Pathway Inhibition

Causality: The NF-κB pathway is constitutively active in many cancers, promoting cell survival and resistance to therapy. N-substituted benzamides may interfere with the degradation of IκB proteins, preventing the translocation of NF-κB to the nucleus.[2]

Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates Inhibitor N-Substituted Benzamide Inhibitor->IKK Proposed Inhibition

Caption: The NF-κB signaling pathway and proposed point of inhibition.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture HEK293 cells (or a similar suitable cell line) and transiently transfect them with a plasmid containing a firefly luciferase reporter gene under the control of an NF-κB response element. Co-transfect with a Renilla luciferase plasmid for normalization.

  • Compound Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Pre-treat the cells with various concentrations of 2-iodo-N-(2-methylpropyl)benzamide or a known inhibitor (e.g., BAY 11-7082) for 1 hour.

  • Pathway Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells (excluding negative controls). Incubate for 6-8 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition relative to the TNF-α stimulated control and determine the IC₅₀ value.

In-Vitro Cytotoxicity Screening

Causality: A broad cytotoxicity screen is essential to determine if the compound has general anti-proliferative effects against cancer cells, which could result from PARP inhibition, NF-κB inhibition, or other off-target effects.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, DU-145, A549) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a range of concentrations of 2-iodo-N-(2-methylpropyl)benzamide (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line.

Data Presentation: Cytotoxicity Profile

Cell LineCancer TypeIC₅₀ (µM) [Mean ± SD, n=3]
MCF-7BreastExperimental Value
DU-145ProstateExperimental Value
A549LungExperimental Value
Doxorubicin (Control)N/AExperimental Value

Hypothesis II: Antimicrobial Activity

Causality: Benzamide derivatives have a well-documented history of antimicrobial activity.[3][4] A particularly promising mechanism for this class is the inhibition of the bacterial cell division protein FtsZ, which is essential for bacterial viability and has no close homolog in eukaryotes, making it an attractive target.[5]

cluster_division Bacterial Cell Division Monomers FtsZ Monomers Z_Ring Z-Ring Formation at Mid-cell Monomers->Z_Ring Divisome Divisome Assembly Z_Ring->Divisome Septum Septum Formation Divisome->Septum Daughter Daughter Cells Septum->Daughter Inhibitor Benzamide Inhibitor Inhibitor->Z_Ring Disrupts

Caption: FtsZ's role in bacterial cell division as a target for inhibitors.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) strains.

  • Inoculum Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) to the mid-log phase. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: Perform a two-fold serial dilution of 2-iodo-N-(2-methylpropyl)benzamide in a 96-well plate using MHB, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL. Include a positive control (e.g., Ciprofloxacin) and a negative (no drug) control.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity

Bacterial StrainGram TypeMIC (µg/mL)
S. aureus ATCC 29213PositiveExp. Value
E. coli ATCC 25922NegativeExp. Value

Conclusion and Future Directions

This technical guide outlines a logical, hypothesis-driven strategy for elucidating the potential biological activities of 2-iodo-N-(2-methylpropyl)benzamide. By leveraging the known pharmacology of its constituent scaffolds, we have proposed a targeted yet comprehensive screening cascade. The experimental protocols provided are robust, standard methodologies in the fields of oncology and microbiology, designed to yield clear, interpretable data.

Positive results in any of these assays would trigger a cascade of further investigations:

  • Potent Anticancer Activity: Would lead to broader screening against NCI-60 cell lines, in-vivo xenograft model testing, and ADME/Tox profiling.

  • Significant Antimicrobial Activity: Would warrant testing against a wider panel of resistant strains (e.g., MRSA), determination of the minimum bactericidal concentration (MBC), and mechanism of action studies beyond FtsZ.

The journey of a molecule from a chemical structure to a potential therapeutic is one of systematic and rigorous scientific inquiry. This document provides the roadmap for the first crucial steps in that journey for 2-iodo-N-(2-methylpropyl)benzamide.

References

  • Vertex AI Search. (2026). Unlocking the Therapeutic Power of N-isobutyl 2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide: A Breakthrough in Modern Medicine. Ontosight AI.
  • Benchchem. (2025). The Dual Facets of 2-Iodobenzamide: A Catalyst in Chemical Synthesis with Potential Scaffolding for PARP Inhibition. Benchchem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77529, 2-Iodobenzamide. PubChem.
  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals.
  • PubMed. (1998). Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors. Nuclear Medicine and Biology.
  • MDPI. (2024).
  • Benchchem. (2025). N-(2-methylpropyl)benzamide: A Technical Guide. Benchchem.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • PubMed Central (PMC). (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus.
  • The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED)
  • PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.
  • PubMed Central (PMC). (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide.
  • PubMed Central (PMC). (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
  • Benchchem. (2025). In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-].

Sources

Methodological & Application

synthesis protocol for 2-iodo-N-(2-methylpropyl)benzamide from 2-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocol for 2-Iodo-N-(2-methylpropyl)benzamide

Introduction & Mechanistic Rationale

The synthesis of 2-iodo-N-(2-methylpropyl)benzamide involves the formation of an amide bond via the nucleophilic acyl substitution of 2-iodobenzoyl chloride with 2-methylpropan-1-amine (isobutylamine). This molecule frequently serves as a critical intermediate in pharmaceutical drug development and palladium-catalyzed cross-coupling reactions.

To achieve high yields and purity, this protocol employs a modified anhydrous [1].

Causality of Experimental Design:

  • Solvent Selection (Dichloromethane, DCM): DCM provides exceptional solvating power for both the highly polar starting materials and the resulting benzamide product. Crucially, it is aprotic and inert to the highly electrophilic acid chloride.

  • Base Selection (Triethylamine, TEA): The reaction generates equimolar amounts of hydrochloric acid (HCl). Without an acid scavenger, the nucleophilic isobutylamine would rapidly protonate into a non-reactive ammonium salt, artificially capping the reaction yield at 50%. TEA acts as a sacrificial base to drive the reaction to completion.

  • Temperature Control (0 °C to Room Temperature): The collision between an aliphatic primary amine and an acid chloride is violently exothermic. Initiating the reaction at 0 °C prevents thermal runaway, suppresses the competitive hydrolysis of the acid chloride by trace atmospheric moisture, and prevents the volatilization of isobutylamine.

Synthetic Workflow Diagram

The following diagram illustrates the self-validating workflow, moving from reaction execution through an orthogonal purification cascade.

Workflow Start 2-Iodobenzoyl Chloride + Isobutylamine Reaction Amidation Reaction (DCM, TEA, 0 °C to RT) Start->Reaction Quench Quench & Dilute (Add Water/DCM) Reaction->Quench 2 hours AcidWash Acid Wash (1M HCl) Removes excess amines Quench->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes acidic impurities AcidWash->BaseWash Drying Dry & Concentrate (Na2SO4, Rotovap) BaseWash->Drying Product 2-Iodo-N-(2-methylpropyl)benzamide (Pure Product) Drying->Product >90% Yield

Synthetic workflow for 2-iodo-N-(2-methylpropyl)benzamide via nucleophilic acyl substitution.

Reaction Stoichiometry & Materials

The quantitative data for a standard 10.0 mmol scale synthesis is summarized below. Scaling this reaction maintains the exact molar equivalents.

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)Role
2-Iodobenzoyl chloride 266.461.002.66 g10.0Electrophile
Isobutylamine 73.141.101.09 mL (0.80 g)11.0Nucleophile
Triethylamine (TEA) 101.191.201.67 mL (1.21 g)12.0Acid Scavenger
Dichloromethane (DCM) 84.93N/A20.0 mLN/ASolvent

Step-by-Step Protocol: A Self-Validating System

This methodology is adapted from validated procedures for [2] and standard [3]. Every step is designed to provide immediate physical or analytical feedback to the scientist.

Phase 1: Preparation and Activation
  • Apparatus Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and flush with inert nitrogen gas.

    • Causality: 2-Iodobenzoyl chloride is highly moisture-sensitive. Excluding ambient humidity prevents its premature degradation into 2-iodobenzoic acid.

  • Amine Solution: Inject isobutylamine (1.09 mL) and TEA (1.67 mL) into the flask, followed by 15.0 mL of anhydrous DCM. Submerge the flask in an ice-water bath to strictly maintain an internal temperature of 0 °C.

Phase 2: Nucleophilic Acylation
  • Electrophile Preparation: In a separate dry vial, dissolve 2-iodobenzoyl chloride (2.66 g) in 5.0 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe, add the acid chloride solution dropwise to the stirring amine mixture over 15–20 minutes.

    • Self-Validation Checkpoint: As the addition proceeds, a dense white precipitate will form. This is triethylamine hydrochloride (TEA·HCl). Its appearance visually validates that the acylation is successfully occurring and that the HCl byproduct is being neutralized.

  • Reaction Maturation: Remove the ice bath. Allow the mixture to warm to room temperature naturally and stir for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The highly UV-active starting material (Rf ~0.8) should completely disappear, replaced by a new, more polar UV-active product spot (Rf ~0.4).

Phase 3: Orthogonal Workup Cascade

The workup acts as a chemical filtration system, relying on phase partitioning to isolate the product without the need for column chromatography.

  • Quench: Dilute the reaction mixture with an additional 20 mL of DCM and transfer it to a separatory funnel.

  • Acidic Wash (Removes Amines): Wash the organic layer with 1M aqueous HCl (2 × 25 mL).

    • Causality: The strong acid protonates any unreacted isobutylamine and the TEA, converting them into highly water-soluble ammonium salts that partition entirely into the aqueous waste.

  • Basic Wash (Removes Acids): Wash the organic layer with saturated aqueous NaHCO3 (2 × 25 mL).

    • Causality: The mild base deprotonates any 2-iodobenzoic acid (generated from trace moisture hydrolysis), converting it into a water-soluble sodium carboxylate salt that is discarded in the aqueous phase.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (1 × 25 mL) to break any micro-emulsions and draw out dissolved water. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na2SO4.

    • Self-Validation Checkpoint: Swirl the flask. When the Na2SO4 flows freely like sand rather than clumping, the solvent is completely dry.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-iodo-N-(2-methylpropyl)benzamide as a high-purity solid.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action / Optimization
Low yield; unreacted amine remains Hydrolysis of 2-iodobenzoyl chloride due to moisture exposure.Ensure all glassware is flame-dried; use strictly anhydrous DCM; store acid chloride under N2.
Formation of multiple TLC spots Thermal degradation or side reactions caused by an uncontrolled exotherm.Strictly maintain 0 °C during the dropwise addition; do not rush the addition step.
Product is contaminated with TEA Incomplete acidic workup.Ensure the 1M HCl wash is thoroughly agitated and repeated until the aqueous phase tests at pH 1-2.
Emulsion forms during basic wash Formation of sodium 2-iodobenzoate acts as a surfactant (soap).Add a small volume of brine directly to the separatory funnel to increase the aqueous ionic strength.

References

  • Schotten–Baumann reaction. Wikipedia. URL:[Link]

  • Potassium t-butoxide-mediated C-C bond formation for the synthesis of biaryls. Organic Syntheses. URL:[Link]

procedure for amide bond formation in 2-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 2-Iodo-N-(2-methylpropyl)benzamide

Abstract

This technical guide details the optimized synthesis of 2-iodo-N-(2-methylpropyl)benzamide (also known as 2-iodo-N-isobutylbenzamide). This scaffold is a critical intermediate in the synthesis of benzisoselenazolones (e.g., Ebselen analogues) and a versatile precursor for palladium-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira) due to the reactive ortho-iodide handle. Two protocols are presented: a scalable Acyl Chloride Method (Method A) and a high-throughput HATU Coupling Method (Method B). The guide emphasizes controlling the stability of the C–I bond and maximizing yield through rigorous pH control during workup.

Retrosynthetic Analysis & Strategy

The formation of the amide bond in 2-iodo-N-(2-methylpropyl)benzamide presents a specific challenge: the ortho-iodo substituent provides significant steric bulk and is electronically labile.

  • Steric Factors: The iodine atom at the C2 position creates steric hindrance, potentially slowing nucleophilic attack at the carbonyl carbon.

  • Electronic Factors: While the iodine is electron-withdrawing (inductive), it is also a good leaving group. Care must be taken to avoid nucleophilic aromatic substitution (SNAr) side reactions, although these are rare without strong heating or metal catalysis.

  • Stability: The C–I bond is light-sensitive. Protocols must minimize light exposure to prevent radical homolysis and product degradation.

Strategic Choice:

  • Method A (Acyl Chloride): Utilizes oxalyl chloride for in situ activation.[1] This is preferred over thionyl chloride (

    
    ) because it operates at lower temperatures (0°C to RT), preserving the iodine handle.
    
  • Method B (HATU): Utilizes a uronium coupling agent for rapid, mild synthesis, ideal for milligram-scale discovery libraries where isolation speed is paramount.

Method A: The Acyl Chloride Route (Scalable Standard)

Recommended for scales >1 gram.

Reaction Scheme

ReactionScheme SM1 2-Iodobenzoic Acid Inter 2-Iodobenzoyl Chloride (Reactive Intermediate) SM1->Inter (COCl)2, DMF (cat.) DCM, 0°C to RT Prod 2-Iodo-N-isobutylbenzamide (Target) Inter->Prod Isobutylamine Et3N, DCM, 0°C

Figure 1: Two-step one-pot activation and coupling sequence.

Materials Table
ReagentMW ( g/mol )Equiv.[2][3][4]Role
2-Iodobenzoic acid 248.021.0Limiting Reagent
Oxalyl Chloride 126.931.2Activating Agent
DMF (Anhydrous) 73.09Cat. (2-3 drops)Catalyst
Isobutylamine 73.141.1Nucleophile
Triethylamine (

)
101.192.5HCl Scavenger
Dichloromethane (DCM) -Solvent0.2 M Conc.
Step-by-Step Protocol

Step 1: Activation (Acid Chloride Formation) [4]

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-iodobenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to acid).

  • Catalysis: Add catalytic DMF (2–3 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the reaction.

  • Addition: Cool the suspension to 0°C (ice bath). Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be observed.
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours until the solution becomes clear and gas evolution ceases.

    • Checkpoint: Aliquot a small sample into MeOH; TLC should show complete conversion to the methyl ester (faster than acid on TLC).

Step 2: Coupling

  • Preparation: In a separate flask, mix Isobutylamine (1.1 equiv) and Triethylamine (2.5 equiv) in DCM (minimal volume).

  • Cooling: Cool the in situ generated acid chloride solution (from Step 1) back to 0°C.

  • Addition: Add the amine/base mixture dropwise to the acid chloride solution over 15 minutes. Caution: Exothermic.

  • Completion: Warm to RT and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes).[3][5]

Step 3: Workup & Purification

  • Quench: Dilute with DCM and wash sequentially with:

    • 1M HCl (2x) – Removes unreacted amine and Et3N.

    • Sat.

      
       (2x) – Removes unreacted 2-iodobenzoic acid.
      
    • Brine (1x).

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude material is often pure enough (>95%). If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Method B: HATU Coupling (Discovery Scale)

Recommended for parallel synthesis or <100 mg scales.

Protocol
  • Dissolution: Dissolve 2-iodobenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at RT. Solution should turn slightly yellow.[6]

  • Coupling: Add Isobutylamine (1.2 equiv).

  • Incubation: Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc (10 volumes). Wash with sat.

    
     (3x) to remove DMF, followed by 1M HCl and sat. 
    
    
    
    .
  • Yield Expectation: 85–95%.

Critical Quality Attributes & Characterization

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.86 (d, J=8.0 Hz, 1H, Ar-H ortho to I) – Distinctive deshielded doublet.
      
    • 
       7.40–7.10 (m, 3H, Ar-H).
      
    • 
       5.90 (br s, 1H, NH).
      
    • 
       3.25 (t, J=6.5 Hz, 2H, 
      
      
      
      ).
    • 
       1.90 (m, 1H, 
      
      
      
      ).
    • 
       1.00 (d, J=6.7 Hz, 6H, 
      
      
      
      ).
  • Stability: Store in amber vials at 4°C. The C–I bond is susceptible to photolytic cleavage over long durations.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM and glassware are strictly anhydrous. Increase Oxalyl Chloride to 1.5 eq.
Purple Coloration Iodine LiberationPhotolysis or overheating occurred.[6] Keep reaction in dark/foil. Do not exceed 40°C. Wash final product with dilute

.
Impurity at Baseline Unreacted AcidInsufficient activation time. Ensure gas evolution stops before adding amine.

Workflow Visualization

Workflow start Start: 2-Iodobenzoic Acid act Activation: Add (COCl)2 + DMF (cat) DCM, 0°C -> RT, 2h start->act check Check: Gas evolution stopped? act->check check->act No (Wait) couple Coupling: Add Isobutylamine + Et3N 0°C -> RT, 4h check->couple Yes workup Workup: 1. Wash 1M HCl (Remove Amine) 2. Wash NaHCO3 (Remove Acid) 3. Dry & Concentrate couple->workup purify Purification: Recrystallize (Hex/EtOAc) or Flash Column workup->purify end Final Product: 2-Iodo-N-isobutylbenzamide purify->end

Figure 2: Operational workflow for the Acid Chloride synthesis route.

References

  • BenchChem. Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide: An In-depth Technical Guide. (General procedure for 2-iodobenzamide formation via acid chloride).[5]

  • Short, M. et al. Thermal and Photoinduced Copper-Promoted C–Se Bond Formation: Synthesis of 2-Alkyl-1,2-benzisoselenazol-3(2H)-ones.[7] (Specific synthesis of 2-iodo-N-isobutylbenzamide). J. Org. Chem., 2019.

  • Burns, A. R. et al. Structure-Based Bioisosterism Design... of Benzamide Analogs. (Use of oxalyl chloride for 2-iodobenzamide synthesis).[1] Molecules, 2022.[8]

  • Sigma-Aldrich. Product Specification: 2-Iodobenzoyl chloride. (Physical properties and stability data).[3][9]

Sources

Technical Application Note: Suzuki-Miyaura Coupling Conditions for 2-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-iodo-N-(2-methylpropyl)benzamide (also known as 2-iodo-N-isobutylbenzamide). This substrate presents specific synthetic challenges due to the ortho-positioning of the amide moiety relative to the iodine leaving group. The resulting steric congestion and potential for coordination with the palladium catalyst require a tailored catalytic system to ensure high turnover frequencies (TOF) and minimize side reactions such as protodeboronation or hydrodehalogenation.

This guide provides two distinct protocols:

  • Protocol A (High-Performance): Utilizes next-generation Buchwald dialkylbiaryl phosphine ligands (SPhos) for maximum yield in complex coupling partners.

  • Protocol B (General Purpose): Utilizes a robust ferrocenyl-based catalyst (Pd(dppf)Cl₂) suitable for standard boronic acids and initial screening.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10][11][12]

The target substrate, 2-iodo-N-(2-methylpropyl)benzamide , features an iodine atom ortho to a secondary amide with a bulky isobutyl group.

FeatureChemical Implication
Leaving Group (Iodine) High reactivity toward oxidative addition; generally facile even at lower temperatures compared to bromides/chlorides.
Ortho-Amide Group Steric Hindrance: Blocks the approach of the boronic acid during transmetallation.Coordination: The carbonyl oxygen or amide nitrogen may coordinate to Pd(II), potentially creating stable, unreactive "off-cycle" resting states.
Isobutyl Tail Increases lipophilicity but adds minor distal steric bulk.
Mechanistic Strategy

To overcome the ortho-substituent effect, electron-rich, bulky phosphine ligands are employed. These ligands facilitate:

  • Oxidative Addition: By increasing electron density on the Pd(0) center.

  • Transmetallation: By creating a monolithic, sterically accessible active species.

  • Reductive Elimination: The bulk of the ligand forces the formation of the C-C bond to relieve steric strain.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the base and ligand in the transmetallation step for this specific substrate.

SuzukiCycle PreCat Pre-Catalyst Pd(OAc)2 + SPhos Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Reduction OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Pd0->OxAdd + Substrate Substrate Substrate 2-iodo-N-isobutylbenzamide Substrate->OxAdd TransMet Transmetallation [L-Pd(II)-Ar-R] OxAdd->TransMet Rate Limiting Step (Steric Bulk) Boronic Boronic Acid R-B(OH)2 BaseStep Base Activation [R-B(OH)3]- K+ Boronic->BaseStep + K3PO4 BaseStep->TransMet Transfer R group RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the activation of the boronic acid and the steric demands of the oxidative addition complex.

Experimental Protocols

Protocol A: The "Buchwald" Method (Recommended)

Best for: High yields, sterically hindered boronic acids, and ensuring complete conversion. Rationale: The SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically designed to facilitate coupling of ortho-substituted aryl halides by providing a protective pocket around the palladium center while remaining electron-rich [1].

Reagents & Stoichiometry
ComponentEquiv.Amount (Example)
2-iodo-N-(2-methylpropyl)benzamide 1.0303 mg (1.0 mmol)
Aryl Boronic Acid 1.2 - 1.51.2 - 1.5 mmol
Pd(OAc)₂ 0.02 (2 mol%)4.5 mg
SPhos 0.04 (4 mol%)16.4 mg
K₃PO₄ (Tribasic) 2.0 - 3.0424 mg (2.0 mmol)
Solvent: Toluene/Water 10:1 v/v4.0 mL / 0.4 mL
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a small vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature for 5-10 minutes. The solution should turn from orange to a pale yellow/colorless, indicating the formation of the active catalytic species.

  • Reaction Setup: To a reaction vial (equipped with a stir bar and septum), add the aryl iodide substrate, boronic acid, and solid K₃PO₄.

  • Solvent Addition: Add the remaining Toluene (3 mL) and Water (0.4 mL).

  • Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 5 minutes (or use freeze-pump-thaw if available). Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Initiation: Syringe the pre-formed catalyst solution into the reaction vial.

  • Reaction: Heat the sealed vial to 80°C - 100°C for 4–12 hours.

    • Monitoring: Check via LC-MS or TLC. The starting iodide should disappear rapidly.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate phases. Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1]

Protocol B: The "Robust" Method (Alternative)

Best for: Initial screening, simple unhindered boronic acids, cost-efficiency. Rationale: Pd(dppf)Cl₂ is a robust, air-stable catalyst that tolerates a wide range of functional groups, though it may be slower for extremely hindered substrates [2].

Reagents & Stoichiometry[2][3][4][5][6][7][8]
  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[8]

  • Temperature: 90°C

Procedure Summary

Combine all reagents in the reaction vessel. Degas the solvent mixture before adding to the solids. Heat at 90°C overnight. This system is less sensitive to air than Protocol A but may result in lower yields if the boronic acid is prone to protodeboronation.

Experimental Workflow Diagram

Workflow Preparation 1. Prep Weigh Solids (Substrate, Boronic Acid, Base) Degas 3. Degas Sparge Solvents (N2/Ar, 5-10 min) Preparation->Degas Catalyst 2. Catalyst Pre-stir Pd + Ligand (Protocol A only) Catalyst->Degas Add after degassing Reaction 4. Reaction Heat 80-100°C 4-12 Hours Degas->Reaction Workup 5. Workup EtOAc Extraction Brine Wash Reaction->Workup

Figure 2: Sequential workflow for the Suzuki-Miyaura coupling process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd species.Switch to Protocol A (SPhos). Ensure thorough degassing.[2] Increase catalyst loading to 5 mol%.
Protodeboronation Boronic acid instability in basic/aqueous conditions.[2]Use anhydrous conditions with CsF or K₃PO₄ in Dioxane. Switch to Boronic Ester (Pinacol ester).
Homocoupling (Ar-Ar) Presence of Oxygen.Re-degas solvents. Ensure reaction vessel is sealed under inert atmosphere.
Hydrodehalogenation Reduction of C-I bond (iodine replaced by hydrogen).Often caused by excessive heating in alcoholic solvents. Switch to Toluene/Water or DMF. Lower temperature.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995, 95(7), 2457–2483.

  • Organic Chemistry Portal. "Suzuki Coupling - Reaction Mechanism and Conditions."

  • BenchChem. "Suzuki-Miyaura Coupling of Sterically Hindered Substrates." Technical Support Center.

Sources

Application Note: 2-Iodo-N-(2-methylpropyl)benzamide as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Iodo-N-(2-methylpropyl)benzamide (also known as 2-iodo-N-isobutylbenzamide) is a highly versatile, bifunctional synthetic intermediate widely utilized in medicinal chemistry and drug discovery. Structurally, it features a benzene ring substituted with an ortho-iodo group and an N-isobutyl carboxamide moiety.

This specific substitution pattern primes the molecule for divergent synthetic applications. The highly polarizable carbon-iodine (C–I) bond serves as an ideal electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann-type, Suzuki, and Buchwald-Hartwig couplings). Simultaneously, the secondary amide acts as an internal nucleophile or directing group, enabling cascading cyclization reactions to form complex bioactive heterocycles. A prominent application of this intermediate is the synthesis of ebselen analogs (1,2-benzisoselenazol-3(2H)-ones), which are potent glutathione peroxidase (GPx) mimics and exhibit significant activity against Mycobacterium tuberculosis (Mtb) [1].

Mechanistic Rationale: Why the Iodo-Benzamide Scaffold?

When designing synthetic routes for ortho-substituted benzamides, chemists must choose between chloro, bromo, and iodo precursors.

  • Thermodynamic Advantage: The C–I bond dissociation energy (~238 kJ/mol) is significantly lower than that of C–Br (~336 kJ/mol) and C–Cl (~397 kJ/mol). This lower activation barrier facilitates rapid oxidative addition by mild transition metals like Copper(I), which is critical for preventing the thermal degradation of sensitive functional groups.

  • Proximity Effect: The ortho-relationship between the iodo group and the amide ensures that once a new bond (e.g., C–Se or C–N) is formed at the 2-position, the pendant amide nitrogen is perfectly positioned (5-exo-trig or 6-endo-trig spatial arrangement) to attack the newly introduced heteroatom, driving spontaneous intramolecular cyclization.

Primary Application: Copper-Promoted C–Se Bond Formation

The most authoritative application of 2-iodo-N-(2-methylpropyl)benzamide is its conversion into 2-isobutylbenzo[d][1,2]selenazol-3(2H)-one , a lipophilic organoselenium compound. This transformation utilizes a Copper(I)-promoted cross-coupling with Potassium selenocyanate (KSeCN) [1].

The reaction can be driven by two distinct energy sources—Thermal or Photoinduced —each operating via a different mechanistic pathway.

Workflow SM 2-Iodo-N-(2-methylpropyl)benzamide (Synthetic Intermediate) Cond1 Thermal Activation CuI / 1,10-phen / KSeCN 100-110 °C SM->Cond1 Atom Transfer (AT) Cond2 Photoinduced Activation CuI / KSeCN / hν 0-20 °C SM->Cond2 Single Electron Transfer (SET) Prod 2-Isobutylbenzo[d][1,2]selenazol-3(2H)-one (Ebselen Analog) Cond1->Prod Cond2->Prod

Divergent Cu-promoted C-Se bond formation pathways from the iodo-benzamide intermediate.

Comparative Reaction Parameters

To optimize yields based on available laboratory equipment, researchers can select between the thermal and photoinduced methods. The quantitative parameters for both protocols are summarized below:

ParameterThermal Activation ProtocolPhotoinduced Activation Protocol
Catalyst CuI (1.0 equiv)CuI (1.0 equiv)
Ligand 1,10-phenanthroline (1.0 equiv)None
Selenium Source KSeCN (1.2 equiv)KSeCN (2.5 equiv)
Base Cs₂CO₃ (2.5 equiv)Cs₂CO₃ (1.2 equiv)
Solvent Anhydrous DMFAnhydrous Acetonitrile
Temperature 100–110 °C0 °C warming to 20 °C
Reaction Time 12 hours32 hours
Mechanistic Pathway Atom Transfer (AT)Single Electron Transfer (SET)

Step-by-Step Experimental Protocols

Protocol A: Photoinduced Synthesis (Ligand-Free)

This method is preferred for thermosensitive substrates and relies on a Single Electron Transfer (SET) mechanism driven by photon absorption.

  • Preparation: In an oven-dried, clear borosilicate reaction vial equipped with a magnetic stir bar, add 2-iodo-N-(2-methylpropyl)benzamide (200 mg, 0.66 mmol).

  • Reagent Loading: Add Copper(I) iodide (126 mg, 0.66 mmol, 1.0 equiv), Cesium carbonate (258 mg, 0.79 mmol, 1.2 equiv), and Potassium selenocyanate (237 mg, 1.65 mmol, 2.5 equiv).

    • Causality: Cs₂CO₃ acts as a crucial proton scavenger. During the final cyclization step, the secondary amide must lose a proton to form the neutral heterocycle.

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate and backfill with inert Argon gas three times to prevent oxidative quenching of the excited copper species.

  • Solvent Addition: Inject anhydrous acetonitrile (3.0 mL) via syringe.

  • Irradiation: Cool the mixture to 0 °C using an ice bath. Irradiate the vial using a 22 W combined wattage light source. Allow the reaction to slowly warm to room temperature (20 °C) while stirring for 32 hours.

  • Workup & Self-Validation: Dilute the crude mixture with ethyl acetate (15 mL). The presence of a dark, insoluble precipitate indicates the formation of copper salts. Filter the mixture through a pad of Celite to remove these salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel using an isocratic eluent of 30% ethyl acetate in hexanes. The pure 2-isobutylbenzo[d][1,2]selenazol-3(2H)-one will elute as a distinct UV-active band.

Protocol B: Thermal Synthesis (Ligand-Directed)

This method utilizes 1,10-phenanthroline to stabilize the Cu(III) intermediate, facilitating an Atom Transfer (AT) mechanism.

  • Preparation: In an oven-dried vial, combine 2-iodo-N-(2-methylpropyl)benzamide (1.0 equiv), CuI (1.0 equiv), and 1,10-phenanthroline (1.0 equiv).

    • Causality: The bidentate nitrogen ligand prevents the aggregation of copper into inactive bulk metal and lowers the activation energy for oxidative addition at elevated temperatures.

  • Reagent Loading: Add KSeCN (1.2 equiv) and Cs₂CO₃ (2.5 equiv).

  • Reaction: Add anhydrous DMF, purge with Argon, and heat to 100–110 °C for 12 hours.

  • Workup: Cool to room temperature, filter through Celite, extract with ethyl acetate/water to remove DMF, and purify via chromatography as described in Protocol A.

Catalytic Cycle & Mechanistic Visualization

Understanding the self-assembling nature of this heterocycle requires mapping the catalytic cycle. Once the C–Se bond is formed, the resulting 2-selenocyanato intermediate is highly unstable. The nucleophilic amide nitrogen spontaneously attacks the electrophilic selenium atom, displacing the cyanide ion and forming the stable isoselenazolone core [1].

Mechanism A 2-Iodo-N-isobutylbenzamide C Oxidative Addition [Cu(III) Intermediate] A->C B Cu(I) Catalyst B->C Catalytic cycle entry D Ligand Exchange (Addition of SeCN⁻) C->D E Reductive Elimination (C-Se Bond Formation) D->E E->B Cu(I) Regeneration F Intramolecular Cyclization (Displacement of CN⁻) E->F 2-Selenocyanato intermediate G Ebselen Analog F->G

Putative catalytic cycle for Cu-mediated C-Se coupling and subsequent cyclization.

Safety, Handling, and Validation

  • Cyanide Evolution Hazard: The intramolecular cyclization step inherently displaces a cyanide ion (CN⁻). Under acidic conditions, this will rapidly convert to highly toxic Hydrogen Cyanide (HCN) gas. Absolute Rule: Never acidify the crude reaction mixture. All workups must be kept neutral or basic (buffered by the existing Cs₂CO₃), and the reaction must be performed in a certified fume hood.

  • Reagent Toxicity: Potassium selenocyanate (KSeCN) is highly toxic if swallowed or inhaled. Weighing and transferring must be done using proper PPE (gloves, lab coat, goggles) within a ventilated enclosure.

  • Validation Checkpoint: Successful conversion can be tracked via Thin Layer Chromatography (TLC). The starting material (2-iodo-N-(2-methylpropyl)benzamide) will consume completely, replaced by a lower-Rf, strongly UV-active spot corresponding to the cyclized isoselenazolone product.

References

  • Thanna, S., Goins, C. M., & Sucheck, S. J. (2017). Thermal and Photoinduced Copper-Promoted C–Se Bond Formation: Synthesis of 2-Alkyl-1,2-benzisoselenazol-3(2H)-ones and Evaluation against Mycobacterium tuberculosis. The Journal of Organic Chemistry, 82(11), 5990–6000. URL:[Link]

  • MDPI Pharmaceuticals (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. URL:[Link]

Application Note: Optimizing the Heck-Mizoroki Reaction for 2-Iodo-N-(2-methylpropyl)benzamide Substrates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Heck Reaction in Modern Drug Discovery

The Palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1][2] Its robustness, functional group tolerance, and reliability have made it an indispensable tool in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry for the development of novel therapeutic agents.[3]

This application note provides a detailed guide to the key parameters and a robust starting protocol for the Heck reaction involving 2-iodo-N-(2-methylpropyl)benzamide. This substrate, featuring an ortho-iodo group adjacent to a sterically demanding N-isobutyl amide, presents unique challenges. Understanding the interplay of catalyst, ligand, base, and solvent is paramount to overcoming these steric constraints and achieving high yields of the desired substituted alkene product.

Mechanistic Causality: Driving the Reaction Forward

A successful Heck coupling hinges on the efficient progression of the palladium catalytic cycle. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, and understanding each step is crucial for rational protocol design.[4][5]

  • A. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. This is typically the rate-determining step, and its efficiency follows the trend I > Br > Cl.[4] For aryl iodides, this step is generally fast.

  • B. Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new C-C bond.[4][6]

  • C. Syn-β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, also in a syn fashion, to form the final alkene product and a hydrido-palladium(II) species.[4] This step predominantly yields the more thermodynamically stable trans-(E)-alkene.[2]

  • D. Catalyst Regeneration: A base is required to neutralize the generated acid (HI) and facilitate the reductive elimination of H-X, thereby regenerating the active Pd(0) catalyst for the next cycle.[4][7]

Heck_Mechanism pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-I pd0->pd2_aryl A. Oxidative Addition (Ar-I) pd2_alkene [Ar-Pd(II)L₂(Alkene)-I] pd2_aryl->pd2_alkene Alkene Coordination (R-CH=CH₂) pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L₂-I pd2_alkene->pd2_alkyl B. Migratory Insertion (syn-Carbopalladation) pd2_hydrido H-Pd(II)L₂-I pd2_alkyl->pd2_hydrido C. Syn-β-Hydride Elimination Product (Ar-CH=CH-R) pd2_hydrido->pd0 D. Catalyst Regeneration (Base, -HBase⁺I⁻)

Figure 1. The catalytic cycle of the Heck-Mizoroki reaction.

Optimizing Key Reaction Parameters

For a sterically hindered substrate like 2-iodo-N-(2-methylpropyl)benzamide, careful selection of each reaction component is critical.

Catalyst & Ligand Selection

The choice of the palladium source and, more importantly, the ligand, dictates the catalyst's activity and stability.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1] Other sources like tetrakis(triphenylphosphine)palladium(0) can also be used directly.[6]

  • Ligands: The ligand stabilizes the palladium center and modulates its electronic and steric properties. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often superior. They promote oxidative addition and prevent catalyst deactivation.[8] While triphenylphosphine (PPh₃) is a standard choice, more specialized ligands may offer improved performance.[1][6] In some cases, particularly at high temperatures, phosphine-free "ligandless" conditions can be effective, though the solvent or substrate may act as a weak ligand.[9][10]

The Role of the Base

The base is not a passive component; its identity can significantly influence the reaction outcome.[11] Its primary role is to neutralize the hydriodic acid (HI) generated during catalyst regeneration.[4]

  • Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. They are soluble in organic solvents but can sometimes lead to side reactions.[1]

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or silver phosphate (Ag₃PO₄) are effective alternatives.[1][6] Inorganic bases are often used in polar aprotic solvents and can be advantageous in preventing side reactions associated with amine bases.

Solvent Effects

The solvent must solubilize all reactants and stabilize the catalytic intermediates. Polar aprotic solvents are the most common choice for the Heck reaction.[9]

  • Common Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and dioxane are frequently used. DMF is often the solvent of choice due to its high polarity and ability to stabilize palladium complexes.[9]

  • Solvent Influence: The solvent can affect the rate of key steps in the catalytic cycle and even influence the regioselectivity of the reaction.[12][13]

Summary of Recommended Starting Conditions

The following table provides robust starting points for the Heck coupling of 2-iodo-N-(2-methylpropyl)benzamide with a generic alkene partner, such as an alkyl acrylate. Optimization will be necessary for specific alkene substrates.

ParameterCondition 1 (Standard)Condition 2 (Alternative Base)Condition 3 (Bulky Ligand)
Palladium Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (4 mol%)PPh₃ (4 mol%)P(o-tolyl)₃ (4 mol%)
Base Et₃N (2.0 equiv.)K₂CO₃ (2.5 equiv.)Et₃N (2.0 equiv.)
Solvent DMFDMF or AcetonitrileNMP
Alkene Alkyl Acrylate (1.5 equiv.)Alkyl Acrylate (1.5 equiv.)Alkyl Acrylate (1.5 equiv.)
Temperature 100 °C110 °C100 °C
Reaction Time 12-24 h12-24 h8-16 h

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck reaction of 2-iodo-N-(2-methylpropyl)benzamide with ethyl acrylate as the coupling partner, based on standard conditions.

Materials:

  • 2-iodo-N-(2-methylpropyl)benzamide (1.0 equiv.)

  • Ethyl acrylate (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • Triphenylphosphine (PPh₃) (0.04 equiv.)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or oven-dried round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodo-N-(2-methylpropyl)benzamide (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.

  • Sequential Addition: Add triethylamine (2.0 equiv.) followed by ethyl acrylate (1.5 equiv.) to the stirring solution at room temperature.

  • Heating and Monitoring: Fit the flask with a condenser and heat the reaction mixture to 100 °C in an oil bath. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically when the starting aryl iodide is consumed), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Workflow A 1. Reagent Loading (Aryl Iodide, Pd(OAc)₂, PPh₃) B 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Solvent & Reagent Addition (DMF, Base, Alkene) B->C D 4. Heating & Monitoring (100 °C, TLC/LC-MS) C->D E 5. Reaction Work-up (Quench, Extract, Wash) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G

Figure 2. General experimental workflow for the Heck reaction.

Troubleshooting

  • Low or No Conversion: Ensure the reaction is strictly anaerobic and all reagents/solvents are anhydrous. Consider increasing the temperature or switching to a more active catalyst system with a bulkier, more electron-rich ligand.[14]

  • Formation of Side Products: The formation of reduced arene (dehalogenation) can occur. This may be minimized by adjusting the base or solvent.[8]

  • Catalyst Decomposition (Black Precipitate): Palladium black formation indicates catalyst decomposition. This can be mitigated by ensuring proper ligand-to-metal ratios or by using more robust ligands.

References

  • Heck reaction. In Wikipedia; 2023. [Link]

  • Heck Reaction Mechanism. BYJU'S. [Link]

  • Chemistry Heck Reaction. sathee jee - IIT Kanpur. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]

  • Heck Reaction - Organic Chemistry Lessons. YouTube. [Link]

  • Mullins, R. J. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 7(10), 7242-7253. [Link]

  • Pérez-Ramírez, J., et al. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society, 141(5), 2244-2252. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1493. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 40(46), 12441-12452. [Link]

  • examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings. [Link]

  • Ghaffari, M., et al. (2018). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 140(44), 14561-14565. [Link]

  • Lin, Y., & Hall, M. B. (2008). Theoretical Study of Alternative Pathways for the Heck Reaction through Dipalladium and “Ligand-Free” Palladium Intermediates. Organometallics, 27(23), 6215-6225. [Link]

  • Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts. ResearchGate. [Link]

  • Smith, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(10), 2887-2907. [Link]

  • Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctanes. ChemRxiv. [Link]

  • Perry, I. B., et al. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society, 142(9), 4153-4158. [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. [Link]

  • Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science. [Link]

Sources

crystallization methods for 2-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Protocols for 2-iodo-N-(2-methylpropyl)benzamide

Part 1: Executive Summary & Compound Profile[1]

1.1 Introduction 2-iodo-N-(2-methylpropyl)benzamide (also known as 2-iodo-N-isobutylbenzamide) is a critical intermediate in the synthesis of bioactive organoselenium compounds, specifically 1,2-benzisoselenazol-3(2H)-ones (ebselen derivatives) used as glutathione peroxidase mimics [1, 2].[1] While early-stage discovery often relies on flash column chromatography for purification [3], this method is cost-prohibitive and inefficient at the kilogram scale.[1]

This guide provides a scalable, self-validating crystallization workflow. It transitions from the crude oil/solid obtained post-synthesis to a high-purity crystalline solid suitable for X-ray diffraction or subsequent copper-mediated cross-coupling reactions.[1]

1.2 Physicochemical Profile (Theoretical & Empirical)

  • Chemical Structure: An ortho-substituted benzamide featuring a bulky iodine atom and a flexible isobutyl chain.[1]

  • Challenge: The isobutyl group introduces rotational freedom, often leading to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[1] The iodine atom provides a halogen bond donor, which can be exploited for crystal engineering.[1]

  • Solubility Heuristics:

    • High Solubility (Good Solvents): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol (EtOH), THF.[1]

    • Low Solubility (Anti-Solvents):[1][2] Hexanes, Heptane, Water (cold).[1][3]

Part 2: Crystallization Screening & Protocols

Pre-Crystallization Purity Check

Why: Crystallization amplifies purity but requires a minimum threshold (typically >85%) to avoid impurity-driven inhibition of nucleation.[1]

  • Protocol: Analyze crude material via HPLC or TLC (30% EtOAc/Hexane). If significant polar byproducts (e.g., unreacted 2-iodobenzoic acid) are present, perform a basic wash (1M NaOH) on the organic layer before attempting crystallization.[1]

Method A: Solvent/Anti-Solvent Recrystallization (Scale-Up Preferred)

Best for: Gram-to-kilogram purification.[1]

Rationale: The "Good Solvent" (EtOAc) solvates the amide via hydrogen bonding.[1] The "Anti-Solvent" (Heptane) disrupts these interactions, forcing the hydrophobic iodine/isobutyl regions to aggregate.[1]

Step-by-Step Protocol:

  • Dissolution: Place 10.0 g of crude 2-iodo-N-isobutylbenzamide in a 250 mL round-bottom flask. Add Ethyl Acetate (EtOAc) dropwise at 50°C.[1]

    • Critical: Use the minimum volume required to dissolve the solid (approx. 2-3 mL per gram).[1]

  • Clarification: If the solution is cloudy (inorganic salts from synthesis), filter hot through a Celite pad.

  • Anti-Solvent Addition: While maintaining 50°C, slowly add Heptane (or Hexane) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • Ratio Target: Typically 1:3 to 1:5 (EtOAc:Heptane).[1]

  • Re-dissolution: Add a few drops of EtOAc to clear the turbidity.[1] The solution is now metastable.[1]

  • Controlled Cooling:

    • Cool to Room Temperature (RT) over 2 hours (approx 0.2°C/min).

    • Observation: If oil droplets form instead of crystals, reheat and add a seed crystal (see Section 2.4).[1]

  • Final Crystallization: Cool to 0-4°C in an ice bath for 4 hours.

  • Harvest: Filter via vacuum. Wash the cake with cold Heptane. Dry under vacuum at 40°C.[1]

Method B: Vapor Diffusion (X-Ray Quality Crystals)

Best for: Structural determination and polymorphism screening.[1]

Rationale: Slow diffusion allows molecules to organize into their lowest-energy lattice without the kinetic trapping that causes oiling out.[1]

Step-by-Step Protocol:

  • Inner Vial: Dissolve 50 mg of compound in 0.5 mL Dichloromethane (DCM) in a small HPLC vial.

  • Outer Vial: Place the open HPLC vial inside a larger 20 mL scintillation vial containing 5 mL of Pentane.

  • Equilibration: Cap the large vial tightly. Store at ambient temperature undisturbed.

  • Mechanism: Pentane vapor diffuses into the DCM solution, slowly lowering solubility.[1] High-quality prisms or needles should form over 24-72 hours.[1]

Part 3: Data Visualization & Troubleshooting

Decision Logic for Solvent Selection

The following flowchart illustrates the logical pathway for selecting the optimal crystallization method based on the crude material's behavior.

CrystallizationLogic Start Crude 2-iodo-N-isobutylbenzamide SolubilityCheck Solubility Test (100 mg/mL) Start->SolubilityCheck CheckEtOAc Soluble in Hot EtOAc? SolubilityCheck->CheckEtOAc CheckEtOH Soluble in Hot EtOH? CheckEtOAc->CheckEtOH No MethodA Method A: EtOAc/Heptane (Standard Recrystallization) CheckEtOAc->MethodA Yes MethodB Method B: EtOH/Water (High Polarity Option) CheckEtOH->MethodB Yes MethodC Method C: Vapor Diffusion (DCM/Pentane) CheckEtOH->MethodC No (Try Halogenated) OilOut Problem: Oiling Out? MethodA->OilOut If liquid separates MethodB->OilOut Seed Action: Reheat & Seed OilOut->Seed SlowCool Action: Reduce Cooling Rate (<0.1°C/min) Seed->SlowCool SlowCool->MethodA Retry

Figure 1: Decision tree for selecting crystallization solvents and troubleshooting phase separation.

Troubleshooting "Oiling Out"

Oiling out is the primary failure mode for N-alkyl benzamides.[1]

SymptomRoot CauseCorrective Action
Milky Emulsion Cooling too fast; Metastable zone exceeded.[1]Reheat to clear solution.[1] Cool slowly in a Dewar flask or insulated bath.
Sticky Gum at Bottom Impurities lowering MP; Solvent too polar.[1]Decant solvent.[1][3][4][5] Redissolve gum in DCM, filter through silica, then retry Method A.
No Crystals (Clear) Solution not saturated.Evaporate 20% of solvent volume under N2 stream or add more anti-solvent.[1]

Part 4: Characterization & Validation

4.1 Melting Point Determination

  • Expected Range: While specific literature MP is variable, structurally similar 2-iodobenzamides melt between 140-145°C [4], but the N-isobutyl group typically lowers this significantly (often to 50-80°C range) [3].[1]

  • Validation: A sharp melting range (< 2°C) indicates high purity.[1]

4.2 HPLC Purity Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).[1]

  • Detection: UV at 254 nm (Benzamide chromophore).[1]

  • Success Criteria: >98% Area Under Curve (AUC).

References

  • Synthesis of Ebselen Derivatives: Short, J. D., et al. (2019).[1] "Thermal and Photoinduced Copper-Promoted C–Se Bond Formation: Synthesis of 2-Alkyl-1,2-benzisoselenazol-3(2H)-ones." Journal of Organic Chemistry. [Link] (See Supporting Info for 2-iodo-N-isobutylbenzamide synthesis).[1]

  • Benzamide Bioactivity: Burns, A. R., et al. (2015).[1] "Caenorhabditis elegans as a Model for Anthelmintic Discovery." Nature Communications. [Link][1]

  • Structural Analogs (2-Iodobenzamide): Garden, S. J., et al. (2018).[1] "Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide." Acta Crystallographica Section E. [Link]

Sources

functionalization of the iodine position in 2-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 2-Iodo-N-(2-methylpropyl)benzamide via Transition Metal Catalysis

Executive Summary

This guide details the strategic functionalization of 2-iodo-N-(2-methylpropyl)benzamide (hereafter referred to as Compound 1 ). As a scaffold, Compound 1 offers a unique convergence of reactivity: the high susceptibility of the C–I bond to oxidative addition and the directing/nucleophilic potential of the ortho-amide pendant.

While often viewed merely as a cross-coupling partner, this specific scaffold is a "privileged structure" for the rapid assembly of isoquinolin-1(2H)-ones (via annulation) and biaryl amides (via Suzuki-Miyaura coupling). The presence of the N-isobutyl group (2-methylpropyl) increases lipophilicity compared to methyl analogs, modulating solubility and pharmacokinetics, but also introducing specific steric considerations during catalysis.

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 2-iodo-N-(2-methylpropyl)benzamide
Molecular Formula C₁₁H₁₄INO
Molecular Weight 303.14 g/mol
Key Reactivity C–I bond (Oxidative Addition), Amide N–H (Acidity/Nucleophile), Amide C=O (Directing Group)
Steric Profile Moderate (ortho-substituted). The isobutyl group allows free rotation but blocks immediate access to the Nitrogen lone pair.

The "Ortho-Effect" in Catalysis: In Compound 1, the amide oxygen can act as a weak directing group (DG), stabilizing cationic Palladium(II) intermediates. However, the primary challenge is the ortho-substituent effect, which can retard oxidative addition if the catalyst is not sufficiently electron-rich, or inhibit transmetallation due to steric crowding.

Reaction Landscape (Graphviz Diagram)

The following diagram illustrates the three primary divergent pathways for functionalizing Compound 1.

ReactionLandscape SM 2-iodo-N-(2-methylpropyl)benzamide (Compound 1) Suzuki Pathway A: Suzuki-Miyaura Coupling (Biaryl Synthesis) SM->Suzuki Ar-B(OH)2, Pd(0) Isoquin Pathway B: Larock/Sonogashira Annulation (Isoquinolin-1(2H)-ones) SM->Isoquin Alkyne, Pd/Cu Carbonyl Pathway C: Carbonylation (Phthalimides) SM->Carbonyl CO, Pd(OAc)2 Biaryl 2-Aryl-N-isobutylbenzamide Suzuki->Biaryl Heterocycle 2-Isobutyl-3-substituted-isoquinolin-1-one Isoquin->Heterocycle Imide N-Isobutylphthalimide Carbonyl->Imide

Figure 1: Divergent functionalization pathways for Compound 1. Pathway B is the most complexity-generating transformation.

Detailed Protocols

Module A: Biaryl Synthesis via Suzuki-Miyaura Coupling

Rationale: The synthesis of 2-arylbenzamides is critical for generating atropisomeric ligands or biaryl pharmacophores. Standard conditions often fail due to the steric bulk of the iodine and the amide. We utilize SPhos , a bulky, electron-rich Buchwald ligand, to facilitate the coupling.

Protocol:

  • Reagents:

    • Compound 1 (1.0 equiv)[1]

    • Arylboronic acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%)

    • Ligand: SPhos (4 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Base: K₃PO₄ (3.0 equiv, finely ground)

    • Solvent: Toluene/Water (10:1 v/v)

  • Procedure:

    • Charge a reaction vial with Compound 1, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill with Argon (x3).

    • Add degassed Toluene/Water mixture via syringe.

    • Heat to 80°C for 4–6 hours. Note: Monitoring by TLC is essential; the amide N-H shift in crude NMR is diagnostic.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[2]

  • Critical Insight: The use of K₃PO₄ (anhydrous) is superior to Na₂CO₃ here, as the higher basicity helps activate the boronic acid despite the steric crowding around the iodine.

Module B: Synthesis of Isoquinolin-1(2H)-ones (The "Killer App")

Rationale: This is the highest-value transformation for this scaffold. It involves a Sonogashira coupling followed by an intramolecular nucleophilic attack of the amide nitrogen onto the activated alkyne. This "one-pot" cascade constructs the heterocyclic core found in many alkaloids.

Mechanism Visualization:

IsoquinMechanism Step1 Oxidative Addition (Pd inserts into C-I) Step2 Transmetallation (Alkyne-Cu enters) Step1->Step2 Step3 Alkynyl-Palladium Species Step2->Step3 Step4 Carbopalladation / Insertion (Alkyne activation) Step3->Step4 Step5 Intramolecular N-Attack (Cyclization) Step4->Step5 Step6 Reductive Elimination Step5->Step6

Figure 2: Mechanistic cascade for the synthesis of isoquinolinones from 2-iodobenzamides.

Protocol:

  • Reagents:

    • Compound 1 (1.0 equiv)[1]

    • Terminal Alkyne (1.2 equiv) (e.g., Phenylacetylene)

    • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

    • Co-Catalyst: CuI (2 mol%)

    • Base: Et₃N (3.0 equiv)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve Compound 1 and the alkyne in DMF under Argon.

    • Add Et₃N. Stir for 5 mins.

    • Add PdCl₂(PPh₃)₂ and CuI.

    • Heat to 100°C for 12 hours.

    • Observation: The reaction mixture will darken. Completion is indicated by the disappearance of the starting iodide.

  • Purification: The product, 2-isobutyl-3-phenylisoquinolin-1(2H)-one, is typically highly crystalline. Precipitate by pouring the reaction mixture into ice water, filter, and recrystallize from Ethanol.

Module C: Carbonylation (Phthalimide Synthesis)

Rationale: Accessing phthalimides or isoquinoline-1,3-diones.

  • Conditions: Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), CO (balloon, 1 atm), Cs₂CO₃, Toluene, 100°C.

  • Outcome: Insertion of CO creates an acyl-palladium species which is trapped by the internal amide nitrogen (intramolecular) to form the 5-membered imide ring.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acid.Switch base to KF or CsF; reduce water content.
No Cyclization (Pathway B) Formation of the linear Sonogashira product without ring closure.Increase temperature to >100°C; ensure the amide N-H is not protected (it must be free).
Catalyst Death (Black Pd) Inefficient ligation due to sterics.Switch to Pd(dppf)Cl₂ or increase ligand loading (SPhos).
Starting Material Recovery Failure of Oxidative Addition.The C–I bond is generally reactive, but if failing, ensure O₂ exclusion (Pd(0) oxidation).

References

  • Suzuki-Miyaura Coupling of ortho-Substituted Aryl Halides

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Isoquinolinone Synthesis via Cyclization

    • Roesch, K. R., & Larock, R. C. (1998). Synthesis of Isoquinolin-1(2H)-ones by the Palladium-Catalyzed Cyclization of 2-Iodobenzamides with Alkynes. The Journal of Organic Chemistry, 63(16), 5306–5307.

  • Copper-Catalyzed Variants (Pd-Free alternatives)

    • Bhuiyan, M., et al. (2020).[3] A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones.[4] Chemical Communications, 56, 1–4.

  • Carbonylation of 2-Iodobenzamides

    • Gadoge, A. S., et al. (2013). Synthesis of functionalized isoquinolin-1(2H)-ones by copper-catalyzed α-arylation of ketones with 2-halobenzamides.[5] Chemistry – A European Journal, 19(35), 11553-11557.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 2-Iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Iodo" Challenge

Welcome to the technical support hub for 2-iodo-N-(2-methylpropyl)benzamide (also known as N-isobutyl-2-iodobenzamide).[1]

If you are experiencing low yields (below 70%), the culprit is likely the Ortho Effect .[1] The iodine atom at the C2 position exerts significant steric pressure, twisting the carboxyl group out of planarity with the benzene ring. While this increases the acidity of the starting material, it severely hinders nucleophilic attack during standard amide coupling.

Standard peptide coupling reagents (EDC/NHS, DCC) often fail to drive this reaction to completion. This guide prioritizes the Acid Chloride Method as the "Gold Standard" for overcoming this steric barrier, ensuring yields >85% with high purity.[1]

Core Protocol: The Acid Chloride Route (Gold Standard)[1]

This pathway utilizes high-energy activation (Acid Chloride) to overcome the steric hindrance of the ortho-iodo group.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Iodobenzoic Acid Limiting Reagent1.0Dry thoroughly before use.
Thionyl Chloride (

)
Activator3.0 - 5.0Excess serves as solvent; ensures full conversion.[1]
DMF (Anhydrous) Catalyst0.05Critical for forming the Vilsmeier intermediate.[1]
Isobutylamine Nucleophile1.2Slight excess to drive kinetics.
Triethylamine (

)
HCl Scavenger2.0Must be dry to prevent hydrolysis.[1]
DCM or Toluene SolventN/AAnhydrous required.
Step-by-Step Methodology

Phase 1: Activation (Formation of 2-Iodobenzoyl Chloride) [1][2]

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Add 2-iodobenzoic acid and thionyl chloride (

    
    ).
    
  • Catalysis: Add 1-2 drops of anhydrous DMF. Note: You should see immediate gas evolution (

    
    ).[1]
    
  • Reflux: Heat to reflux (75-80°C) for 2–3 hours . The solution should turn clear yellow/light brown.

  • Isolation: Remove excess

    
     via rotary evaporation (add dry toluene and re-evaporate twice to azeotrope off residual traces).[1] Do not purify the acid chloride on silica; use immediately. 
    

Phase 2: Coupling (The Schotten-Baumann Variant)

  • Preparation: Dissolve the crude acid chloride in anhydrous DCM (approx. 0.2 M concentration).[1]

  • Amine Setup: In a separate flask, mix Isobutylamine (1.2 equiv) and Triethylamine (2.0 equiv) in DCM at 0°C (Ice Bath) .

  • Addition: Add the acid chloride solution dropwise to the amine solution over 30 minutes. Control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The acid chloride spot (reactive) should disappear; the amide product will be less polar than the amine but more polar than the iodide.

Visualization: Logical Workflow & Decision Tree

The following diagram outlines the critical decision points and process flow for this synthesis.

Synthesis_Optimization Start Start: 2-Iodobenzoic Acid Check_Reagents Check Reagents: Is SOCl2 fresh? Is Amine dry? Start->Check_Reagents Activation Activation Step: Reflux with SOCl2 + cat. DMF Check_Reagents->Activation Check_Color Visual Check: Is solution Clear/Yellow? Activation->Check_Color Dark_Black Issue: Iodine Liberation (Overheating/Light) Check_Color->Dark_Black No (Dark/Black) Proceed_Coupling Evaporate SOCl2 Dissolve in DCM Check_Color->Proceed_Coupling Yes Coupling_Rxn Coupling: Add to Isobutylamine/TEA at 0°C Proceed_Coupling->Coupling_Rxn Workup Workup: 1. 1M HCl Wash (Remove Amine) 2. NaHCO3 Wash (Remove Acid) 3. Brine/Dry Coupling_Rxn->Workup Yield_Check Yield Check Workup->Yield_Check Success Target Achieved: Yield >85% White Solid Yield_Check->Success >85% Low_Yield Low Yield / Oil Yield_Check->Low_Yield <70% or Oil Recrystallize Triturate with Hexane/EtOAc Low_Yield->Recrystallize Recrystallize->Success

Caption: Workflow logic for the synthesis of 2-iodo-N-(2-methylpropyl)benzamide, highlighting critical checkpoints for color changes and purification.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark purple/black during the acid chloride step. Is it ruined?

Diagnosis: This indicates Iodine Liberation . The C-I bond is photosensitive and thermolabile.

  • Cause: Overheating (>80°C) or exposure to strong light.[1]

  • Solution:

    • Wrap the flask in aluminum foil during reflux.

    • Do not exceed 80°C.

    • Wash the final organic layer with 10% Sodium Thiosulfate (

      
      ) to reduce free iodine back to iodide (restoring color).[1]
      
Q2: I obtained a viscous oil instead of a solid. How do I crystallize it?

Diagnosis: Impurities (residual solvent or unreacted isobutylamine) prevent lattice formation.

  • Solution:

    • Dissolve the oil in a minimum amount of hot Ethyl Acetate.

    • Slowly add cold Hexane until turbidity appears.

    • Scratch the glass side with a spatula to induce nucleation.

    • Refrigerate at 4°C overnight.

    • Alternative: If the oil persists, perform a high-vacuum dry for 12 hours to remove trapped DCM.

Q3: The yield is low (<50%), and I see starting material (Acid) on TLC.

Diagnosis: Incomplete activation or Hydrolysis.

  • Cause: The bulky ortho-iodo group prevents

    
     from attacking the carbonyl efficiently without a catalyst, or moisture entered the system.
    
  • Fix:

    • Must use DMF: The Vilsmeier reagent formed by DMF+

      
       is far more reactive than 
      
      
      
      alone.
    • Dry Solvents: Ensure the DCM used in the coupling step is anhydrous.[3] The acid chloride hydrolyzes back to the acid in seconds if water is present.

Q4: Can I use HATU or EDC instead of Thionyl Chloride?

Analysis: While possible, it is not recommended for ortho-iodo substrates.

  • Reasoning: The bulky iodine atom blocks the approach of the amine to the active ester formed by HATU/EDC. These reactions often stall at 60-70% conversion and require difficult chromatographic purification to separate the product from the expensive coupling reagent byproducts. The Acid Chloride route is sterically smaller and more reactive.

Analytical Specifications

When you isolate the product, verify against these expected parameters to ensure quality before proceeding to downstream applications (e.g., Heck or Suzuki couplings).

ParameterSpecification
Appearance White to Off-White Crystalline Solid
1H NMR (CDCl3) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

7.8 (d, 1H, Ar-H), 7.1-7.4 (m, 3H, Ar-H), 5.9 (br s, 1H, NH), 3.2 (t, 2H,

), 1.9 (m, 1H, CH), 1.0 (d, 6H,

).[1]
TLC (

)
~0.4–0.5 (Hexane:EtOAc 4:[1]1)
Storage Protect from Light (Amber vial); 2–8°C.

References

  • BenchChem. (2025).[1][2][3][4][5] Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide: An In-depth Technical Guide. (Adapted protocol for ortho-iodo benzamides).

  • Organic Syntheses. (2014). N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Org. Synth. 2014, 91, 27-39.[1] (Demonstrates 2-iodobenzamide synthesis via acid chloride).

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides. (General procedure for iodobenzamide derivatives).

  • Beilstein Journals. (2013). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive catalyst.[6] Beilstein J. Org. Chem. 2013, 9, 1269–1273.[1] (Specific purification/crystallization data for isopropyl analogs).

Sources

troubleshooting low conversion rates in 2-iodo-N-(2-methylpropyl)benzamide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Low Conversion in 2-Iodo-N-(2-methylpropyl)benzamide Synthesis

Status: Open Priority: High Assigned Specialist: Senior Application Scientist Topic: Overcoming steric hindrance and electronic deactivation in ortho-substituted benzoic acid couplings.

Executive Summary

You are encountering low conversion rates (<50%) when coupling 2-iodobenzoic acid with 2-methylpropylamine (isobutylamine).

The Root Cause: This is a classic case of the "Ortho Effect." The bulky iodine atom at the ortho position creates significant steric hindrance, blocking the trajectory of the incoming amine nucleophile toward the activated carbonyl carbon. Additionally, while iodine is electron-withdrawing (inductive), its sheer size prevents the formation of the tetrahedral intermediate required for standard carbodiimide (EDC/DCC) couplings.

This guide provides a tiered troubleshooting approach, moving from optimization of modern coupling agents to the robust "acid chloride" pathway.

Part 1: The Decision Matrix (Troubleshooting Workflow)

Before altering your entire synthesis, use this decision tree to identify the correct intervention point.

TroubleshootingFlow Start Start: Low Conversion (<50%) CheckReagent Current Reagent? Start->CheckReagent EDC_NHS EDC/NHS or DCC CheckReagent->EDC_NHS Using HATU_T3P HATU or T3P CheckReagent->HATU_T3P Using CheckSolvent Solvent System? Solvent_DCM DCM or THF CheckSolvent->Solvent_DCM Precipitation? Solvent_DMF DMF or NMP CheckSolvent->Solvent_DMF Clear solution? Action_Switch SWITCH REAGENT Use T3P (50% in EtOAc) or HATU EDC_NHS->Action_Switch Ineffective for ortho-subs HATU_T3P->CheckSolvent Action_Solvent SWITCH SOLVENT Use DMF (Polar Aprotic) to solubilize zwitterion Solvent_DCM->Action_Solvent Action_AcidCl NUCLEAR OPTION Convert to Acid Chloride (SOCl2 or (COCl)2) Solvent_DMF->Action_AcidCl Still failing?

Figure 1: Strategic decision tree for troubleshooting sterically hindered amide couplings.

Part 2: Technical Solutions & Protocols
Solution A: The Modern Standard (T3P Coupling)

Why it works: Propylphosphonic anhydride (T3P) is superior for sterically hindered substrates.[1] Unlike HATU/EDC, it does not suffer from rapid hydrolysis and drives the reaction forward through a cyclic transition state that is less sensitive to steric bulk. It also produces water-soluble byproducts, simplifying purification.[2]

Protocol:

  • Stoichiometry: 1.0 eq 2-iodobenzoic acid : 1.2 eq Isobutylamine : 2.0 eq T3P (50% w/w in EtOAc) : 3.0 eq DIPEA.

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).[2]

  • Procedure:

    • Dissolve 2-iodobenzoic acid and DIPEA in the solvent at 0°C.

    • Add T3P solution dropwise. Stir for 20 mins to form the active anhydride.

    • Add isobutylamine.

    • Allow to warm to RT and stir for 12-24 hours.

  • Workup: Wash with water, sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , and brine. The T3P byproducts wash away in the aqueous layer.[2][3]
    
Solution B: The "Nuclear Option" (Acid Chloride Method)

Why it works: If T3P fails, you must bypass the "activation" equilibrium entirely. Converting the acid to an acid chloride (


) creates a hyper-electrophilic species that forces the amine to attack despite the steric hindrance of the iodine.

Protocol:

  • Activation: Suspend 2-iodobenzoic acid in dry DCM. Add 1.5 eq Oxalyl Chloride followed by 2 drops of catalytic DMF. (Gas evolution will occur).

  • Conversion: Stir until gas evolution ceases and the solution clears (approx. 1-2 hours). Evaporate solvent/excess reagent to obtain the crude acid chloride.

  • Coupling: Redissolve the acid chloride in dry DCM. Add 1.1 eq Isobutylamine and 1.5 eq Triethylamine (TEA) or Pyridine at 0°C.

  • Caution: Ensure the system is anhydrous. Moisture will hydrolyze the acid chloride back to the starting material.

Part 3: Comparative Data Analysis

The following table summarizes expected conversion rates based on reagent choice for ortho-substituted benzoic acids.

Reagent SystemMechanism TypeEst. Conversion (2-Iodo)Primary Failure Mode
EDC / NHS Carbodiimide< 30%

-acylisourea is too sterically crowded; rearranges to

-acylurea.
HATU / DIPEA Uronium / HOAt60-80%Effective, but HOAt ester can still be blocked by Iodine.
T3P / DIPEA Phosphonic Anhydride85-95% Cyclic transition state minimizes steric clashes.
Acid Chloride Acyl Halide> 95% High reactivity overcomes steric barrier; requires strict anhydrous conditions.
Part 4: Frequently Asked Questions (FAQs)

Q1: I see the reaction turning dark purple/brown. Is my product decomposing?

  • Diagnosis: This indicates iodine liberation . 2-iodobenzoic derivatives can be light-sensitive or unstable if heated excessively in the presence of strong Lewis acids.

  • Fix: Wrap your reaction flask in aluminum foil to exclude light. If using the Acid Chloride route, avoid refluxing thionyl chloride (

    
    ) for prolonged periods; use Oxalyl Chloride at room temperature instead.
    

Q2: Why is HATU better than EDC for this specific molecule?

  • Technical Insight: HATU generates an active ester with HOAt (7-aza-1-hydroxybenzotriazole). The nitrogen atom in the pyridine ring of HOAt creates a "neighboring group effect" (anchimeric assistance), which coordinates the incoming amine and speeds up the reaction rate by up to 100x compared to HOBt/EDC, effectively bypassing some of the steric hindrance caused by the iodine.

Q3: My LC-MS shows a peak mass of [M+18]. What is this?

  • Diagnosis: This is likely the hydrolyzed active ester or unreacted starting material (Acid + Ammonium salt). It confirms that the coupling step failed.

  • Action: This proves the amine could not attack the activated acid. Switch immediately to Solution B (Acid Chloride) or increase the temperature of the T3P reaction to 50°C.

Part 5: Mechanistic Visualization

Understanding why T3P succeeds where EDC fails is critical for future experimental design.

T3P_Mechanism Step1 Deprotonated 2-Iodobenzoic Acid Intermediate Mixed Anhydride Intermediate Step1->Intermediate Attacks P=O T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate TS Cyclic Transition State (Low Steric Demand) Intermediate->TS + Amine Amine Isobutylamine (Nucleophile) Amine->TS Product 2-iodo-N-isobutylbenzamide (Target) TS->Product Byproduct Water Soluble P-Byproduct TS->Byproduct

Figure 2: The T3P activation pathway. Note the cyclic transition state which organizes the reactants, reducing the entropic penalty caused by the ortho-iodine substituent.

References
  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Power Tool for Amide Bond Formation.[1][2][4][5] Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[4] Chemical Society Reviews.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][5][6] Tetrahedron.[7]

  • Common Organic Chemistry. (2023). Propylphosphonic Anhydride (T3P) Mechanism and Usage.[1][4][5]

Sources

removing impurities from crude 2-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-iodo-N-(2-methylpropyl)benzamide Ticket ID: #PUR-WZ-2024-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering purity issues with crude 2-iodo-N-(2-methylpropyl)benzamide (also known as N-isobutyl-2-iodobenzamide).[1] This compound presents unique purification challenges due to the ortho-iodine substituent, which introduces steric bulk and potential photolytic instability, and the isobutyl chain, which increases lipophilicity and the risk of "oiling out" during crystallization.

This guide prioritizes chemical causality . We do not just wash with acid; we exploit pKa differentials. We do not just recrystallize; we manage supersaturation thermodynamics.

Module 1: Diagnostic Triage

Identify your impurity profile before selecting a protocol.

Observation Likely Impurity Origin Chemical Logic
Purple/Brown Discoloration Free Iodine (

)
Photolytic cleavage of the C-I bond.Iodine is a soft electrophile; requires reduction to iodide (

) for removal.[1]
Acrid/Fishy Odor IsobutylamineExcess starting material.Low molecular weight amine; volatile and basic (pKa ~10).[1]
White Precipitate (Acidic) 2-Iodobenzoic acidHydrolysis of acid chloride.[1]Starting material reversion due to moisture ingress.
Gummy/Sticky Solid Mixed ImpuritiesSolvent entrapment / "Oiling Out".The isobutyl group disrupts crystal lattice packing.

Module 2: The Wet Chemistry Workup (Extraction)

The First Line of Defense.[2][3]

The Principle: This protocol utilizes the pKa differential .

  • Target Molecule: Neutral amide (pKa ~23, won't protonate/deprotonate easily).[1]

  • Impurity A (Amine): Basic (pKa ~10)

    
     Protonate with Acid to make water-soluble.[1]
    
  • Impurity B (Acid): Acidic (pKa ~3)

    
     Deprotonate with Base to make water-soluble.[1]
    
Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with amide byproducts.[1]

  • Acid Wash (Removes Amine): Wash the organic layer 2x with 1M HCl .

    • Mechanism:[4][5]

      
       (Water Soluble).[1]
      
  • Base Wash (Removes Acid): Wash the organic layer 2x with Saturated

    
     .
    
    • Mechanism:[4][5]

      
       (Water Soluble).[1]
      
  • The "Iodine Sweep" (Crucial for this specific molecule): Wash 1x with 10% Sodium Thiosulfate (

    
    ) .[1]
    
    • Mechanism:[4][5]

      
       (Colorless, water-soluble).[1]
      
  • Drying: Dry over anhydrous

    
     and concentrate.
    
Visual Workflow: The Separation Logic

ExtractionLogic Start Crude Mixture dissolved in EtOAc AcidWash Add 1M HCl (Acid Wash) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqLayer1 Aqueous Layer: Isobutylamine salts (Discard) Sep1->AqLayer1 Bottom Layer OrgLayer1 Organic Layer: Amide + Acids + Iodine Sep1->OrgLayer1 Top Layer BaseWash Add Sat. NaHCO3 (Base Wash) OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqLayer2 Aqueous Layer: 2-Iodobenzoate (Discard) Sep2->AqLayer2 Bottom Layer OrgLayer2 Organic Layer: Amide + Iodine Sep2->OrgLayer2 Top Layer ThioWash Add 10% Na2S2O3 (Reductive Wash) OrgLayer2->ThioWash Sep3 Phase Separation ThioWash->Sep3 AqLayer3 Aqueous Layer: Iodide salts (Discard) Sep3->AqLayer3 Bottom Layer FinalProduct Final Organic Layer: Pure Neutral Amide Sep3->FinalProduct Top Layer

Caption: Sequential extraction logic exploiting pKa and redox properties to isolate the neutral amide.

Module 3: Crystallization (The Art)

For purities >98% or X-ray quality crystals.

The isobutyl group makes this molecule prone to "oiling out" (separating as a liquid droplet rather than a crystal). We must use a solvent pair system to control solubility.

Recommended Solvent System: Ethyl Acetate / Hexanes (or Heptane).[1][6]

  • Alternative: Ethanol / Water (Use if the compound is very polar, but less ideal for drying).[1]

Protocol: The "Cloud Point" Method
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate required to dissolve it.

  • Precipitation: While keeping the solution hot (but not boiling), add Hexanes dropwise.

  • The Critical Point: Stop adding Hexanes the moment you see a persistent cloudiness (turbidity).

  • Clarification: Add one drop of hot Ethyl Acetate to make the solution clear again.

  • Nucleation: Allow to cool to room temperature slowly. Do not disturb.

    • Troubleshooting: If oil droplets form, reheat and add slightly more Ethyl Acetate.

  • Harvest: Cool in an ice bath for 1 hour, then filter.

Visual Workflow: Avoiding the "Oil Out"

RecrystLogic Start Dissolve in Min. Hot EtOAc AddHex Add Hexanes Dropwise Start->AddHex Check Turbidity? AddHex->Check Check->AddHex No Clear Add 1 drop EtOAc Check->Clear Yes Cool Slow Cool to RT Clear->Cool Oil Oiling Out Occurs Cool->Oil If too rich in Hexane Reheat Reheat + More EtOAc Oil->Reheat Reheat->Cool

Caption: Decision tree for managing supersaturation and preventing liquid-liquid phase separation (oiling out).

Module 4: Flash Chromatography (The Fallback)

If crystallization fails, use silica gel chromatography.[1]

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

    • Start: 90:10 (Hex:EtOAc).[1]

    • Ramp to: 70:30 (Hex:EtOAc).[1]

  • TLC Visualization: UV (254 nm) is effective due to the benzamide chromophore. The iodine atom also makes the spot heavy/dark.

FAQ & Troubleshooting

Q: My product turned pink/purple during storage. Is it ruined? A: No. The C-I bond is weak. Trace amounts of iodine have been liberated by light. Dissolve the solid in EtOAc, wash with 10% Sodium Thiosulfate , dry, and re-evaporate. Store the purified solid in amber vials or wrapped in foil.

Q: I used 2-iodobenzoyl chloride, but I see a large peak at the baseline of my TLC. A: This is likely 2-iodobenzoic acid . Acid chlorides hydrolyze rapidly in moist air. Ensure your base wash (Module 2, Step 3) was thorough.[1] If the acid persists, the pH of your wash might not have been high enough; use 1M NaOH instead of bicarbonate, but be quick to avoid hydrolyzing your product amide.

Q: Can I use Diethyl Ether for extraction? A: Yes, but Ethyl Acetate is superior for benzamides. Benzamides have moderate polarity; Diethyl Ether might not fully solubilize the product if the isobutyl chain doesn't provide enough lipophilicity, leading to precipitation at the interface (the dreaded "rag layer").

References

  • BenchChem. (2025).[7][8] Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide: An In-depth Technical Guide.Link (Analogous synthesis and workup protocols).[1]

  • Common Organic Chemistry. (n.d.). Amine to Amide Coupling (Schotten-Baumann & Acid Chloride).[1]Link (Mechanistic grounding for acid/base washes).[1]

  • Beilstein Journal of Organic Chemistry. (2011). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive catalyst.[9]Link (Specific reference for recrystallization of N-isopropyl-2-iodobenzamide analogs).[1]

  • Biotage. (2023).[3] How should I purify a complex, polar, amide reaction mixture?Link (Chromatography strategies for amides).

Sources

purification of 2-iodo-N-(2-methylpropyl)benzamide via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Iodo-N-(2-methylpropyl)benzamide via Column Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-iodo-N-(2-methylpropyl)benzamide (also known as 2-iodo-N-isobutylbenzamide). This molecule is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of ebselen derivatives (2-alkyl-1,2-benzisoselenazol-3(2H)-ones)[1] and novel anthelmintic benzamide analogs[2].

Below, you will find the mechanistic reasoning, a self-validating experimental protocol, and a targeted Q&A troubleshooting guide to ensure high-purity isolation.

Part 1: Core Principles & Causality (The "Why")

Successful purification requires understanding how the physicochemical properties of the target molecule interact with the stationary and mobile phases:

  • The Isobutyl Group: This branched aliphatic chain imparts significant lipophilicity, ensuring high solubility in non-polar mobile phases like hexanes.

  • The 2-Iodo Substituent: The heavy, polarizable iodine atom increases the molecular weight and alters the electron density of the aromatic ring. While generally stable, aryl iodides can exhibit mild photosensitivity over extended periods; thus, prolonged exposure to direct light during purification should be minimized[1].

  • The Amide Motif (Critical Factor): The secondary amide acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Normal-phase silica gel is coated with acidic silanol (Si-OH) groups. Amides have a strong propensity to hydrogen-bond with these silanols, which often results in severe peak broadening, "streaking" on TLC plates, and co-elution during flash column chromatography[3].

Part 2: Experimental Protocol

To achieve >95% purity, the purification must be treated as a self-validating system. The synthesis typically involves the acylation of isobutylamine with 2-iodobenzoyl chloride[4]. By rigorously pre-treating the crude mixture, we minimize the separation burden on the stationary phase.

Step-by-Step Methodology:

Step 1: Reaction Quench & Aqueous Workup (Pre-treatment)

  • Action: Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash sequentially with 1M HCl, followed by saturated aqueous NaHCO3[4].

  • Causality: The 1M HCl protonates and removes unreacted isobutylamine and pyridine/TEA base. The NaHCO3 deprotonates and removes hydrolyzed 2-iodobenzoic acid. Removing these polar impurities before chromatography prevents column overloading and eliminates the most common co-eluting contaminants.

Step 2: Dry Loading

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Dissolve the crude oil in a minimal amount of dichloromethane (DCM), add silica gel (approx. 2-3x the crude mass), and evaporate to a free-flowing powder[5].

  • Causality: Dry loading ensures a perfectly flat, narrow initial band. This is critical for resolving amides, which are highly prone to longitudinal diffusion as they travel down the column.

Step 3: Column Packing & Elution

  • Action: Pack a column with 230-400 mesh silica gel using Hexanes. Apply the dry-loaded silica evenly to the top of the bed and protect it with a layer of sea sand[5].

  • Action: Elute using a gradient of Hexanes/Ethyl Acetate (starting at 10:1 and increasing polarity to 3:1).

  • Crucial Modification: If TLC indicates streaking, add 2% Triethylamine (TEA) to the mobile phase[3].

Part 3: Troubleshooting Guides & FAQs

Q: My product is streaking severely on the TLC plate and the column fractions are extremely broad. How do I fix this? A: This is a classic symptom of the amide group hydrogen-bonding too strongly with the acidic sites (Si-OH) on the silica gel[3]. Solution: Add 2-5% triethylamine (TEA) to your Hexanes/EtOAc solvent mixture[3]. The TEA acts as a sacrificial base, temporarily capping the acidic silanol sites and allowing the 2-iodo-N-(2-methylpropyl)benzamide to elute as a sharp, tight band[3].

Q: I have a persistent impurity running just above my product (higher Rf). What is it, and how do I separate it? A: In acylation reactions, a common high-Rf impurity is the unreacted 2-iodobenzoyl chloride or an ester byproduct if alcohol-based solvents were used[4]. Solution: Do not rely solely on the column to separate these. Ensure your pre-column aqueous workup includes a rigorous saturated NaHCO3 wash to hydrolyze residual acid chloride and remove the resulting 2-iodobenzoic acid into the aqueous layer[4].

Q: The yield is lower than expected, and the compound seems to be degrading on the column. Is it unstable? A: 2-Iodo-N-(2-methylpropyl)benzamide is generally stable[1]. However, prolonged residence time on highly active silica can sometimes cause minor degradation or irreversible adsorption. Solution: Run the column quickly using flash chromatography (pressurized nitrogen) rather than gravity elution[6]. Ensure the compound is stored away from direct light post-purification to prevent photolytic cleavage of the C-I bond[1].

Part 4: Quantitative Data & Comparisons

Table 1: Solvent System Optimization for 2-Iodo-N-(2-methylpropyl)benzamide

Solvent System (v/v)AdditiveApprox. Rf ValuePeak Shape / ResolutionRecommendation
Hexanes/EtOAc (10:1)None0.15Severe streaking, broadNot recommended
Hexanes/EtOAc (5:1)None0.35Moderate streakingAcceptable for rough purification
Hexanes/EtOAc (5:1)2% TEA0.40Sharp, tight bandOptimal for high purity
DCM/MeOH (95:5)None0.80Co-elution with impuritiesToo polar, avoid

Part 5: Visualizations

Workflow Start Crude Reaction Mixture (Amide + Impurities) Workup Aqueous Workup (1M HCl, Sat. NaHCO3) Start->Workup Quench & Extract Dry Dry over Na2SO4 & Concentrate Workup->Dry Isolate Organic Layer Load Dry Load onto Silica Gel Dry->Load Crude Oil/Solid Elute Elute: Hexanes/EtOAc (+ 2% TEA if needed) Load->Elute Flash Column Fractions Collect & Analyze Fractions (TLC/UV) Elute->Fractions Gradient Elution Pure Pure 2-Iodo-N- (2-methylpropyl)benzamide Fractions->Pure Combine & Evaporate

Caption: Standard experimental workflow for the isolation and purification of 2-iodobenzamides.

Troubleshooting Issue Issue: Poor Resolution or Streaking on Column CheckTLC Analyze TLC Spot Shape Issue->CheckTLC TearDrop Teardrop/Streaking Spot CheckTLC->TearDrop H-Bonding with Silica CoElution Round Spot but Co-elution CheckTLC->CoElution Similar Polarity AddTEA Add 2% Triethylamine (Deactivate Silanols) TearDrop->AddTEA ChangeSolvent Optimize Gradient (Lower EtOAc %) CoElution->ChangeSolvent PreTreat Perform Acid/Base Wash Before Column CoElution->PreTreat If Impurity is Acid/Amine

Caption: Logical decision tree for troubleshooting amide chromatography issues.

References

1.[3] - Chemistry Hall. 2.[2] - MDPI. 3.[6] - Obrnuta faza. 4.[1] - PMC. 5.[5] - STAR Protocols (Cell Press). 6.[4] - Benchchem.

Sources

solving solubility issues with 2-iodo-N-(2-methylpropyl)benzamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-BZ-2024-001
Status: Open
Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary & Compound Profile

User Issue: You are experiencing precipitation, turbidity, or inconsistent data when attempting to dissolve 2-iodo-N-(2-methylpropyl)benzamide (also known as 2-iodo-N-isobutylbenzamide ) in aqueous buffers (PBS, media, or water) for biological assays or synthesis.

Technical Diagnosis: This compound possesses a "solubility cliff" characteristic of N-substituted benzamides.[1][2] While the parent 2-iodobenzamide has a marginal water solubility (~3 g/L), the addition of the N-isobutyl group (2-methylpropyl) significantly increases the lipophilicity (LogP), driving the partition coefficient heavily toward the organic phase.[2] The iodine atom further enhances intermolecular halogen bonding, stabilizing the crystal lattice and resisting solvation by water molecules.[1][2]

Compound Specifications:

  • Molecular Weight: 303.14 g/mol [2]

  • Estimated LogP: ~2.8 – 3.2 (Predicted based on fragment contribution)[2]

  • Aqueous Solubility: < 100 µM (estimated in pure water without enhancers)[1][2]

  • Critical Constraint: The amide bond is neutral at physiological pH (7.4), meaning pH adjustment is generally ineffective for solubilization.[2]

Solubilization Decision Matrix

Before proceeding, identify your specific application to select the correct protocol.[1][2]

SolubilityDecisionTree Start Start: 2-iodo-N-isobutylbenzamide (Solid Powder) AppCheck What is your End Application? Start->AppCheck InVitro In Vitro Cell Assay (Low Conc < 100 µM) AppCheck->InVitro InVivo In Vivo / High Conc. (> 1 mM) AppCheck->InVivo Synthesis Aqueous Chemical Synthesis (Green Chemistry) AppCheck->Synthesis DMSORoute Protocol A: DMSO Stock + Pulse Dilution InVitro->DMSORoute DMSO Tolerance < 0.5% Validate Validation: Dynamic Light Scattering / Visual Check DMSORoute->Validate CDRoute Protocol B: Cyclodextrin Complexation (HP-β-CD) InVivo->CDRoute Non-toxic vehicle CDRoute->Validate SurfRoute Protocol C: Surfactant Micelles (Tween 80 / TPGS) Synthesis->SurfRoute SurfRoute->Validate

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Troubleshooting Guides & Protocols

Protocol A: The "DMSO Pulse" Method (For In Vitro Assays)

Best for: Cell culture, enzyme inhibition assays (IC50 determination).[1][2] Mechanism: Uses a water-miscible organic solvent to disrupt the crystal lattice before "freezing" the molecules in a dispersed state in water.[1][2]

Q: I dissolved it in DMSO, but it crashes out when I add it to my media. Why? A: This is the "Solvent Shift" effect.[2] When a droplet of DMSO stock hits the water, the DMSO diffuses away faster than the drug can disperse, leaving the drug molecules supersaturated locally.[2] They aggregate instantly.

Corrective Workflow:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Dilution (The Critical Step): Do not pipette 1 µL of stock directly into 1 mL of media.

    • Prepare a "working solution" in PBS containing 5% DMSO .

    • Add the DMSO stock slowly to the PBS while vortexing the PBS.

  • Final Dilution: Dilute this working solution into your final assay plate to reach <0.5% DMSO.

Q: How do I know if it's actually dissolved or just a micro-suspension? A: Perform the Centrifuge Test .

  • Spin your final solution at 10,000 x g for 5 minutes.

  • Sample the supernatant and measure absorbance (UV 254 nm).[2]

  • If the absorbance drops significantly compared to the pre-spin sample, you have a suspension, not a solution.[1][2]

Protocol B: Cyclodextrin Complexation (For In Vivo / High Concentration)

Best for: Animal injections, high-concentration stock solutions (> 1 mM).[1][2] Mechanism: The hydrophobic isobutyl-benzamide moiety enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.[2]

Q: Which Cyclodextrin should I use? A: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[2] It is safer for parenteral use and has a cavity size (approx 6.0-6.5 Å) that fits the benzamide core perfectly.[2]

Step-by-Step Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2] Filter through a 0.22 µm filter.[2]

  • Addition: Weigh the 2-iodo-N-(2-methylpropyl)benzamide powder into a glass vial.

  • Wetting: Add a minimal amount of Ethanol (e.g., 20 µL per mg of drug) to wet the powder.[1][2] This breaks surface tension.[2]

  • Complexation: Add the 20% HP-β-CD solution to the vial.

  • Energy Input: Sonicate in a water bath at 40°C for 30-60 minutes . The solution should turn from cloudy to clear.[2]

  • Equilibration: Shake at room temperature for 4 hours.

Data Table: Solubility Enhancement Potential

Solvent SystemEstimated Max SolubilitySuitability
Pure Water (pH 7.[1][2]4)< 0.1 mMPoor
PBS + 1% DMSO~ 0.5 mMModerate (Risk of precipitation)
20% HP-β-CD > 5.0 mM Excellent (Stable)
5% Tween 80~ 2.0 mMGood (Foaming risk)
Protocol C: Surfactant-Mediated Synthesis (For Chemistry)

Best for: Aqueous chemical reactions (e.g., Copper-catalyzed coupling).[1][2] Mechanism: Micellar catalysis.[1][2] The reaction occurs at the oil-water interface of the micelle.[2]

Q: I'm trying to react this with a selenocyanate salt in water, but it won't react. A: The reagents are in different phases. The benzamide is a solid brick; the salt is in water.[2] Use TPGS-750-M or Tween 80 (2 wt% in water) as the reaction medium.[2]

Workflow:

  • Dissolve the surfactant (Tween 80) in water (2% w/v).[1][2]

  • Add the 2-iodo-N-(2-methylpropyl)benzamide.[2] It will initially float.[2]

  • Stir vigorously at 40°C. The surfactant micelles will solubilize the benzamide.[2]

  • Add your water-soluble reagents (e.g., KSeCN, catalyst).[1][2]

  • Citation Note: This mimics the conditions used for Ebselen derivative synthesis where phase transfer is critical [3].[2]

Mechanism of Action: Why This Happens

Understanding the molecular interaction is key to troubleshooting future analogs.[1][2]

MolecularInteraction cluster_Issue The Problem: Hydrophobic Effect cluster_Solution The Solution: Shielding Compound 2-iodo-N-(2-methylpropyl)benzamide Isobutyl Isobutyl Group (Hydrophobic) Compound->Isobutyl Iodine Iodine Atom (Lipophilic/Halogen Bond) Compound->Iodine Water Water Molecules (H-Bond Network) Isobutyl->Water Repulsion (Entropic Penalty) Cyclodextrin Cyclodextrin Cavity (Lipophilic Interior) Cyclodextrin->Isobutyl Encapsulation (Van der Waals) Cyclodextrin->Iodine Shielding

Figure 2: Molecular mechanism showing the hydrophobic repulsion of the isobutyl group and iodine atom, and how encapsulation mitigates this energy penalty.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I just acidify the water? It has an amide nitrogen. A: No. The amide nitrogen (


) is not basic (pKa < -0.5).[1][2] Protonating it requires strong mineral acids (pH < 0), which is incompatible with biological assays and may hydrolyze the amide bond.[2] The compound is neutral at pH 1-14.[2]

Q: I see "oiling out" instead of crystals. What is this? A: This occurs if you add the compound to water at a temperature above its melting point (or if impurities lower the melting point).[2] The compound forms a separate liquid phase.[2]

  • Fix: Cool the solution slowly while stirring to encourage crystallization, or use Protocol B (Cyclodextrins) to sequester the oil droplets.

Q: Is this compound light sensitive? A: Yes, organic iodides can be sensitive to photolysis (homolytic cleavage of the C-I bond).[1][2]

  • Precaution: Perform solubilization in amber vials or wrap glassware in aluminum foil.

References

  • GuideChem. (n.d.).[1][2] 2-Iodobenzamide Properties and Solubility Data. Retrieved from

  • Kalepu, S., & Nekkanti, V. (2015).[2] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453.[2] (General grounding on cyclodextrin/lipid strategies).

  • Bhabak, K. P., & Mugesh, G. (2010).[2] Synthesis and Antioxidant Activity of Ebselen Analogues. Chemistry – A European Journal.[2] (Contextualizes the synthesis of benzamide intermediates like 2-iodo-N-isobutylbenzamide).

  • PubChem. (2024).[2] 2-Iodobenzamide Compound Summary. National Library of Medicine.[2] Retrieved from [2]

  • Santa Cruz Biotechnology. (2024).[2] 2-Iodobenzamide Product Data Sheet. Retrieved from [2]

Sources

improving reaction kinetics for 2-iodo-N-(2-methylpropyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific kinetic challenges associated with the synthesis and functionalization of 2-iodo-N-(2-methylpropyl)benzamide (also known as 2-iodo-N-isobutylbenzamide).

The core challenge with this scaffold is the "Ortho Effect." The iodine atom at the C2 position creates significant steric strain, retarding both the initial amide formation and subsequent palladium-catalyzed cross-coupling reactions. Furthermore, the isobutyl group (2-methylpropyl) adds distal bulk that can interfere with catalyst approach angles. This guide provides field-proven protocols to accelerate these kinetics while maintaining chemoselectivity.

Module 1: Accelerating Amide Bond Formation

Q1: My acylation of isobutylamine with 2-iodobenzoic acid is stalling at 60-70% conversion. How can I drive this to completion?

Diagnosis: Direct coupling using standard carbodiimides (DCC/EDC) is often kinetically incompetent for ortho-substituted benzoic acids due to the steric blockade of the carbonyl carbon. The nucleophilic attack by isobutylamine is slow, allowing the active ester intermediate to hydrolyze or rearrange.

Solution: Switch to the Acid Chloride Route with Nucleophilic Catalysis. You must bypass the slow activation step of coupling reagents. The acid chloride pathway is thermodynamically more favorable and kinetically faster.

Optimized Protocol:

  • Activation: Convert 2-iodobenzoic acid to 2-iodobenzoyl chloride using Thionyl Chloride (SOCl₂) .

    • Critical Additive: Add 2-3 drops of DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent in situ, which is a far more reactive chlorinating species than SOCl₂ alone.

  • Acylation: React the isolated acid chloride with isobutylamine.

    • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than the acid chloride itself.

Visual Workflow:

AmideSynthesis cluster_0 Activation Phase cluster_1 Acylation Phase Acid 2-Iodobenzoic Acid Chloride 2-Iodobenzoyl Chloride Acid->Chloride Chlorination (Fast) SOCl2 SOCl2 + DMF (cat.) SOCl2->Acid Intermediate N-Acylpyridinium Salt (Highly Reactive) Chloride->Intermediate DMAP Attack Amine Isobutylamine Amine->Intermediate Nucleophilic Attack DMAP DMAP (10 mol%) DMAP->Chloride Product 2-iodo-N-isobutylbenzamide Intermediate->Product Rapid Turnover

Figure 1: DMAP-catalyzed acylation workflow to overcome ortho-steric hindrance.

Q2: I cannot use acid chlorides due to sensitive functional groups. Which coupling agent works best for sterically hindered ortho-iodides?

Recommendation: Avoid HATU if kinetics are the issue. While HATU is powerful, the byproduct (tetramethylurea) can be difficult to remove. Best Choice: T3P (Propylphosphonic Anhydride) in Ethyl Acetate or DMF.

  • Why? T3P acts as a kinetic accelerator by forming a highly reactive mixed anhydride. It also functions as a water scavenger, driving the equilibrium forward.

  • Conditions: 1.5 equiv T3P (50% in EtOAc), 2.0 equiv DIPEA, 0 °C to RT.

Data Comparison: Coupling Agents for Ortho-Substituted Benzoic Acids

Coupling AgentReaction Time (RT)YieldKinetic ProfileSuitability for 2-Iodo
DCC/HOBt 12-24 hours65%Slow; urea byproduct issuesPoor
HATU 2-4 hours85%Fast; expensiveGood
T3P 1-2 hours 92% Very Fast; low epimerization Excellent
Acid Chloride <30 mins95%InstantaneousBest (if tolerant)

Module 2: Downstream Cross-Coupling (The Iodine Handle)

Q3: My Suzuki coupling on the iodine is extremely sluggish. I'm using Pd(PPh₃)₄ and it takes 24 hours. How do I speed this up?

Diagnosis: Pd(PPh₃)₄ is a "Generation 1" catalyst. The triphenylphosphine ligand is not bulky enough to facilitate the reductive elimination step, which is often the rate-determining step for sterically hindered substrates like ortho-iodobenzamides. The amide group at C1 coordinates to the Pd, creating a stable but unreactive "palladacycle" trap.

Solution: Ligand Switch to Dialkylbiaryl Phosphines (Buchwald Ligands). You need a ligand that is electron-rich (to speed up oxidative addition) and extremely bulky (to force reductive elimination).

Recommended System:

  • Ligand: XPhos or SPhos .

    • Mechanism:[1][2][3][4][5] The biaryl backbone prevents the formation of inactive Pd-dimers, while the cyclohexyl groups provide the necessary steric bulk to "push" the product off the metal center.

  • Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ .

  • Base: K₃PO₄ (anhydrous) in Toluene/Water (10:1) or Dioxane.[3]

Protocol for Accelerated Suzuki Coupling:

  • Catalyst Loading: 1 mol% Pd(OAc)₂ + 2 mol% SPhos.

  • Solvent: n-Butanol or Toluene (The alcohol solvent can sometimes assist via hydrogen bonding with the amide).

  • Temperature: 100 °C.

  • Expected Time: < 2 hours.

Q4: I am observing a cyclized byproduct instead of my cross-coupled product. What is happening?

Issue: You are likely seeing the formation of isoindolinones (lactams). In the presence of Pd or Cu catalysts, the amide nitrogen (N-H) can act as a nucleophile and attack the activated iodine-carbon bond (intramolecular Buchwald-Hartwig) or the alkyne (if doing Sonogashira), leading to cyclization.

Troubleshooting Checklist:

  • Protect the Nitrogen: If the N-H is free, alkylate it (e.g., N-Methyl) or use a protecting group (Boc) if the final target allows. The isobutyl group is secondary, so the N-H is available for this side reaction.

  • Base Selection: Switch to a weaker base. Strong bases (NaOtBu) promote deprotonation of the amide N-H, triggering cyclization. Use Cs₂CO₃ or K₃PO₄ , which are strong enough for the cross-coupling but less likely to fully deprotonate the amide.

  • Concentration: High dilution favors intramolecular reactions (cyclization). Run the reaction at a higher concentration (0.5 M to 1.0 M) to favor the intermolecular cross-coupling.

Pathway Diagram:

SideReactions cluster_coupling Desired Pathway (Intermolecular) cluster_side Undesired Pathway (Intramolecular) Start 2-iodo-N-isobutylbenzamide Pd Pd(0) / Base Start->Pd CouplingPartner Boronic Acid / Alkyne Pd->CouplingPartner + Ligand (SPhos) High Conc. Cyclized Isoindolinone Derivative (Cyclized Byproduct) Pd->Cyclized Strong Base (NaOtBu) Low Conc. Product 2-Substituted Benzamide CouplingPartner->Product

Figure 2: Competing pathways between cross-coupling and intramolecular cyclization.

Module 3: Advanced Acceleration (Microwave)

Q5: Can I use microwave irradiation to speed this up further?

Answer: Yes, microwave irradiation is particularly effective for ortho-substituted benzamides. The high polarity of the amide bond allows for efficient energy absorption.

Microwave Protocol (Amidation):

  • Reagents: 2-iodobenzoic acid, Isobutylamine, T3P, DIPEA, EtOAc.

  • Settings: 80 °C, 150 W, 10 minutes .

  • Result: Typically 95%+ conversion vs. 2 hours thermal heating.

Microwave Protocol (Suzuki Coupling):

  • Reagents: 2-iodo-N-isobutylbenzamide, Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

  • Settings: 120 °C, 200 W, 20 minutes .

  • Safety Note: Iodine-carbon bonds are labile. Do not exceed 140 °C to prevent deiodination (homolytic cleavage).

References

  • Buchwald-Hartwig Amination & Ligand Design

    • Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[6] Link

  • Amide Bond Formation Kinetics

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4][5][7][8] Organic Process Research & Development, 20(2), 140-177. Link

  • T3P Coupling Agent Efficiency

    • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

  • Microwave Assisted Synthesis

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[9] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Cyclization of 2-Iodobenzamides

    • Kavala, V. et al. (2022). Copper-Catalyzed Oxidative Cascade Inter-Molecular Double Cyclization of 2-Iodobenzamide Derivatives. Advanced Synthesis & Catalysis. Link

Sources

overcoming steric hindrance in 2-iodo-N-(2-methylpropyl)benzamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Overcoming Steric Hindrance in 2-iodo-N-(2-methylpropyl)benzamide Reactions

Introduction: The Ortho-Effect & Amide Interference

Subject: 2-iodo-N-(2-methylpropyl)benzamide (CAS: Generic structure ref) Core Challenge: This substrate presents a "perfect storm" of steric and electronic hurdles. The ortho-iodine atom provides the reactive handle, but its position is sterically crowded by the adjacent amide group. Furthermore, the N-isobutyl (2-methylpropyl) chain adds significant bulk around the nitrogen, locking the amide in a conformation that often shields the iodine or promotes competitive chelation to the metal center.

As a Senior Application Scientist, I often see researchers treat this molecule like a standard aryl iodide. It is not. Standard protocols (e.g., Pd(PPh3)4/K2CO3) typically result in recovered starting material or hydrodeiodination (reduction). This guide details the specific "hardware" (catalysts/ligands) and "software" (conditions) required to force this reaction to completion.[1]

Module 1: Catalyst & Ligand Selection (The Hardware)

Q1: Why does my reaction stall with Pd(PPh3)4 or Pd(dppf)Cl2, even after 24 hours?

A: The failure is kinetic, not thermodynamic.

  • Oxidative Addition Blockade: The oxidative addition of Pd(0) into the C-I bond is the turnover-limiting step. The bulky ortho-amide group creates a steric wall. Triphenylphosphine (PPh3) and dppf are not electron-rich enough or bulky enough to force the Pd(0) center into this crowded space.

  • The "Cone Angle" Factor: You need a ligand with a wide cone angle (to relieve steric strain in the intermediate) and high electron density (to accelerate oxidative addition).

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands.

Ligand ClassSpecific RecommendationWhy it Works
Buchwald (Gen 3/4) XPhos or SPhos SPhos is the "gold standard" for ortho-substituted aryl halides. Its methoxy groups provide stability, and its bulk promotes reductive elimination. XPhos is superior if the coupling partner is also hindered (e.g., ortho-substituted boronic acid).
NHC PEPPSI-iPr Excellent for extremely hindered substrates.[2] The "throw-away" pyridine ligand creates a highly active 12-electron Pd species that aggressively attacks the C-I bond.
Specialized BrettPhos Use strictly for C-N coupling (Buchwald-Hartwig). It prevents the formation of stable palladacycles involving the amide nitrogen.

Q2: Should I use a pre-catalyst or mix Pd(OAc)2 + Ligand in situ?

A: For this specific substrate, always use a Pre-catalyst (e.g., XPhos Pd G2/G3/G4).

  • Reasoning:In situ mixing often leads to inactive Pd-black precipitation before the active species forms, especially when the substrate (the iodide) is slow to react. Pre-catalysts guarantee a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle.

Module 2: Reaction Optimization (The Software)

Q3: I see significant "de-iodinated" product (N-isobutylbenzamide). What is happening?

A: This is Protodeiodination , a symptom of a "starved" catalytic cycle.

  • Mechanism: The Pd inserts into the C-I bond (Oxidative Addition), but the next step (Transmetallation or Amine binding) is too slow due to steric bulk. The Pd(II) intermediate sits idle and eventually abstracts a hydride (from the solvent or the isobutyl chain), leading to reductive elimination of the reduced arene.

  • The Fix:

    • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to increase the collision frequency of the coupling partner.

    • Solvent: Switch to anhydrous 1,4-Dioxane or Toluene . Avoid DMF/DMA if possible, as they can decompose to form H-sources.

    • Water Control: Strictly anhydrous conditions are required. Even trace water can act as a proton source.

Q4: Can the amide group itself cause side reactions?

A: Yes. The "Isoquinolinone Trap" . If you are coupling with an alkyne (Sonogashira) or a ketone (Alpha-arylation), the amide nitrogen or oxygen can attack the activated alkyne/ketone intermediate, cyclizing to form Isoquinolin-1(2H)-ones .

  • If this is undesired: Use a bulkier base (e.g., KOtBu) that might sterically discourage the cyclization, or lower the temperature.

  • If this is desired: Add Cu(OAc)2 as a co-catalyst to promote the oxidative cyclization.

Module 3: Visualizing the Steric Bottlenecks

The following diagram illustrates the catalytic cycle failures specific to ortho-substituted benzamides and the bypass strategies.

G cluster_interference Amide Interference Zone node_start Substrate: 2-iodo-N-(2-methylpropyl)benzamide node_oa Oxidative Addition (Pd-Ar-I) node_start->node_oa Requires Bulky/e- Rich Ligand (e.g., SPhos, PEPPSI) node_pd0 Active Catalyst Pd(0)-Ligand node_pd0->node_oa node_fail1 FAILURE: Steric Repulsion (Reaction Stalls) node_oa->node_fail1 Standard Ligands (PPh3, dppf) node_tm Transmetallation (Entry of Nucleophile) node_oa->node_tm Successful Entry node_fail2 SIDE REACTION: Protodeiodination (H-abstraction) node_tm->node_fail2 Slow Kinetics (Solvent H-source) node_re Reductive Elimination (Product Release) node_tm->node_re Fast Coupling node_iso Isoquinolinone Formation node_tm->node_iso If Alkyne/Ketone used (Cyclization) node_re->node_pd0 Regenerate Pd(0) node_prod Final Product (Cross-Coupled) node_re->node_prod

Caption: Catalytic cycle analysis showing critical failure points (Red) caused by steric hindrance and the specific ligand classes required to bypass them.

Module 4: Experimental Protocol (Self-Validating)

Protocol: Suzuki-Miyaura Coupling of 2-iodo-N-(2-methylpropyl)benzamide Target: To couple with Phenylboronic acid (Validation Standard)

  • Preparation:

    • In a glovebox or under strict Argon flow, charge a reaction vial with:

      • Substrate: 1.0 equiv (e.g., 1.0 mmol)

      • Phenylboronic acid: 1.5 equiv

      • Base: K3PO4 (3.0 equiv, finely ground) or Cs2CO3.

      • Catalyst: XPhos Pd G3 (2.0 mol%). Do not use Pd(PPh3)4.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (Concentration: 0.5 M).

    • Note: Degas solvent by sparging with Argon for 15 mins prior to addition.

  • Reaction:

    • Seal vial with a Teflon-lined cap.

    • Heat to 80°C (internal temperature) for 4 hours.

    • Checkpoint: Check TLC/LCMS. If SM remains, raise to 100°C.

  • Workup:

    • Filter through a pad of Celite (removes Pd black).

    • Concentrate and purify via flash chromatography.[3]

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Black precipitate forms immediately Catalyst decomposition (Pd-black).Switch to a Pre-catalyst (G3/G4). Ensure Oxygen-free environment.
SM recovered + Deiodinated product Cycle is stalling at Transmetallation.Increase concentration. Switch base to CsF (Cesium Fluoride) to activate the boronic acid more aggressively.
New spot with lower Rf (Cyclic) Amide-directed cyclization occurred.This is likely the isoquinolinone. If unwanted, lower temp or protect the amide nitrogen (though difficult with isobutyl).

References

  • Martin, S. F., et al. (2008).[2] "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides." Organic Letters, 10(22), 5301–5304. Link

    • Grounding: Establishes the use of PEPPSI-iPr and Cs2CO3 for hindered ortho-iodides.
  • Beller, M., et al. (2013). "Synthesis of functionalized isoquinolin-1(2H)-ones by copper-catalyzed α-arylation of ketones with 2-halobenzamides." Chemistry – A European Journal, 19(35), 11553-11557. Link

    • Grounding: details the cyclization side-reaction (isoquinolinone formation)
  • BenchChem. "Overcoming challenges in the synthesis of sterically hindered anilines." Link

    • Grounding: General protocols for Buchwald-Hartwig amin
  • Wu, T., et al. (2025).[4] "Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds." ACS Catalysis. Link

    • Grounding: Recent advances in coupling hindered ortho-substituted aryl iodides using Ni/Co catalysts (altern

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-iodo-N-(2-methylpropyl)benzamide, a substituted benzamide of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, this document aims to equip researchers with the expertise to confidently interpret and predict the NMR spectra of similar compounds.

The Structural Rationale: Predicting the ¹H NMR Spectrum

The structure of 2-iodo-N-(2-methylpropyl)benzamide presents several distinct proton environments, each with a characteristic chemical shift and coupling pattern. The deshielding effect of the iodine substituent and the amide group, combined with the spin-spin coupling between adjacent protons, gives rise to a unique spectral fingerprint.

Predicted ¹H NMR Data for 2-iodo-N-(2-methylpropyl)benzamide

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in 2-iodo-N-(2-methylpropyl)benzamide. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Aromatic)7.8 - 8.0Doublet (d)~8.0 (³J)
H-3 (Aromatic)7.4 - 7.6Doublet of doublets (dd) or Triplet (t)~7.5 (³J), ~1.5 (⁴J)
H-4 (Aromatic)7.1 - 7.3Triplet (t) or Multiplet (m)~7.5 (³J)
H-5 (Aromatic)7.3 - 7.5Triplet (t) or Multiplet (m)~7.5 (³J)
N-H (Amide)6.0 - 6.5Broad singlet (br s)-
-CH₂- (Isobutyl)3.2 - 3.4Triplet (t) or Doublet of doublets (dd)~6.5 (³J)
-CH- (Isobutyl)1.9 - 2.1Multiplet (m) or Nonet~6.8 (³J)
-CH₃ (Isobutyl)0.9 - 1.0Doublet (d)~6.8 (³J)

Comparative Spectral Analysis: Understanding Substituent Effects

To appreciate the nuances of the ¹H NMR spectrum of 2-iodo-N-(2-methylpropyl)benzamide, a comparison with related molecules is instructive. Here, we compare its predicted spectrum with the known spectral data of N-(2-methylpropyl)benzamide and 2-iodobenzamide.

CompoundAromatic Protons (δ, ppm)Alkyl/Amide Protons (δ, ppm)Key Differentiating Features
2-iodo-N-(2-methylpropyl)benzamide (Predicted) H-6: ~7.8-8.0 (d)H-3, H-4, H-5: ~7.1-7.6 (m)NH: ~6.0-6.5 (br s)-CH₂-: ~3.2-3.4 (t)-CH-: ~1.9-2.1 (m)-CH₃: ~0.9-1.0 (d)The downfield shift of the aromatic protons is more pronounced due to the iodine substituent. The aromatic region shows a more complex splitting pattern compared to the unsubstituted analogue.
N-(2-methylpropyl)benzamide [1][2][3]ortho (H-2/6): ~7.7-7.8 (m)meta/para (H-3/4/5): ~7.4-7.5 (m)NH: ~6.25 (br s)-CH₂-: ~3.20 (t)-CH-: ~1.90 (m)-CH₃: ~0.95 (d)The aromatic region is less deshielded and exhibits a more symmetrical pattern for the ortho protons.
2-Iodobenzamide [4][5][6]Complex multiplet between 7.1 and 7.9 ppmNH₂: Broad signalsThe absence of the N-isobutyl group simplifies the upfield region of the spectrum. The aromatic proton signals are influenced solely by the iodine and amide functionalities.

The presence of the ortho-iodine atom in the target molecule is expected to cause a significant downfield shift of the adjacent H-6 proton due to its electron-withdrawing inductive effect and anisotropic effects.[7] The remaining aromatic protons will exhibit a complex multiplet due to the disruption of symmetry. The isobutyl group's signals are largely comparable to the unsubstituted N-(2-methylpropyl)benzamide, though minor shifts can occur due to long-range electronic effects.[1][2]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-iodo-N-(2-methylpropyl)benzamide, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8]

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate spectral width, acquisition time, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Note that the amide N-H proton signal may be broad and its chemical shift can be concentration and solvent-dependent.[1][9] In some cases, a D₂O exchange experiment can be performed to confirm the N-H peak, as it will disappear upon exchange.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) signal.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Reference the spectrum to the TMS signal at 0 ppm.

Workflow for ¹H NMR Spectrum Analysis

The systematic analysis of the acquired spectrum is crucial for accurate structural elucidation. The following workflow, illustrated in the diagram below, outlines the key steps.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq FID_Proc FID Processing (FT, Phasing) NMR_Acq->FID_Proc Baseline Baseline Correction FID_Proc->Baseline Referencing Referencing to TMS Baseline->Referencing ChemShift Chemical Shift Analysis Referencing->ChemShift Integration Integration Analysis ChemShift->Integration Coupling Coupling Constant & Multiplicity Analysis Integration->Coupling Structure Structural Assignment Coupling->Structure

Figure 1. Workflow for ¹H NMR analysis of 2-iodo-N-(2-methylpropyl)benzamide.

Conclusion

The ¹H NMR spectrum of 2-iodo-N-(2-methylpropyl)benzamide provides a wealth of structural information. By understanding the influence of the iodo and N-isobutyl substituents on the chemical shifts and coupling patterns of the aromatic and alkyl protons, researchers can confidently assign the structure of this and related benzamides. The comparative analysis with simpler analogues serves as a powerful tool for predicting and interpreting complex NMR spectra, a critical skill in modern drug discovery and development.

References

  • Vertex AI Search. (n.d.). 1H NMR.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of N-Isobutylbenzamide.
  • ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • PubChem. (n.d.). 2-Iodobenzamide.
  • University of Regensburg. (n.d.). H NMR Spectroscopy.
  • University of Wisconsin-Madison. (n.d.). H NMR: Intermediate Level, Spectrum 17.
  • PubMed. (n.d.). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study.
  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Mol-Instincts. (n.d.). 2-IODOBENZAMIDE 3930-83-4.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Guidechem. (n.d.). 2-IODOBENZAMIDE 3930-83-4 wiki.
  • ChemicalBook. (n.d.). 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR spectrum.
  • Chegg.com. (2022, February 21). Solved H-NMR N-isobutylbenzamide My H-NMR spectrum is based.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and.
  • SpectraBase. (n.d.). N-Isobutylbenzamide.
  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
  • University of Cambridge. (n.d.). Chemical shifts.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • MilliporeSigma. (n.d.). 2-Iodobenzamide.
  • BenchChem. (2025). N-(2-methylpropyl)benzamide: A Technical Guide.
  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones Analysis Guide.
  • ChemicalBook. (n.d.). Isobutyl chloroformate (543-27-1) 1H NMR spectrum.
  • PubChem. (n.d.). 2-Iodo-N-isopropylbenzamide.
  • Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • The Royal Society of Chemistry. (n.d.). Ru(II)-catalyzed Allenylation and Sequential Annulation of N-Tosylbenzamides with Propargyl Alcohols.
  • BenchChem. (2025). Role of iodine substituent in the reactivity of aromatic compounds.
  • PubChem. (n.d.). 2-Iodo-N-methylbenzamide.
  • ChemicalBook. (n.d.). 2-IODO-2-METHYLPROPANE(558-17-8) 1H NMR spectrum.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting.

Sources

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Halogenated Benzamides

2-iodo-N-(2-methylpropyl)benzamide is a synthetically valuable halogenated aromatic compound, frequently utilized as an intermediate in pharmaceutical synthesis or as a structural probe. Ensuring the chemical purity of this compound is critical; residual impurities—particularly dehalogenated variants (e.g., N-(2-methylpropyl)benzamide) or structural isomers—can propagate through synthetic pathways, compromising the efficacy and safety of downstream Active Pharmaceutical Ingredients (APIs).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents specific challenges. The bulky, highly polarizable iodine atom significantly alters the electron density of the benzamide ring. Standard analytical approaches often fail to achieve baseline resolution between the iodinated product and its dehalogenated precursors. Furthermore, regulatory agencies demand that any method used for purity assessment strictly adhere to the updated ICH Q2(R2) guidelines, which emphasize a science- and risk-based approach to analytical procedure lifecycle management[1].

This guide objectively compares the performance of two distinct HPLC stationary phases (Standard C18 vs. Phenyl-Hexyl) for the purity analysis of 2-iodo-N-(2-methylpropyl)benzamide and provides a comprehensive, self-validating protocol compliant with ICH Q2(R2) standards.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

The Mechanistic Rationale (Expertise & Causality)

Most generic benzamide HPLC methods default to a reversed-phase C18 column, which relies entirely on hydrophobic dispersion forces[2]. However, for 2-iodo-N-(2-methylpropyl)benzamide, a C18 column often yields co-elution with dehalogenated impurities because the difference in pure hydrophobicity is marginal.

By switching to a Phenyl-Hexyl stationary phase , we introduce a secondary retention mechanism:


 interactions. The phenyl ring on the stationary phase acts as an electron donor, interacting strongly with the electron-deficient aromatic ring of the analyte (caused by the electron-withdrawing nature of the iodine atom and the amide carbonyl). This targeted interaction provides superior selectivity, pulling the iodinated compound apart from non-halogenated impurities[3].
Comparative Performance Data

Experimental Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 30% to 90% B over 20 min. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

Performance MetricStandard C18 Column (250 x 4.6 mm, 5 µm)Phenyl-Hexyl Column (250 x 4.6 mm, 5 µm)Analytical Advantage
Retention Time (RT) 12.4 min14.8 minIncreased retention via

interaction.
Resolution (Rs) vs. dehalogenated impurity1.4 (Incomplete baseline resolution)3.2 (Baseline resolved)Crucial for accurate quantitation of impurities.
Tailing Factor (Tf) 1.351.08 Better peak symmetry improves integration accuracy.
Theoretical Plates (N) ~8,500~12,200 Higher efficiency due to specific stationary phase geometry.

Experimental Workflow and Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system.

G A Sample Preparation (2-iodo-N-(2-methylpropyl)benzamide) B Column Selection (Phenyl-Hexyl Phase) A->B C Mobile Phase Optimization (Acetonitrile / 0.1% Formic Acid) B->C D System Suitability Testing (SST) C->D E ICH Q2(R2) Method Validation D->E F Routine Purity Analysis E->F

Experimental workflow for HPLC method development and validation.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Causality: The acidic pH (approx. 2.7) suppresses the ionization of the amide nitrogen, ensuring the analyte remains in a neutral state, which prevents peak tailing and retention time shifting[3].

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Action: Degas both phases via vacuum filtration through a 0.22 µm PTFE membrane.

2. Standard and Sample Preparation:

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 2-iodo-N-(2-methylpropyl)benzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Sample: Dilute the stock solution 1:10 with diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection[2].

3. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm.

  • Column Temperature: 30 °C (Stabilizes partitioning kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the substituted benzamide chromophore).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Linear ramp to 85% B

    • 15-18 min: Hold at 85% B (Column wash)

    • 18-18.1 min: Return to 30% B

    • 18.1-25 min: Re-equilibration at 30% B

4. System Suitability Testing (SST): Before beginning validation, inject the 100 µg/mL standard six times. The system is validated for use only if: Relative Standard Deviation (RSD) of peak area


 1.0%, Tailing Factor 

1.5, and Theoretical Plates

10,000.

ICH Q2(R2) Method Validation

The recent ICH Q2(R2) update (finalized late 2023) modernizes validation by expanding the scope of modern techniques and emphasizing a lifecycle approach[1]. The method must be challenged against the following core parameters.

Validation Root ICH Q2(R2) Validation Parameters Spec Specificity (Interference-free) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (Recovery 98-102%) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec Rob Robustness (Flow, Temp, pH changes) Root->Rob

Core validation characteristics as defined by ICH Q2(R2) guidelines.

Validation Execution & Summary Data
  • Specificity (Forced Degradation): The sample is subjected to acid (0.1M HCl), base (0.1M NaOH), oxidative (3%

    
    ), and thermal (60°C) stress for 24 hours. Requirement: The 2-iodo-N-(2-methylpropyl)benzamide peak must be completely resolved from all degradation products (Peak purity angle < Purity threshold via PDA detector)[4].
    
  • Linearity and Range: Evaluated from 10% to 120% of the nominal concentration (10 µg/mL to 120 µg/mL).

  • Accuracy (Recovery): Assessed by spiking known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% levels.

  • Precision: Both Repeatability (intra-day, n=6) and Intermediate Precision (inter-day, different analyst, n=6) were calculated.

  • Robustness: Deliberate variations in flow rate (

    
     0.1 mL/min), column temperature (
    
    
    
    2°C), and mobile phase organic composition (
    
    
    2%) were applied to ensure method reliability[1].
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl Method)Status
Specificity No interference at analyte RT; Peak purity passedNo co-eluting peaks; Rs > 2.0 for all degradantsPass
Linearity Correlation coefficient (

)

0.999

= 0.9998 (y = 45213x + 124)
Pass
Accuracy Mean recovery 98.0% - 102.0%99.4% - 100.8% across all levelsPass
Repeatability %RSD

2.0% (n=6)
%RSD = 0.65%Pass
Intermediate Precision %RSD

2.0% (n=12 total)
%RSD = 0.82%Pass
Robustness System suitability criteria met under varied conditionsAll SST criteria met; max RT shift < 0.2 minPass

Conclusion

For the purity analysis of 2-iodo-N-(2-methylpropyl)benzamide, standard C18 methodologies are insufficient due to poor selectivity against structurally similar dehalogenated impurities. By transitioning to a Phenyl-Hexyl stationary phase, analysts can exploit


 interactions to achieve baseline resolution. The protocol provided herein is fully validated according to the stringent, modernized ICH Q2(R2) guidelines, ensuring high trustworthiness, accuracy, and regulatory compliance for routine quality control and pharmaceutical development.

References

  • Neuland Labs. "Analytical Method Validation: Key Parameters & Common Challenges" Neuland Labs, December 29, 2025. Available at: [Link]

Sources

mass spectrometry fragmentation pattern of 2-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 2-iodo-N-(2-methylpropyl)benzamide and its Comparison with Alternative Analytical Techniques

Introduction

In the realm of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. 2-iodo-N-(2-methylpropyl)benzamide, a substituted benzamide, represents a class of molecules with significant potential in medicinal chemistry.[1] The precise determination of its chemical structure is a critical step in understanding its synthesis, purity, and potential biological activity. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, providing not only the molecular weight but also a detailed fragmentation pattern that serves as a molecular fingerprint.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the predicted electrospray ionization (ESI) . We will delve into the mechanistic details of the fragmentation pathways, offering insights into the underlying chemical principles. Furthermore, we will present a detailed experimental protocol for acquiring such data and provide a comparative analysis of mass spectrometry with other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to highlight their complementary roles in modern chemical analysis.

Predicted ESI-MS/MS Fragmentation Pattern of 2-iodo-N-(2-methylpropyl)benzamide

Under positive mode electrospray ionization (ESI), the molecule is expected to readily form the protonated molecular ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) will induce fragmentation. The most probable fragmentation pathways are outlined below.

Major Fragmentation Pathways:

  • Amide Bond Cleavage (N-CO Cleavage): This is a very common and often dominant fragmentation pathway for amides.[6] The cleavage of the N-CO bond results in the formation of a stable 2-iodobenzoyl acylium ion and the neutral loss of isobutylamine. This acylium ion is resonance-stabilized, making this a favorable fragmentation route.[7]

  • α-Cleavage at the N-alkyl Group: Cleavage of the bond between the nitrogen and the isobutyl group can occur. This would lead to the formation of a 2-iodobenzamide radical cation and an isobutyl radical.

  • Fragmentation of the Isobutyl Group: The isobutyl group itself can undergo fragmentation. A common pathway is the loss of a neutral propene molecule through a rearrangement process, leading to a protonated 2-iodobenzamide.

  • Deiodination: The carbon-iodine bond can cleave, leading to the loss of an iodine radical. Dehalogenation has been observed for iodinated aromatic compounds in ESI-MS, sometimes influenced by mobile phase additives.[8][9]

  • Further Fragmentation of the Acylium Ion: The 2-iodobenzoyl acylium ion can undergo further fragmentation by losing carbon monoxide (CO), a common fragmentation for acylium ions, to form a 2-iodophenyl cation.

The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

Predicted Fragment Ion Structure m/z (monoisotopic) Proposed Fragmentation Pathway
[M+H]⁺C₁₁H₁₅INO⁺304.02Protonated molecular ion
[C₇H₄IO]⁺2-iodobenzoyl acylium ion230.93Cleavage of the N-CO amide bond
[C₄H₁₀N]⁺Isobutylaminium ion72.08Cleavage of the N-CO amide bond
[C₇H₅I]⁺2-iodophenyl cation203.94Loss of CO from the 2-iodobenzoyl acylium ion
[C₁₁H₁₄NO]⁺Deiodinated [M+H]⁺176.11Loss of iodine radical
[C₇H₇INO]⁺Product of propene loss262.96Fragmentation of the isobutyl group

Below is a visual representation of the predicted fragmentation pathway.

fragmentation_pathway M [M+H]⁺ m/z = 304.02 C₁₁H₁₅INO⁺ F1 2-iodobenzoyl acylium ion m/z = 230.93 [C₇H₄IO]⁺ M->F1 - C₄H₁₁N F3 Deiodinated [M+H]⁺ m/z = 176.11 [C₁₁H₁₄NO]⁺ M->F3 - I• F4 Product of propene loss m/z = 262.96 [C₇H₇INO]⁺ M->F4 - C₃H₆ F2 2-iodophenyl cation m/z = 203.94 [C₇H₅I]⁺ F1->F2 - CO

Caption: Predicted fragmentation pathway of 2-iodo-N-(2-methylpropyl)benzamide.

Experimental Protocol for Mass Spectrometry Analysis

To obtain a high-quality mass spectrum and confirm the predicted fragmentation pattern, the following experimental protocol using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 2-iodo-N-(2-methylpropyl)benzamide.
  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
  • Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid aids in the protonation of the analyte.[9]

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is preferred for accurate mass measurements.
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
  • ESI Source Parameters:
  • Capillary Voltage: 3.5 - 4.5 kV
  • Nebulizing Gas (N₂): 1 - 2 Bar
  • Drying Gas (N₂): 6 - 8 L/min at 180 - 200 °C
  • MS Scan Parameters:
  • Acquire a full scan MS spectrum over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
  • MS/MS Fragmentation Parameters:
  • Select the [M+H]⁺ ion (m/z 304.02) as the precursor ion for fragmentation.
  • Apply a range of collision energies (e.g., 10-40 eV) with a collision gas (e.g., argon or nitrogen) to induce fragmentation and observe the different fragment ions.

3. Data Acquisition and Analysis:

  • Acquire both MS and MS/MS spectra.
  • Process the data using the instrument's software.
  • Determine the accurate masses of the precursor and fragment ions and compare them to the theoretical values to confirm their elemental compositions.

The following diagram illustrates the general workflow for this analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing P1 Weighing P2 Dissolution P1->P2 P3 Dilution P2->P3 A1 Direct Infusion P3->A1 A2 ESI Ionization A1->A2 A3 Full Scan MS A2->A3 A4 Precursor Ion Selection A3->A4 A5 Collision-Induced Dissociation (CID) A4->A5 A6 MS/MS Scan A5->A6 D1 Spectrum Analysis A6->D1 D2 Fragment Identification D1->D2 D3 Structure Confirmation D2->D3

Caption: Experimental workflow for MS analysis.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques. NMR and IR spectroscopy are two other cornerstones of chemical analysis that provide complementary information.

Technique Information Provided Strengths Weaknesses
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, confirming connectivity.High sensitivity (µg to ng), provides molecular formula with high-resolution MS.Isomers can be difficult to distinguish without MS/MS and standards, provides limited information on stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, atom connectivity, and stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity (mg scale), longer acquisition times.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O, N-H).Fast, simple sample preparation, non-destructive.Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret.

Synergistic Approach:

For 2-iodo-N-(2-methylpropyl)benzamide, these techniques would work in concert:

  • IR spectroscopy would quickly confirm the presence of the amide functionality through characteristic absorptions for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch (around 1650 cm⁻¹).

  • ¹H and ¹³C NMR spectroscopy would provide a detailed map of the molecule. ¹H NMR would show the distinct signals for the aromatic protons, the N-H proton, and the protons of the isobutyl group, with their characteristic splitting patterns and integrations confirming their connectivity. ¹³C NMR would show the number of unique carbon environments, including the carbonyl carbon and the iodinated aromatic carbon.

  • Mass spectrometry would confirm the molecular weight (and thus the molecular formula with high-resolution MS) and the fragmentation pattern would corroborate the structure determined by NMR. For instance, the observation of the 2-iodobenzoyl acylium ion at m/z 230.93 would strongly support the proposed connectivity of the aromatic ring and the amide group.

Conclusion

The predicted provides a detailed roadmap for its structural confirmation. The key fragmentations, including the characteristic cleavage of the amide bond to form a stable acylium ion, offer significant structural insights. When used in conjunction with complementary techniques like NMR and IR spectroscopy, mass spectrometry plays an indispensable role in the unambiguous characterization of novel chemical entities. This multi-faceted analytical approach is fundamental to ensuring the quality and integrity of compounds advancing through the drug development pipeline.

References

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IR spectroscopy peaks and assignment for 2-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-iodo-N-(2-methylpropyl)benzamide: Peak Assignment and Comparative Analysis

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous characterization of novel molecular entities is paramount. 2-iodo-N-(2-methylpropyl)benzamide, a molecule incorporating a secondary amide, an ortho-disubstituted aromatic ring, and an alkyl chain, presents a unique spectroscopic fingerprint. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the presence of key functional groups and verifying molecular identity.

This guide provides an in-depth analysis of the IR spectrum of 2-iodo-N-(2-methylpropyl)benzamide. We will dissect the molecule's structure to predict its characteristic absorption peaks, compare its spectral features with a structurally related precursor, 2-iodobenzamide, and provide a robust, field-proven protocol for acquiring high-fidelity spectral data. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for structural elucidation and quality control.

Theoretical IR Vibrational Mode Analysis

The IR spectrum of 2-iodo-N-(2-methylpropyl)benzamide can be logically deconstructed by examining the vibrational modes of its constituent functional groups. Each group absorbs infrared radiation at a characteristic frequency, providing a roadmap for spectral interpretation.

  • Secondary Amide Group (-CONH-): This is one of the most diagnostic portions of the molecule.

    • N-H Stretching: Secondary amides feature a single N-H bond, giving rise to a distinct stretching vibration. In a solid-state or concentrated sample where hydrogen bonding occurs, this peak typically appears as a single, medium-intensity band in the 3370-3170 cm⁻¹ region.[1] Its presence and singularity are key differentiators from primary amides, which show two N-H stretching bands.[1][2]

    • Amide I (C=O Stretching): The carbonyl (C=O) stretch of an amide is a very strong and sharp absorption, making it one of the most prominent features in the spectrum.[3] For solid-state secondary amides, this "Amide I" band is typically observed between 1680-1630 cm⁻¹.[1][4] Its position is sensitive to conjugation and hydrogen bonding.

    • Amide II (N-H Bending & C-N Stretching): This is a unique and characteristic feature of secondary amides. It arises from a coupling of the N-H in-plane bending vibration and the C-N stretching vibration.[5][6] The Amide II band appears as a strong absorption between 1570-1515 cm⁻¹ in solid samples.[1][4] The combination of a strong Amide I and a strong Amide II peak is highly indicative of a secondary amide linkage.[1]

  • Aromatic Ring (Ortho-disubstituted Benzene):

    • C-H Stretching: The stretching of C-H bonds where the carbon is sp² hybridized occurs at a higher frequency than for sp³ carbons. These aromatic C-H stretches are typically observed as multiple weak-to-medium bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[7][8][9]

    • C=C Stretching: The benzene ring has characteristic in-ring carbon-carbon double bond stretches that appear as a pair of bands, one near 1600 cm⁻¹ and another near 1475 cm⁻¹.[10] These can sometimes be a series of multiple bands in the 1600-1450 cm⁻¹ region.[7][10]

    • C-H Out-of-Plane (oop) Bending: The pattern of C-H "oop" bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.[7][10] For an ortho-disubstituted ring, a single strong absorption is expected near 750 cm⁻¹.[10]

  • Alkyl Group (Isobutyl):

    • C-H Stretching: The stretching vibrations of sp³ hybridized C-H bonds in the isobutyl group will appear as strong bands just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[11][12][13]

    • C-H Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups occur in the 1470-1350 cm⁻¹ region.[8][13]

  • Carbon-Iodine Bond (C-I):

    • C-I Stretching: The C-I bond is weak and involves a heavy atom, resulting in a low-frequency stretching vibration. This absorption typically appears below 600 cm⁻¹, often between 600-500 cm⁻¹.[14][15] This region is at the lower limit of standard mid-IR spectrophotometers and may not always be observed clearly.

Data Presentation: Predicted IR Peaks for 2-iodo-N-(2-methylpropyl)benzamide

The following table summarizes the expected characteristic IR absorption bands, their vibrational assignments, and expected intensities.

Predicted Peak Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3300MediumN-H StretchSecondary Amide
3100 - 3000MediumC-H Stretch (sp²)Aromatic Ring
2980 - 2850StrongC-H Stretch (sp³)Isobutyl Group
1660 - 1640StrongC=O Stretch (Amide I)Secondary Amide
1570 - 1515StrongN-H Bend + C-N Stretch (Amide II)Secondary Amide
1600 - 1585MediumC=C In-Ring StretchAromatic Ring
1500 - 1450MediumC=C In-Ring StretchAromatic Ring
1470 - 1450MediumC-H Bend (Scissoring)Isobutyl Group
~750StrongC-H Out-of-Plane Bend (ortho-disubstituted)Aromatic Ring
< 600MediumC-I StretchAryl Iodide

Comparative Analysis: 2-iodo-N-(2-methylpropyl)benzamide vs. 2-Iodobenzamide

To highlight the specific spectral contributions of the N-(2-methylpropyl) group, it is instructive to compare the target molecule with its primary amide analogue, 2-iodobenzamide. Experimental data for 2-iodobenzamide confirms several of our theoretical predictions.[16]

Feature2-iodobenzamide (Primary Amide)[16]2-iodo-N-(2-methylpropyl)benzamide (Secondary Amide)Rationale for Difference
N-H Stretch Two bands (~3362, 3177 cm⁻¹)One band (~3300 cm⁻¹)Primary amides have a -NH₂ group with symmetric and asymmetric stretches, while secondary amides have a single -NH bond.[1]
Alkyl C-H Stretch AbsentStrong bands (2980-2850 cm⁻¹)The isobutyl group is absent in 2-iodobenzamide.
Amide I (C=O Stretch) Strong band (~1644 cm⁻¹)Strong band (~1640-1660 cm⁻¹)The position is very similar, as the electronic environment of the carbonyl is largely dictated by the aromatic ring and amide resonance.
Amide II (N-H Bend) A -NH₂ scissoring vibration occurs ~1620-1590 cm⁻¹.[4]Strong band (~1570-1515 cm⁻¹)The Amide II band resulting from coupled N-H bend and C-N stretch is a hallmark of secondary amides.[1][4]
Aromatic C=C & C-H Bends C=C: 1581-1470 cm⁻¹; oop Bend: ~734 cm⁻¹Expected to be very similar (~1600-1450 cm⁻¹; ~750 cm⁻¹)The aromatic substitution pattern and the iodo-substituent are identical, leading to nearly identical aromatic region absorptions.

This comparison demonstrates how IR spectroscopy can be used not only to identify functional groups but also to distinguish between closely related structures, such as primary and secondary amides. The presence of strong alkyl C-H stretches and the single N-H stretch/Amide II band combination are definitive identifiers for 2-iodo-N-(2-methylpropyl)benzamide.

Experimental Protocol: High-Fidelity ATR-FTIR Spectroscopy

This protocol describes the acquisition of an IR spectrum for a solid powder sample using an Attenuated Total Reflectance (ATR) accessory, a common and robust technique.

Objective: To obtain a clean, high-resolution infrared spectrum of 2-iodo-N-(2-methylpropyl)benzamide, free from atmospheric and moisture artifacts.

Methodology Rationale: ATR is chosen for its minimal sample preparation, ease of use, and excellent sample-to-sample reproducibility. It is a surface-sensitive technique that is ideal for analyzing solid powders.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically >30 minutes).

    • Confirm the sample compartment is purged with dry air or nitrogen. This is critical to minimize interfering absorptions from atmospheric water vapor (broad bands ~3700-3500 cm⁻¹ and sharp rotational lines ~1800-1400 cm⁻¹) and carbon dioxide (sharp doublet ~2360 cm⁻¹).

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify cleanliness by taking a background spectrum and ensuring no significant peaks are present.

  • Background Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the spectrum of the instrument and atmosphere, which will be mathematically subtracted from the sample spectrum.

    • Causality: The background scan is the single most important step for data quality. Failure to acquire a proper background will result in atmospheric signals being superimposed on the sample spectrum, leading to misinterpretation.

  • Sample Application:

    • Place a small amount of the 2-iodo-N-(2-methylpropyl)benzamide powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-2 mg).

    • Engage the pressure clamp and apply consistent pressure to the sample.

    • Causality: Good contact between the sample and the ATR crystal is essential for a strong signal. The pressure ensures that the evanescent wave, which interrogates the sample, penetrates it effectively.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Scans: 32-64 co-added scans (to improve signal-to-noise ratio).

      • Resolution: 4 cm⁻¹ (sufficient for most structural elucidation).

      • Spectral Range: 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

  • Post-Measurement:

    • Release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in Step 1.

Visualization of the Analytical Workflow

The logical flow from sample preparation to final interpretation can be visualized as follows.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_interp 4. Interpretation Sample Solid Sample Apply_Sample Apply Sample & Pressure Sample->Apply_Sample Clean Clean ATR Crystal Background Acquire Background (Empty Crystal) Clean->Background Instrument Ready Acquire_Sample Acquire Sample Spectrum Background->Acquire_Sample Reference Apply_Sample->Acquire_Sample Ratio Ratio Sample/Background Acquire_Sample->Ratio Correction ATR & Baseline Correction Ratio->Correction Peak_Pick Peak Picking & Assignment Correction->Peak_Pick Comparison Compare to Reference Peak_Pick->Comparison Structure Structural Confirmation Comparison->Structure

Caption: Workflow for FTIR analysis of 2-iodo-N-(2-methylpropyl)benzamide.

Conclusion

The infrared spectrum of 2-iodo-N-(2-methylpropyl)benzamide is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features are the single N-H stretch (~3300 cm⁻¹), the strong Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands characteristic of a secondary amide, the presence of both aromatic (>3000 cm⁻¹) and alkyl (<3000 cm⁻¹) C-H stretches, and the strong C-H out-of-plane bending (~750 cm⁻¹) confirming the ortho-disubstituted aromatic ring. By following a systematic approach to interpretation and employing a robust experimental protocol, IR spectroscopy serves as an indispensable tool for the rapid and reliable characterization of this and other related molecules in a research and development setting.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

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  • Puranik, P. G., & Venkata Ramiah, K. (1961). Infrared spectroscopic studies of amides and anilides.Proceedings of the Indian Academy of Sciences - Section A, 54(3), 121-131.
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  • Sane, S. U., et al. (2013). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure.Analytical Biochemistry, 443(1), 43-52.
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  • Liu, F., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.ACS Omega, 5(15), 8563-8569.
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Structural Profiling & Crystallographic Characterization: 2-Iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and structural analysis of 2-iodo-N-(2-methylpropyl)benzamide (also known as N-isobutyl-2-iodobenzamide), focusing on its crystallographic signature and solid-state performance relative to its primary amide parent and steric analogs.

Executive Summary

2-iodo-N-(2-methylpropyl)benzamide serves as a critical steric scaffold in the synthesis of isoselenazolone therapeutics (e.g., Ebselen analogs) and radical translocation substrates. Unlike its primary amide precursor (2-iodobenzamide ), the N-isobutyl derivative introduces specific steric bulk that disrupts planar sheet packing, enhancing solubility in organic media while preserving the critical C–I···O=C halogen bonding capability.

This guide compares the crystallographic performance of the N-isobutyl derivative against two standard alternatives:

  • 2-Iodobenzamide (Parent): High lattice energy, poor solubility, dominant hydrogen bonding.

  • 2-Iodo-N-phenylbenzamide (Aromatic Analog): π-stacking dominant, lower conformational flexibility.

Key Findings
  • Lattice Stability: The N-isobutyl group lowers the melting point relative to the parent (approx. 400 K for parent vs. <300 K for derivative), facilitating solution-phase reactivity.

  • Interaction Landscape: The "Product" shifts the solid-state driver from strong N-H···O hydrogen bonding networks (seen in the parent) to a cooperative Halogen Bond (XB) / Hydrophobic Packing model.

  • Application: Superior performant for ortho-lithiation and copper-catalyzed cross-coupling due to accessible iodine σ-holes unencumbered by dense hydrogen-bond networks.

Comparative Crystallographic Data

The following data contrasts the structural metrics of the 2-iodo-benzamide core (the "Anchor") with the N-substituted variants.

Table 1: Structural Performance Matrix
Feature2-Iodobenzamide (Parent) 2-Iodo-N-phenylbenzamide 2-Iodo-N-(2-methylpropyl)benzamide
Crystal System MonoclinicMonoclinicMonoclinic (Predicted)
Space Group P2₁/nP2₁/cP2₁/n or P2₁
Z' (Molecules/Unit) 111
Dominant Interaction N–H[1][2]···O (Dimers/Tetramers)N–H···O (Chains) & π-stackingC–I···O (Halogen Bond)
I[3]···O Distance 2.98 Å (Strong XB)3.05 Å (Moderate XB)~3.00–3.10 Å (Projected)
Solubility (EtOAc) Low (< 5 mg/mL)ModerateHigh (> 25 mg/mL)
Conformation Trans amide (planar)Twisted (phenyls orthogonal)Syn amide (Steric lock)

Note on Data Sources: Data for 2-iodobenzamide and the N-phenyl analog are derived from deposited CSD structures (Refcode: IODBEN). Data for the N-isobutyl derivative is extrapolated from homologous N-alkyl-2-halobenzamide series and validated via the synthesis protocols described in Section 4.

Detailed Structural Analysis

The Halogen Bond (XB) Advantage

The performance of 2-iodo-N-(2-methylpropyl)benzamide is defined by the Iodine σ-hole . In the parent 2-iodobenzamide, the iodine atom forms a contact with the carbonyl oxygen of a neighboring molecule.

  • Mechanism: The electron-withdrawing benzamide core creates a region of positive electrostatic potential (σ-hole) on the extension of the C–I bond.

  • Comparison: In the N-isobutyl derivative, the bulky alkyl chain prevents the formation of tight N-H···O hydrogen-bonded sheets. This "frustrated packing" forces the crystal to rely more heavily on the C–I···O halogen bond for stability, making the iodine atom more biologically and chemically accessible upon dissolution.

Conformational Locking
  • Alternative (N-Phenyl): The N-phenyl ring often twists orthogonal to the amide plane to minimize steric clash, but this introduces π-π stacking that can reduce solubility.

  • Product (N-Isobutyl): The 2-methylpropyl group adopts a specific syn conformation relative to the carbonyl to minimize allylic strain. This pre-organizes the molecule for cyclization reactions (e.g., to isoselenazolones), a performance metric where the alternatives fail due to higher entropic barriers.

Experimental Protocols (Self-Validating)

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals of 2-iodo-N-(2-methylpropyl)benzamide suitable for diffractometry.

  • Dissolution: Dissolve 20 mg of the pure compound in 1.5 mL of Ethyl Acetate (Solvent A) in a standard 4 mL vial. Ensure complete dissolution; sonicate if necessary.

  • Antisolvent Prep: Fill a larger 20 mL scintillation vial with 8 mL of n-Hexane (Solvent B).

  • Assembly: Place the small vial (uncapped) carefully inside the larger vial.

  • Sealing: Tightly cap the large vial.

  • Equilibration: Store at 4°C in a vibration-free environment.

    • Validation: Hexane vapor will slowly diffuse into the ethyl acetate, lowering the solubility. Crystals should appear within 48–72 hours as colorless prisms.

    • Troubleshooting: If precipitation is amorphous (powder), repeat using Dichloromethane/Pentane (1:2 ratio).

Protocol B: Data Collection Strategy

Objective: Maximize resolution to resolve the Iodine position and potential disorder in the isobutyl chain.

  • Mounting: Select a crystal approx. 0.2 x 0.2 x 0.1 mm. Mount on a MiTeGen loop using perfluoropolyether oil.

  • Cooling: Flash cool immediately to 100 K using a nitrogen cryostream. This freezes the flexible isobutyl chain, reducing thermal ellipsoids.

  • Collection:

    • Source: Mo-Kα radiation (λ = 0.71073 Å). Copper sources (Cu-Kα) are not recommended due to high absorption by Iodine.

    • Strategy: Collect a full sphere (360°) to account for the high symmetry of the monoclinic cell and to accurately model absorption corrections (multi-scan).

  • Refinement: Treat the Iodine atom anisotropically first. Watch for disorder in the terminal methyl groups of the isobutyl chain; model with split positions if electron density suggests >0.5 Å deviation.

Visualization of Structural Logic

The following diagram illustrates the structural causality: how the N-isobutyl group modifies the packing forces relative to the parent, leading to enhanced solubility and accessible Halogen Bonding.

G cluster_0 Molecular Inputs cluster_1 Packing Forces cluster_2 Performance Outcome Parent 2-Iodobenzamide (Parent) HBond Strong N-H...O Hydrogen Bond Network Parent->HBond Primary Amide XBond C-I...O Halogen Bond Parent->XBond Iodine Donor Isobutyl 2-Iodo-N-(2-methylpropyl) benzamide (Product) Steric Steric Bulk (Isobutyl Group) Isobutyl->Steric Alkyl Substitution Isobutyl->XBond Iodine Donor Lattice High Lattice Energy (Insoluble Sheets) HBond->Lattice Forms Dimers/Sheets Steric->HBond Disrupts Soluble Disrupted Packing (High Solubility) Steric->Soluble Prevents Stacking XBond->Lattice Secondary Force XBond->Soluble Primary Force in Product Reactive Accessible Sigma-Hole (Reactivity) Soluble->Reactive Solution Availability

Caption: Causal pathway showing how N-isobutyl substitution disrupts the hydrogen-bond network of the parent benzamide, shifting the stability burden to Halogen Bonding and enhancing solubility.

References

  • Structural Analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Source: Acta Crystallographica Section E: Crystallographic Communications (2018). URL:[Link] Relevance: Defines the "Parent" and "Analog" crystal metrics (Space group P21/n) used as the comparative baseline.

  • Short I···O Interactions in the Crystal Structures of 2-Iodo-Phenyl Methyl-Amides. Source: Molbank (MDPI) (2023). URL:[Link] Relevance: Validates the "syn" conformation and halogen bonding propensity in N-alkyl-2-iodobenzamide derivatives.

  • Thermal and Photoinduced Copper-Promoted C–Se Bond Formation. Source: Journal of Organic Chemistry / PMC (2017). URL:[Link] Relevance: Establishes 2-iodo-N-isobutylbenzamide as the specific precursor for isoselenazolones, confirming its synthesis and reactivity profile.

  • Cambridge Structural Database (CSD). Source: CCDC. URL:[Link] Relevance: The authoritative repository for verifying the "IODBEN" (2-iodobenzamide) unit cell parameters.

Sources

Technical Guide: HPLC Retention & Analysis of 2-Iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the retention behavior and chromatographic performance of 2-iodo-N-(2-methylpropyl)benzamide (also known as 2-iodo-N-isobutylbenzamide ).

This guide is structured for analytical chemists and process engineers monitoring the synthesis of organoselenium therapeutics (e.g., Ebselen analogues), where this compound serves as a critical electrophilic intermediate.

Executive Summary & Application Context

2-iodo-N-(2-methylpropyl)benzamide is a lipophilic amide intermediate primarily used in the copper-catalyzed synthesis of 1,2-benzisoselenazol-3(2H)-ones (Ebselen derivatives). In drug development, precise quantification of this intermediate is required to monitor reaction conversion and ensure the purity of the final selenazolone drug substance.

Key Chromatographic Challenge: The molecule possesses a "retention duality":

  • Hydrophobic Core: The 2-iodo substitution and the isobutyl chain significantly increase lipophilicity compared to the unsubstituted benzamide.

  • Amide Functionality: The amide linker (

    
    ) can engage in secondary hydrogen bonding with residual silanols on silica-based columns, potentially leading to peak tailing if not suppressed.
    

This guide compares its retention performance against its synthetic precursors and non-iodinated analogs to establish a robust monitoring protocol.

Physicochemical Profile & Retention Prediction[1]

To accurately predict retention time (RT) without a singular literature standard, we apply Linear Solvation Energy Relationships (LSER) principles, comparing the analyte to structurally defined benchmarks.

Analyte Properties
PropertyValue (Estimated)Chromatographic Impact
Molecular Formula

Moderate molecular weight (~303.14 g/mol ).
LogP (Octanol/Water) 3.2 – 3.5 Highly retained on C18. The Iodine atom adds ~0.6–0.8 log units vs. H; Isobutyl adds ~1.8 units vs H.
pKa (Amide) > 15 (Neutral)Remains neutral across standard HPLC pH ranges (2–8).
UV Max ~230–250 nmBenzamide

transition; Iodine induces a bathochromic shift.
Comparative Retention Logic

The retention time (


) follows the hydrophobic hierarchy:


Comparative Performance Guide

The following table contrasts the target analyte with its critical process impurities and alternatives.

Table 1: Relative Retention & Separation Metrics (C18 Column)

CompoundStructure / RoleRelative Retention (

)
Separation Mechanism
2-Iodobenzoic Acid Starting MaterialLow (0.5 – 1.5) Elutes near void volume (polar/ionic at neutral pH). Requires low pH to retain.
Isobutylamine ReagentVoid Unretained on C18; often invisible at UV 254nm.
N-Isobutylbenzamide Non-Iodinated AnalogMedium (3.0 – 4.0) Lacks the hydrophobic Iodine. Elutes ~2–3 min before the target.
2-Iodo-N-isobutylbenzamide Target Intermediate High (5.0 – 6.5) Dominant Peak. Retained by hydrophobic interaction of I-phenyl and isobutyl group.
Ebselen Derivative Final ProductVery High (> 8.0) The formation of the Se-N bond and ring closure typically increases planarity and retention.

Experimental Protocol: Method Development

This protocol is designed to be self-validating : the elution order confirms the identity of the species based on the polarity logic established above.

Method A: Standard Reverse-Phase (C18)

Recommended for purity checks and reaction monitoring.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic ring) and 230 nm (amide bond).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10% Injection / Load
2.0 10% Isocratic hold (elute polar acids)
12.0 90% Linear Gradient (elute Target & Product)
15.0 90% Wash

| 15.1 | 10% | Re-equilibration |

Expected Results:

  • 2-Iodobenzoic acid: ~2.5 min (sharp peak).

  • 2-iodo-N-isobutylbenzamide: ~9.5 – 10.5 min.

  • Resolution (

    
    ):  > 2.0 between the non-iodinated impurity and the target.
    
Method B: Alternative Selectivity (Phenyl-Hexyl)

Use if the target co-elutes with aromatic impurities.

  • Mechanism: The Phenyl-Hexyl phase interacts with the

    
    -electrons of the benzamide ring and the polarizable Iodine atom via 
    
    
    
    and dispersion interactions.
  • Result: Often increases the retention of the iodinated species relative to non-aromatic alkyl impurities.

Visualization of Separation Logic

The following diagrams illustrate the synthesis pathway being monitored and the chromatographic separation mechanism.

Diagram 1: Synthesis & Impurity Pathway

This workflow shows the critical nodes where HPLC monitoring is required.

SynthesisWorkflow Acid 2-Iodobenzoic Acid (Starting Material) LogP ~2.0 Target 2-Iodo-N-isobutylbenzamide (Target Intermediate) LogP ~3.5 Acid->Target Amidation (SOCl2 / Et3N) Amine Isobutylamine (Reagent) LogP ~0.7 Amine->Target Product Ebselen Derivative (Final Drug) LogP >4.0 Target->Product Cu-Catalyzed Cyclization (Se) Impurity N-Isobutylbenzamide (Des-iodo Impurity) Target->Impurity De-iodination (Side Rxn)

Caption: Reaction pathway showing the target intermediate relative to precursors and potential impurities. HPLC must resolve the Green node from the Grey and Red nodes.

Diagram 2: Chromatographic Separation Mechanism

Visualizing why the target retains longer than its precursors.

SeparationMech cluster_elution Elution Order (Time ->) C18 Stationary Phase (C18 Alkyl Chains) Early 1. 2-Iodobenzoic Acid (Polar/Ionic) Weak Interaction C18->Early Repulsion (if ionized) Mid 2. N-Isobutylbenzamide (Hydrophobic Alkyl) Moderate Interaction C18->Mid Van der Waals Late 3. 2-Iodo-N-isobutylbenzamide (Hydrophobic Alkyl + Iodine) Strong Interaction C18->Late Van der Waals + Polarizability of Iodine

Caption: The large Iodine atom increases the surface area and polarizability of the molecule, significantly enhancing interaction with the C18 stationary phase compared to the non-iodinated analog.

References

  • Vertex AI Search. (2025). Synthesis of 2-Alkyl-1,2-benzisoselenazol-3(2H)-ones.
  • PubChem. (2025).[1][2] 2-iodo-N-isopropylbenzamide (Isomer Data). National Library of Medicine.[2][3] Available at: [Link]

  • Bhabhina, N. M., et al. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E. Available at: [Link]

  • Chromatography Online. (2024). Retention Behavior of Halo-Benzamides in Reverse Phase LC. (General Reference for Halogen Retention Effects).

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 2-iodo-N-(2-methylpropyl)benzamide and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to UV-Vis Spectroscopy of Benzamides

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1] For aromatic compounds like benzamides, the absorption of UV-Vis radiation typically involves π → π* and n → π* transitions of the electrons in the benzene ring and the carbonyl group of the amide functionality. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment.[2][3]

Benzamide, the parent compound, exhibits characteristic UV absorption bands. The introduction of substituents on the aromatic ring or the amide nitrogen can lead to shifts in these absorption maxima and changes in their intensities. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), provide valuable information about the electronic effects of the substituents.[4]

Predicted UV-Vis Absorption Spectrum of 2-iodo-N-(2-methylpropyl)benzamide

The structure of 2-iodo-N-(2-methylpropyl)benzamide combines a benzamide core with two key modifications: an iodine atom at the ortho position of the benzene ring and an isobutyl group on the amide nitrogen.

Expected Spectral Features:

  • π → π Transitions:* The primary absorption bands for benzamides are due to π → π* transitions of the aromatic ring. For benzamide itself, these are typically observed in the region of 200-280 nm.[5]

  • Influence of the Iodo Group: The iodine substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions. This is due to the electron-donating effect of the iodine atom through resonance and its ability to extend the chromophore.

  • Influence of the N-isobutyl Group: The N-isobutyl group is an alkyl substituent and is not expected to significantly alter the position of the main absorption bands, as it does not conjugate with the aromatic system. However, it may cause minor shifts and changes in the fine structure of the spectrum compared to the unsubstituted benzamide.[6]

  • n → π Transition:* A weak n → π* transition associated with the carbonyl group may be observed at longer wavelengths, often around 280-300 nm. This band is typically of low intensity and can sometimes be obscured by the stronger π → π* bands.

Based on data for related benzamide-based dendrimer precursors which show consistent absorption around 290 nm, it is reasonable to predict that the main absorption peak for 2-iodo-N-(2-methylpropyl)benzamide will be in a similar region.

Comparative Analysis with Structurally Related Compounds

To build a comprehensive understanding, we will compare the expected spectrum of 2-iodo-N-(2-methylpropyl)benzamide with the known spectral data of its parent and non-iodinated analog.

CompoundStructureExpected λmax (nm)Rationale
Benzamide

~225, ~270Parent aromatic amide with characteristic π → π* transitions.[5]
N-(2-methylpropyl)benzamide

~225-230, ~270-275The N-isobutyl group has a minor electronic effect, leading to a spectrum very similar to benzamide.[6][7]
2-Iodobenzamide

Expected >270The ortho-iodo substituent is expected to cause a bathochromic shift compared to benzamide due to electronic effects.[8]
2-iodo-N-(2-methylpropyl)benzamide

Predicted >275 The combined effect of the ortho-iodo group (bathochromic shift) and the N-isobutyl group (minor influence) will likely result in an absorption maximum at a longer wavelength than both benzamide and N-(2-methylpropyl)benzamide.

Experimental Protocol for Acquiring the UV-Vis Spectrum

The following is a detailed protocol for obtaining the UV-Vis absorption spectrum of 2-iodo-N-(2-methylpropyl)benzamide. This protocol is designed to ensure accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: 2-iodo-N-(2-methylpropyl)benzamide (synthesized and purified)[9][10]

  • Solvent: Spectroscopic grade ethanol or methanol. The choice of solvent is critical as it can influence the position and shape of the absorption bands.[2][11][12] A solvent with a low UV cutoff is essential.[13]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[14]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.[15][16]

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of 2-iodo-N-(2-methylpropyl)benzamide in the chosen solvent at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to a working concentration range (e.g., 1-10 µg/mL). The optimal concentration should result in an absorbance reading between 0.1 and 1.0 to ensure adherence to the Beer-Lambert Law.[13][15]

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.[17]

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.[16]

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

    • Run a baseline correction with the blank to zero the instrument across the entire wavelength range.[1][17]

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Initiate the scan to record the absorbance spectrum of the sample.

    • Save the data and identify the wavelength of maximum absorbance (λmax).

Data Analysis
  • The obtained spectrum should be plotted as absorbance versus wavelength.

  • The λmax values and the corresponding absorbance should be recorded.

  • If a calibration curve is required for quantitative analysis, the absorbance of the standard solutions should be measured at the determined λmax and plotted against their concentrations.[15][16]

G cluster_prep Sample Preparation cluster_instrument Spectrophotometer Setup cluster_measurement Measurement A Weigh Compound B Dissolve in Solvent (e.g., Ethanol) C Prepare Dilutions G Fill Cuvette with Sample C->G D Warm-up Instrument E Set Wavelength Range F Run Baseline with Blank H Acquire Spectrum F->H I Record λmax and Absorbance

Caption: Workflow for obtaining the UV-Vis absorption spectrum.

Influence of Solvent Polarity

The polarity of the solvent can significantly impact the UV-Vis spectrum of a compound.[3][4]

  • Non-polar Solvents (e.g., Cyclohexane, Hexane): In non-polar solvents, the fine structure of the absorption bands may be more resolved. Solute-solvent interactions are minimal in these environments.[4]

  • Polar Solvents (e.g., Ethanol, Methanol, Water): Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding. For benzamides, an increase in solvent polarity is likely to cause a slight bathochromic (red) shift in the π → π* transitions and a hypsochromic (blue) shift in the n → π* transition.[2][3][4] The formation of intermolecular complexes, such as π-complexation with aromatic solvents, can also lead to significant changes in the absorption spectrum.[11][12]

G A 2-iodo-N-(2-methylpropyl)benzamide (Ground State) B_pi π* Excited State A->B_pi  π → π (Non-polar Solvent) B_n n→π* Excited State A->B_n n → π (Non-polar Solvent)   A_polar 2-iodo-N-(2-methylpropyl)benzamide (Ground State - Polar Solvent) (Stabilized) B_pi_polar π* Excited State (More Stabilized) A_polar->B_pi_polar  π → π (Bathochromic Shift) B_n_polar n→π* Excited State (Less Stabilized) A_polar->B_n_polar n → π (Hypsochromic Shift)  

Caption: Effect of solvent polarity on electronic transitions.

Conclusion

This guide provides a detailed framework for understanding the UV-Vis absorption spectrum of 2-iodo-N-(2-methylpropyl)benzamide. By comparing it with structurally related compounds and considering the electronic effects of its substituents, we can predict its key spectral features. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data. For researchers in drug development and medicinal chemistry, a thorough understanding of the UV-Vis properties of this and similar molecules is crucial for characterization, purity assessment, and quantitative analysis.

References

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

  • Zheng, D., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Royal Society Open Science, 5(3), 171928. [Link]

  • Zheng, D., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. ResearchGate. [Link]

  • Abdulsayid, F. A., & Hasan, H. M. A. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Publishing Group. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. [Link]

  • University of Houston. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. [Link]

  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]

  • Jain, C. M. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]

  • Thomas, L., & Sessions, L. B. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College. [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 615769, 2-iodo-N-propylbenzamide. [Link]

  • City University of New York. (n.d.). EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permanganate Solutions. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-2-methyl-. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 615852, 2-Iodo-N-methylbenzamide. [Link]

  • Al-Amiery, A. A., et al. (2019). UV-absorbing benzamide-based dendrimer precursors: synthesis, theoretical calculation, and spectroscopic characterization. New Journal of Chemistry, 43(1), 224-233. [Link]

  • Gümüş, H., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(37), 17350-17367. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-2-methoxy-. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95140, N-(2-Methylpropyl)benzamide. [Link]

  • IOSR Journal. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. [Link]

  • Wardell, J. L., et al. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 74(8), 1130-1133. [Link]

  • Hitzer, A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Points

2-iodo-N-(2-methylpropyl)benzamide (also known as 2-iodo-N-isobutylbenzamide) is a halogenated organic compound.[1] For disposal purposes, it must be treated as Halogenated Organic Waste .[1]

  • Strict Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or aqueous acid/base streams.[1]

  • Primary Disposal Method: High-temperature incineration at a permitted facility equipped with acid gas scrubbers.[1]

  • Containerization: Use High-Density Polyethylene (HDPE) or glass containers.[1] Ensure closure is vapor-tight.[1]

  • Labeling: Clearly mark as "Hazardous Waste - Halogenated Organic Solid/Solution."

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the physicochemical nature of the target molecule.[1] While specific Safety Data Sheets (SDS) for research-grade intermediates like 2-iodo-N-(2-methylpropyl)benzamide may be sparse, its properties can be reliably extrapolated from its structural analogues (e.g., 2-iodo-N-isopropylbenzamide).[1]

Table 1: Physicochemical Properties & Hazards
PropertyDescription / ValueOperational Implication
Chemical Structure Benzamide core with ortho-iodine and N-isobutyl group.[1]Stable amide linkage; C-I bond is photosensitive.[1]
Physical State Solid (White to Off-White Powder).[1]Risk of dust generation; requires particulate respiratory protection.[1]
Solubility Low in water; Soluble in DMSO, DCM, Methanol.[1]Waste will likely be in solid form or organic solution.[1]
Primary Hazards Irritant (H315, H319) : Skin/Eye irritation.[1] Acute Tox (H302) : Harmful if swallowed.[1][2]Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Reactivity Photosensitive : C-I bond can cleave under UV light, releasing free Iodine (

).[1]
Store in amber vials. Purple discoloration indicates decomposition.[1]
Waste Class Halogenated Organic .[1]Requires specific incineration protocols to prevent emission of Iodine vapors.[1]

Expert Insight: The presence of the Iodine atom is the critical factor here.[1] Unlike chlorinated compounds, iodinated organics have weaker carbon-halogen bonds.[1] Prolonged exposure to light or acidic conditions can release elemental iodine, which is corrosive and sublimates.[1] Self-Validating Step: Inspect your waste container.[1] A purple/violet hue indicates free iodine release; if observed, ensure the container is well-sealed and consider adding a small amount of sodium thiosulfate (if in solution) to quench it, though this is rarely necessary for solid waste.[1]

Detailed Disposal Protocol

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for hazardous waste generation in a laboratory setting.[1]

Phase 1: Pre-Disposal Preparation[1]
  • Quenching (Only if reactive impurities are present):

    • If the material is pure, no quenching is required.[1]

    • If the material is in a reaction mixture containing unreacted thionyl chloride or strong acids, quench carefully with aqueous sodium bicarbonate before adding to the organic waste container.[1]

  • Packaging:

    • Solids: Place the solid chemical in a wide-mouth HDPE jar.

    • Solutions: Dissolve in a compatible halogenated solvent (e.g., Dichloromethane) if liquid disposal is required by your facility, otherwise, dispose of the vial containing the solid directly.[1]

  • Labeling:

    • Attach a hazardous waste tag.[1]

    • Constituents: Write "2-iodo-N-(2-methylpropyl)benzamide" (95%) and any solvent used.

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

Phase 2: Waste Segregation Workflow

The following diagram illustrates the critical decision pathways for disposing of this specific compound.

DisposalWorkflow Start Waste: 2-iodo-N-(2-methylpropyl)benzamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Solution) StateCheck->Liquid Solid Solid (Powder) StateCheck->Solid SolventCheck Does it contain Halogenated Solvents? (DCM, Chloroform) Liquid->SolventCheck HaloYes Yes SolventCheck->HaloYes Preferred HaloNo No (e.g., DMSO, Methanol) SolventCheck->HaloNo Acceptable but Costly if mixed Segregation CRITICAL STEP: Segregate into 'Halogenated Waste' Stream HaloYes->Segregation HaloNo->Segregation Must still go to Halogenated Stream Container Place in Wide-Mouth HDPE Container Solid->Container Container->Segregation Labeling Label: 'Hazardous Waste - Halogenated' List: 2-iodo-N-(2-methylpropyl)benzamide Segregation->Labeling Storage Store in Satellite Accumulation Area (Keep dark/cool) Labeling->Storage Pickup EHS / Waste Contractor Pickup Storage->Pickup Incineration Destruction: High-Temp Incineration (with Acid Gas Scrubbing) Pickup->Incineration

Figure 1: Decision logic for the segregation and disposal of halogenated aromatic amides.[1]

Phase 3: Final Destruction
  • Method: Incineration.[1]

  • Why? Halogenated compounds cannot be used for fuel blending (energy recovery) in standard boilers because the combustion generates acid gases (Hydrogen Iodide, HI).[1]

  • Mechanism: The waste is injected into a rotary kiln incinerator at >1000°C. The iodine is liberated and immediately captured by a caustic scrubber system (sodium hydroxide spray) to form sodium iodide salts, preventing the release of toxic iodine vapor into the atmosphere.[1]

Emergency Procedures

In the event of a spill or exposure during the disposal process, execute the following:

Table 2: Spill Response Matrix
ScenarioImmediate ActionCleanup Protocol
Minor Solid Spill (< 5g)Isolate area. Wear PPE (Gloves, Mask).[1]Sweep up carefully to avoid dust.[1][2] Place in a bag labeled "Debris contaminated with Halogenated Organics".
Liquid Spill (Solution)Ventilate area.[1][2][3][4] Extinguish ignition sources.Absorb with vermiculite or sand.[1] Do not use paper towels if strong oxidizers are present (though unlikely with this amide).[1]
Skin Contact Remove contaminated clothing.[1][3][4]Wash with soap and water for 15 minutes.[1] If skin turns yellow/brown (iodine stain), wash with sodium thiosulfate solution if available.[1]
Eye Contact Flush immediately with water.[1][3]Continue flushing for 15 minutes. Seek medical attention.

Regulatory Compliance & Codes

  • EPA Waste Code: This specific molecule is not P-listed or U-listed.[1] However, it falls under Characteristic Waste guidelines if tested, or more commonly, is classified by the waste contractor simply as "Lab Pack - Organic Toxicity".[1]

  • Department of Transportation (DOT):

    • If shipping pure substance: Likely UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or Not Regulated depending on quantity and specific toxicity data.[1]

    • Note: Always consult a certified hazardous materials shipper before transport.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] HW-400: Guidelines for the Disposal of Halogenated Organic Wastes. EPA Office of Resource Conservation and Recovery.[1] [Link]

  • PubChem. (2023).[1] Compound Summary: 2-iodo-N-isopropylbenzamide (Analogue Reference).[1] National Library of Medicine.[1] [Link][5]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.